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  • Product: barnidipine hydrochloride
  • CAS: 104757-55-3

Core Science & Biosynthesis

Foundational

Barnidipine Hydrochloride's Mechanism of Action on L-type Calcium Channels: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides an in-depth examination of the molecular mechanism by which barnidipine (B1667753) hydrochloride, a third-generatio...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the molecular mechanism by which barnidipine (B1667753) hydrochloride, a third-generation dihydropyridine (B1217469), exerts its therapeutic effects through the selective blockade of L-type voltage-gated calcium channels (LTCCs). We will explore its binding characteristics, state-dependent interactions, and pharmacodynamic profile. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanisms and workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to Barnidipine Hydrochloride

Barnidipine hydrochloride is a potent, long-acting calcium channel blocker belonging to the 1,4-dihydropyridine (B1200194) (DHP) class.[1][2] It is distinguished by its high lipophilicity and its composition as a single, highly active optical isomer ((3'S, 4S) configuration), which contributes to its pharmacological selectivity and sustained duration of action.[2][3][4] Clinically, barnidipine is utilized for the management of hypertension.[1][5] Its primary therapeutic effect stems from the reduction of peripheral vascular resistance, achieved through the vasodilation of smooth muscle cells in the vascular wall.[2][6] This action is a direct consequence of its specific interaction with and inhibition of L-type calcium channels. A key feature of barnidipine is its slow onset of action and long-lasting binding, which allows for effective blood pressure control with once-daily dosing and minimizes reflex tachycardia.[2][4]

The L-type Calcium Channel (LTCC): The Molecular Target

The primary molecular target for barnidipine is the L-type voltage-gated calcium channel (LTCC), a heteromultimeric protein complex crucial for excitation-contraction coupling in skeletal, smooth, and cardiac muscle, as well as other physiological processes.[7][8]

2.1 Structure The LTCC is composed of several subunits: the pore-forming α1 subunit and the auxiliary α2δ, β, and γ subunits.[7][9]

  • α1 Subunit: This is the largest subunit and the central component, forming the ion conduction pore and containing the voltage sensor and the binding sites for calcium channel blockers.[8][9] It consists of four homologous domains (I-IV), each with six transmembrane segments (S1-S6).[9] The DHP binding site, including that for barnidipine, is located on this subunit.[2][10]

  • Auxiliary Subunits (α2δ, β, γ): These subunits are crucial for modulating the channel's trafficking to the cell membrane and its biophysical properties, such as activation and inactivation kinetics.[9]

2.2 Function in Vascular Smooth Muscle In vascular smooth muscle cells (VSMCs), depolarization of the cell membrane leads to the opening of LTCCs. The subsequent influx of extracellular Ca²⁺ increases the intracellular calcium concentration, which binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent cross-bridge cycling with actin, resulting in muscle contraction and vasoconstriction.[6] By blocking this influx, barnidipine prevents this cascade, leading to vasodilation.[6][11]

Core Mechanism of Action

Barnidipine's mechanism is a sophisticated process involving selective binding, allosteric modulation, and a strong preference for specific channel conformations.

3.1 High-Affinity, State-Dependent Binding A critical aspect of barnidipine's action is its state-dependent binding. It exhibits a significantly higher affinity for the open and, particularly, the inactivated states of the LTCC compared to the closed (resting) state.[2][12] This voltage-dependent inhibition means that the drug is more effective in tissues that are frequently depolarized.[12] Vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac cells, which favors the inactivated channel state.[13] This characteristic is a major contributor to barnidipine's high degree of vasoselectivity, allowing it to produce potent vasodilation with minimal direct effects on cardiac contractility at therapeutic doses.[4][6]

3.2 Binding Site and Allosteric Modulation Barnidipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit.[2] Structural and molecular studies suggest this site is located within a fenestration of the channel, involving transmembrane segments S5 and S6 and the extracellular P-loop of domains III and IV.[14][15][16] Upon binding, barnidipine does not physically occlude the pore but acts as an allosteric modulator.[8] It induces a conformational change that stabilizes the channel in a non-conducting (preferentially inactivated) state, thereby inhibiting the influx of calcium ions.[8]

3.3 Kinetics of Channel Blockade Barnidipine is characterized by its strong and long-lasting binding to the LTCCs.[2] Electrophysiological studies comparing it with the archetypal DHP nifedipine (B1678770) have shown that barnidipine has a faster onset of block.[12] More significantly, its recovery from block (offset) is approximately three times slower than that of nifedipine.[12] This slow dissociation rate, coupled with its high lipophilicity which allows it to accumulate in the cell membrane, contributes to its sustained and long-lasting antihypertensive effect.[3]

Quantitative Data Summary

The potency and binding characteristics of barnidipine have been quantified in several experimental models. The data below is summarized for clarity and comparison.

Table 1: Binding Affinity of Barnidipine

Radioligand Preparation Kᵢ Value Reference(s)
[³H]nitrendipine Rat brain cortex membranes 0.21 nmol/L [3]
[³H]initrendipine Not specified 0.21 nmol/L [17]

| Not specified | Not specified | 0.205 nM |[11] |

Table 2: Electrophysiological Potency (IC₅₀) of Barnidipine on L-type Ca²⁺ Current (ICa(L))

Preparation Holding Potential IC₅₀ / EC₅₀ Value Comparison (Nifedipine) Reference(s)
Rat ventricular cardiomyocytes -80 mV 80 nM 130 nM [12]

| Rat ventricular cardiomyocytes | -40 mV | 18 nM | 6 nM |[12] |

Note: The lower IC₅₀ value at the more depolarized holding potential of -40 mV demonstrates the voltage-dependent nature of the block, consistent with a higher affinity for inactivated channel states.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of barnidipine with L-type calcium channels.

5.1 Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology This protocol is designed to measure the inhibitory effect of barnidipine on LTCC currents in a cell line expressing the channel (e.g., HEK293 cells stably expressing CaV1.2).

1. Cell Preparation:

  • Culture HEK293 cells expressing the human L-type calcium channel (α1c, β2a, and α2δ subunits) on glass coverslips.
  • Use cells for recording 24-48 hours after plating.

2. Solutions:

  • External Solution (mM): 110 Tetraethylammonium chloride (TEA-Cl), 20 Barium chloride (BaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Ba²⁺ is used as the charge carrier to increase current amplitude and eliminate Ca²⁺-dependent inactivation).
  • Internal (Pipette) Solution (mM): 120 Cesium chloride (CsCl), 10 EGTA, 5 Mg-ATP, 0.1 GTP-Tris, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a target cell and form a giga-ohm seal (>1 GΩ) with the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Hold the cell membrane potential at -80 mV.
  • Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward Ba²⁺ currents (IBa).
  • Establish a stable baseline recording.
  • Perfuse the chamber with the external solution containing known concentrations of barnidipine hydrochloride.
  • Repeat the voltage-step protocol at steady-state block for each concentration.

4. Data Analysis:

  • Measure the peak inward current at each voltage step before and after drug application.
  • Plot the percentage of current inhibition against the drug concentration.
  • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

5.2 Protocol 2: Radioligand Competitive Binding Assay This protocol determines the binding affinity (Kᵢ) of barnidipine by measuring its ability to displace a radiolabeled DHP from LTCCs in tissue membrane preparations.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex or heart ventricle tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
  • Wash the membrane pellet by resuspension and re-centrifugation.
  • Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay).

2. Binding Assay:

  • In assay tubes, combine the membrane preparation (50-100 µg protein), a fixed concentration of radioligand (e.g., 0.1-0.5 nM [³H]nitrendipine), and a range of concentrations of unlabeled barnidipine.
  • For determining non-specific binding, use a separate set of tubes containing a high concentration of an unlabeled DHP (e.g., 1 µM nifedipine).
  • Incubate the mixture at 25°C for 60 minutes.

3. Separation and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
  • Place the filters in scintillation vials with a scintillation cocktail.
  • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each barnidipine concentration by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the barnidipine concentration.
  • Fit the data to a one-site competition model to determine the IC₅₀ value.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space LTCC L-type Ca²⁺ Channel (Resting State) LTCC_active L-type Ca²⁺ Channel (Open/Inactivated State) LTCC->LTCC_active Ca_out Ca²⁺ (Extracellular) Ca_out->LTCC_active Influx Barnidipine Barnidipine Barnidipine->LTCC_active Binds & Blocks Ca_in ↑ [Ca²⁺]ᵢ LTCC_active->Ca_in LTCC_active->block_effect Contraction Vasoconstriction Ca_in->Contraction Leads to Depolarization Membrane Depolarization Depolarization->LTCC Activates block_effect->Ca_in INHIBITS

Caption: Signaling pathway of LTCC-mediated vasoconstriction and its inhibition by barnidipine.

G start_end start_end process process drug_app drug_app data data A Prepare Cells Expressing LTCC B Achieve Whole-Cell Configuration A->B C Apply Voltage Protocol (Hold -80mV, Step) B->C D Record Baseline Current (IBa) C->D E Perfuse with Barnidipine D->E F Record Steady-State Blocked Current E->F G Repeat for Multiple Concentrations F->G H Analyze Data: Concentration-Response Curve G->H I Calculate IC₅₀ H->I

Caption: Experimental workflow for patch-clamp electrophysiology analysis.

G start_end start_end process process incubation incubation data data A Prepare Tissue Membranes (e.g., Rat Cortex) B Incubate Membranes with: • [³H]Nitrendipine (L) • Barnidipine (I) A->B C Separate Bound/Free Ligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Analyze Data: Competition Binding Curve D->E F Calculate IC₅₀ & Kᵢ E->F

Caption: Experimental workflow for a radioligand competitive binding assay.

G Resting Resting (Closed) Open Open Resting->Open Depolarization Barnidipine_Resting Barnidipine + Resting Resting->Barnidipine_Resting Low Affinity Inactivated Inactivated Open->Inactivated Sustained Depolarization Open->Inactivated Inactivated->Resting Repolarization Barnidipine_Inactivated Barnidipine + Inactivated (Stable Complex) Inactivated->Barnidipine_Inactivated High Affinity (Strong Binding)

Caption: Logical relationship of barnidipine's state-dependent binding to the LTCC.

References

Exploratory

A Technical Guide to the Stereoselective Synthesis of Barnidipine Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals Abstract Barnidipine (B1667753) hydrochloride, a third-generation dihydropyridine (B1217469) calcium channel blocker, is a chiral drug marketed as the pure...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barnidipine (B1667753) hydrochloride, a third-generation dihydropyridine (B1217469) calcium channel blocker, is a chiral drug marketed as the pure (+)-(3'S, 4S)-enantiomer, which is recognized as the most pharmacologically potent and active isomer. The stereochemistry at the C4 position of the dihydropyridine ring and the C3' position of the pyrrolidine (B122466) ring is crucial for its therapeutic efficacy. This technical guide provides an in-depth overview of the primary stereoselective synthetic strategies employed to obtain the desired barnidipine enantiomers. The focus is on the widely utilized method of chiral resolution of a key racemic intermediate, with detailed experimental protocols and quantitative data. Alternative approaches, including the use of chiral auxiliaries, are also discussed. This document is intended to be a comprehensive resource for researchers and professionals involved in the synthesis and development of chiral drugs.

Introduction

Barnidipine hydrochloride is a potent antihypertensive agent that exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. The molecule possesses two chiral centers, resulting in four possible stereoisomers: (3'S, 4S), (3'R, 4R), (3'S, 4R), and (3'R, 4S). Pharmacological studies have demonstrated significant stereoselectivity in its action, with the (S,S)-isomer exhibiting the highest potency. Consequently, the stereoselective synthesis of (3'S, 4S)-barnidipine hydrochloride is of paramount importance for its clinical application.

This guide will focus on the chemical synthesis pathways that allow for the selective production of the desired enantiomer, providing detailed experimental procedures and quantitative data to aid in the practical application of these methods.

Primary Stereoselective Synthetic Strategy: Chiral Resolution

The most commonly employed and well-documented industrial method for the synthesis of enantiomerically pure barnidipine hydrochloride involves the resolution of a racemic key intermediate, 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. This approach involves the synthesis of the racemic carboxylic acid followed by its separation into individual enantiomers using a chiral resolving agent. The desired (R)-enantiomer of the carboxylic acid is then esterified with (S)-1-benzylpyrrolidin-3-ol to yield (3'S, 4S)-barnidipine.

Synthesis of Racemic 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

The synthesis of the racemic carboxylic acid intermediate is typically achieved through a multi-step process starting from 3-hydroxypropionitrile (B137533) and diketene (B1670635).

Experimental Protocol:

  • Synthesis of Compound (VI): In a dry 500 mL single-necked flask, add 3-hydroxypropionitrile (117g, 1.648 mol) and triethylamine (B128534) (4g). Heat the mixture to 80°C and slowly add diketene (159.0g, 1.892 mol) dropwise. Stir the reaction mixture for over 6 hours. After the reaction, evaporate the low boiling point substances to obtain a reddish-brown oily substance (Compound VI, 137g, 54% yield).[1]

  • Synthesis of Compound (VII): In a dry 2000 mL single-necked flask, add m-nitrobenzaldehyde (67.5g, 0.447 mol), Compound (VI) (69.3g, 0.447 mol), ammonium (B1175870) acetate (B1210297) (5g), and isopropanol (B130326) (318g). Stir the mixture at room temperature for 15 hours. A large amount of white solid will form. Filter the reaction mixture to obtain the white solid (Compound VII, 104g, 80.8% yield).[1][2]

  • Synthesis of Compound (VIII): Reflux a mixture of Compound (VII) (74.9g, 0.26 mol), β-aminocrotonate methyl ester (30g, 0.26 mol), and methanol (B129727) (180 mL) for 2 hours. Cool the reaction mixture to induce crystallization, yielding Compound (VIII) (91.4g, 91.1% yield).[3]

  • Hydrolysis to Racemic Carboxylic Acid (IX): Add Compound (VIII) (38.5g, 0.1 mol) to a solution of sodium hydroxide (B78521) (12g) in 300 mL of water and 150 mL of glyme. Stir the mixture for 2 hours until the solution becomes clear. Dilute the reaction mixture with 200 mL of water. Acidify the aqueous layer to a pH of 3 with a 10% hydrochloric acid solution to precipitate the racemic carboxylic acid.[3]

Chiral Resolution of the Racemic Carboxylic Acid

The separation of the racemic carboxylic acid is a critical step and is effectively achieved using a chiral resolving agent, such as cinchonine (B1669041).

Experimental Protocol:

  • Salt Formation: Add cinchonine (29.4g, 0.10 mol) to a solution of the racemic 5-(ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (a close analog, 31.0g, 0.09 mol) in N,N-dimethylformamide (5.7 mL) and heat to 80°C to obtain a clear solution.[4][5]

  • Crystallization: Add water (38.4 mL) and heat to 120°C. Cool the solution slowly to 20°C and stir for 12 hours.[4][5]

  • Isolation of the Diastereomeric Salt: Filter the precipitate and wash it with a N,N-dimethylformamide/water (3:2) solution (12 mL).[4][5]

  • Liberation of the Enantiopure Carboxylic Acid: Dissolve the filtered mass in a 35% sodium hydroxide solution (92 mL) and extract with dichloromethane (B109758) (80 mL). Acidify the aqueous phase to pH 3.0 with 10% hydrochloric acid to precipitate the (R)-enantiomer of the carboxylic acid. This process can yield the desired enantiomer with an enantiomeric excess of >99.5%.[4][5]

Synthesis of (3'S, 4S)-Barnidipine Hydrochloride

The final steps involve the esterification of the resolved (R)-carboxylic acid with (S)-1-benzylpyrrolidin-3-ol, followed by salt formation.

Experimental Protocol:

  • Activation of the Carboxylic Acid: In a 250 mL three-necked flask, add 88 mL of dichloromethane and the resolved (R)-carboxylic acid (Compound X, 6.6g, 0.02 mol). Cool the mixture to 0°C and add phosphorus pentachloride (5.2g) in batches, maintaining the temperature between 0°C and 2°C. Stir for 1 hour at this temperature.[3]

  • Esterification: Cool the reaction mixture to below -15°C and slowly add a solution of (S)-1-benzylpyrrolidin-3-ol (3.6g) while keeping the temperature below -15°C to yield (3'S, 4S)-barnidipine (Compound XI).[3]

  • Salt Formation: Add Compound (XI) to a solution of hydrogen chloride to obtain barnidipine hydrochloride (XII). The final product can be obtained with an optical purity of 99.8% and a yield of 65.5% for the final step.[4][6]

Alternative Stereoselective Synthetic Strategies

While chiral resolution is a robust and widely used method, other strategies for the stereoselective synthesis of barnidipine have been explored.

Chiral Auxiliary-Mediated Synthesis

An alternative approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. For instance, (S)-1-benzyl-3-hydroxypyrrolidine can be used as a chiral auxiliary reactant.[7] This method involves reacting the chiral auxiliary with diketene to produce a chiral acetoacetate (B1235776) derivative. This chiral intermediate is then used in a Hantzsch-type reaction with m-nitrobenzaldehyde and an amino-crotonate to form a mixture of diastereomers, from which the desired (S,S)-isomer can be separated.[7] However, this process often requires column chromatography for the separation of diastereomers, which can be challenging to scale up for industrial production.[7]

Enzymatic Resolution

Enzymatic kinetic resolution represents another potential avenue for the stereoselective synthesis of barnidipine precursors. This method utilizes the high enantioselectivity of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. While this approach has been successfully applied to the synthesis of various chiral 1,4-dihydropyridines, specific, detailed protocols for the enzymatic resolution of barnidipine precursors are not as extensively documented in the literature as the chiral resolution method.

Quantitative Data Summary

The following tables summarize the quantitative data for the primary stereoselective synthesis of barnidipine hydrochloride via chiral resolution.

Table 1: Synthesis of Racemic Precursors

StepProductStarting MaterialsYieldReference
1Compound (VI)3-hydroxypropionitrile, diketene54%[1]
2Compound (VII)m-nitrobenzaldehyde, Compound (VI)80.8%[1][2]
3Compound (VIII)Compound (VII), β-aminocrotonate methyl ester91.1%[3]

Table 2: Chiral Resolution and Final Product Synthesis

StepProductKey Reagents/MethodYieldPurity (ee%)Reference
4(R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acidChiral resolution with cinchonine->99.5%[4][5]
5(3'S, 4S)-Barnidipine Hydrochloride(R)-carboxylic acid, (S)-1-benzylpyrrolidin-3-ol, HCl65.5%99.8%[4][6]

Visualization of Synthetic Pathways and Workflows

Overall Synthetic Pathway for (S,S)-Barnidipine Hydrochloride

G A 3-Hydroxypropionitrile + Diketene B Compound (VI) A->B Triethylamine, 80°C D Compound (VII) B->D NH4OAc, Isopropanol, RT C m-Nitrobenzaldehyde C->D NH4OAc, Isopropanol, RT F Compound (VIII) D->F Methanol, reflux E β-Aminocrotonate methyl ester E->F Methanol, reflux G Racemic Carboxylic Acid (IX) F->G NaOH, H2O/Glyme; then HCl Res Chiral Resolution G->Res H (R)-Carboxylic Acid (X) J (S,S)-Barnidipine H->J PCl5, DCM; then esterification I (S)-1-Benzylpyrrolidin-3-ol I->J PCl5, DCM; then esterification K (S,S)-Barnidipine HCl J->K HCl Res->H

Caption: Overall synthetic pathway for (S,S)-Barnidipine Hydrochloride.

Experimental Workflow for Chiral Resolution

G start Start: Racemic Carboxylic Acid step1 Dissolve in DMF with Cinchonine, heat to 80°C start->step1 step2 Add water, heat to 120°C, then cool to 20°C and stir step1->step2 step3 Filter to isolate diastereomeric salt step2->step3 step4 Dissolve salt in NaOH solution step3->step4 step5 Extract with DCM to remove resolving agent step4->step5 step6 Acidify aqueous phase with HCl to pH 3.0 step5->step6 end End: (R)-Carboxylic Acid (>99.5% ee) step6->end

Caption: Experimental workflow for the chiral resolution of the carboxylic acid intermediate.

Conclusion

The stereoselective synthesis of barnidipine hydrochloride is a critical aspect of its production as a therapeutic agent. The most established and industrially viable method relies on the chiral resolution of a key racemic carboxylic acid intermediate using a chiral resolving agent like cinchonine. This approach has been demonstrated to produce the desired (3'S, 4S)-enantiomer with high optical purity. While alternative methods such as the use of chiral auxiliaries and enzymatic resolution offer potential avenues for stereoselective synthesis, they are currently less documented for barnidipine specifically and may present challenges in terms of scalability and efficiency. This guide provides a comprehensive overview of the primary synthetic route, complete with detailed experimental protocols and quantitative data, to serve as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.

References

Foundational

chemical structure and properties of barnidipine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Barnidipine (B1667753) hydrochloride is a third-generation dihydropyridine (B1217469) calcium channel blocker renowned for its potent and long-last...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barnidipine (B1667753) hydrochloride is a third-generation dihydropyridine (B1217469) calcium channel blocker renowned for its potent and long-lasting antihypertensive effects.[1] As a highly selective antagonist of L-type calcium channels, it plays a crucial role in the management of hypertension.[2][3] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and pharmacological characteristics of barnidipine hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Identity

Barnidipine hydrochloride is the hydrochloride salt of barnidipine. Chemically, it is designated as 3-((S)-1-benzylpyrrolidin-3-yl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride.[4] The molecule possesses two chiral centers, and the pharmacologically active form is the (S,S)-enantiomer.

Molecular Structure:

Table 1: Chemical Identification of Barnidipine Hydrochloride

IdentifierValue
IUPAC Name 3-((S)-1-benzylpyrrolidin-3-yl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
CAS Number 104757-53-1[3][5][6][7][8]
Molecular Formula C27H30ClN3O6[9][3][5][6][7][8][10][11][12]
Molecular Weight 528.00 g/mol [3][5][6][7][8][11][12]
InChI Key XEMPUKIZUCIZEY-YSCHMLPRSA-N

Physicochemical Properties

Barnidipine hydrochloride is a pale yellow to yellow crystalline solid.[1][6][7] Its lipophilic nature contributes to its long duration of action.[13]

Table 2: Physicochemical Data of Barnidipine Hydrochloride

PropertyValueSource
Melting Point 223-226 °C[6][12]
226-228 °C[1][6]
pKa (Strongest Basic) 8.11[6]
pKa (Strongest Acidic) 16.97[6]
LogP 4.12[6]
Solubility Water: Very slightly soluble/Insoluble[1][6][7][10]
Methanol: Soluble[6][7]
Ethanol: ~10 mg/mL[14][15]
DMSO: ~30 mg/mL[14][15]
DMF: ~30 mg/mL[14][15]

Mechanism of Action and Signaling Pathway

Barnidipine hydrochloride is a highly selective antagonist of L-type voltage-gated calcium channels (CaV1.x).[3][4][6] Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells.[13][4][6] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[13][6] Barnidipine exhibits a high affinity for the calcium channels in the vascular wall.[6]

The binding of barnidipine to the alpha 1-C subunit of the L-type calcium channel is thought to occur at a location within the channel pore, closer to the extracellular side.[5] It displays a high affinity for the inactivated state of the channel.[5] By blocking the influx of extracellular calcium, barnidipine prevents the activation of calmodulin and the subsequent phosphorylation of myosin light chain, which is essential for muscle contraction.

Depolarization Membrane Depolarization Ca_Channel L-type Ca2+ Channel Depolarization->Ca_Channel activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Barnidipine Barnidipine HCl Barnidipine->Ca_Channel inhibits Relaxation Vasodilation Barnidipine->Relaxation promotes Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction leads to

Mechanism of Action of Barnidipine Hydrochloride

Experimental Protocols

In Vitro Efficacy: Cell-Based Calcium Influx Assay

This protocol describes a method to evaluate the inhibitory effect of barnidipine hydrochloride on L-type calcium channels using a fluorescent calcium indicator.

Materials:

  • A7r5 rat vascular smooth muscle cell line (or a suitable alternative expressing L-type calcium channels)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl) for depolarization

  • Barnidipine hydrochloride stock solution

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture A7r5 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well microplates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the wells and add the loading solution. Incubate for 1 hour at 37°C.

  • Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of barnidipine hydrochloride to the wells and incubate for 30 minutes.

  • Depolarization and Measurement: Place the plate in a fluorescence microplate reader. Add a high-potassium solution (e.g., 50 mM KCl in HBSS) to depolarize the cells and induce calcium influx.

  • Data Analysis: Measure the fluorescence intensity before and after depolarization. The inhibitory effect of barnidipine is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared to the control (depolarization without inhibitor).

Start Cell Seeding (96-well plate) Incubate1 24h Incubation Start->Incubate1 Dye_Loading Fluo-4 AM Dye Loading Incubate1->Dye_Loading Incubate2 1h Incubation Dye_Loading->Incubate2 Wash1 Wash with HBSS Incubate2->Wash1 Compound_Add Add Barnidipine HCl (various concentrations) Wash1->Compound_Add Incubate3 30 min Incubation Compound_Add->Incubate3 Measurement Fluorescence Measurement (Plate Reader) Incubate3->Measurement Depolarization Add High KCl (Depolarization) Measurement->Depolarization during measurement Analysis Data Analysis (IC50 determination) Depolarization->Analysis

Workflow for Calcium Influx Assay
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of barnidipine hydrochloride in a common animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Barnidipine hydrochloride

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Animal Acclimatization: Acclimate male SHRs (e.g., 12-14 weeks old) to the housing facility and blood pressure measurement procedure for at least one week.

  • Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate of all animals for several consecutive days to establish a stable baseline.

  • Grouping and Dosing: Randomly assign the animals to a vehicle control group and one or more barnidipine hydrochloride treatment groups (e.g., 1, 3, and 10 mg/kg).

  • Drug Administration: Administer barnidipine hydrochloride or vehicle orally via gavage once daily for a predetermined period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Measure systolic blood pressure and heart rate at various time points after drug administration (e.g., 2, 4, 8, and 24 hours post-dose) on selected days throughout the study.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the treatment groups and the vehicle control group using appropriate statistical methods.

Pharmacokinetics and Metabolism

Following oral administration, barnidipine hydrochloride is absorbed, with peak plasma concentrations reached within 1.0-1.6 hours in humans.[16] It undergoes significant first-pass metabolism, resulting in low absolute bioavailability.[16] The primary metabolic pathways include hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring.[9] The major metabolites are the hydrolyzed product of the benzyl-pyrrolidinyl ester and its oxidized pyridine (B92270) form.[9]

Table 3: Pharmacokinetic Parameters of Barnidipine Hydrochloride

ParameterSpeciesValue
Tmax (oral) Rat0.3-0.4 h
Dog0.3-0.4 h
Human1.0-1.6 h
Terminal Half-life (i.v.) Rat0.6 h
Dog4.1 h
Absolute Bioavailability Rat11-18%
Dog6-9%

Data sourced from pharmacokinetic studies in the respective species.[16]

Conclusion

Barnidipine hydrochloride is a well-characterized dihydropyridine calcium channel blocker with a clear mechanism of action and established physicochemical properties. Its potent and sustained antihypertensive effects make it a valuable therapeutic agent. The experimental protocols provided in this guide offer a framework for the further investigation of its pharmacological profile and the development of novel therapeutic applications. This comprehensive overview of its chemical and biological characteristics serves as a vital resource for the scientific and drug development communities.

References

Exploratory

In Vitro Vasodilatory Properties of Barnidipine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the in vitro vasodilatory properties of barnidipine (B1667753) hydrochloride, a potent and long-act...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro vasodilatory properties of barnidipine (B1667753) hydrochloride, a potent and long-acting dihydropyridine (B1217469) calcium channel blocker. The document outlines its primary mechanism of action, presents key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways and experimental workflows.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Barnidipine hydrochloride is a highly selective antagonist of L-type voltage-gated calcium channels (CaV1.x), exhibiting a strong affinity for those located in vascular smooth muscle cells.[1][2][3][4] Its therapeutic effect as a vasodilator stems directly from this targeted inhibition.[1][5][6] The influx of extracellular calcium ions through these channels is the critical trigger for the cascade of events leading to smooth muscle contraction and subsequent vasoconstriction.[1][7] By binding to the L-type calcium channels, barnidipine effectively blocks this influx, leading to a reduction in intracellular calcium concentration ([Ca²⁺]i).[1][2] This, in turn, promotes vascular smooth muscle relaxation and vasodilation.[2][7]

The high lipophilicity of barnidipine contributes to its slow onset and long duration of action, as it allows the molecule to accumulate in the cell membrane and access its target receptor gradually.[3][4]

Signaling Pathway of Barnidipine-Induced Vasodilation

The primary signaling cascade initiated by barnidipine is a direct consequence of L-type calcium channel inhibition. A decrease in intracellular calcium levels disrupts the formation of the calcium-calmodulin complex. This complex is essential for the activation of myosin light chain kinase (MLCK). With reduced MLCK activity, the phosphorylation of myosin light chains is diminished, leading to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell Ca_ext Ca²⁺ Ca_channel L-type Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Ca²⁺ Ca_channel->Ca_int Barnidipine Barnidipine Barnidipine->Ca_channel Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Ca_Calmodulin Calmodulin Calmodulin Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Myosin-LC-P MLCK_active->Myosin_LC_P Phosphorylation Relaxation Relaxation (Vasodilation) Myosin_LC Myosin-LC Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Barnidipine's primary mechanism of action in vascular smooth muscle cells.

Quantitative Data on In Vitro Efficacy

The potency of barnidipine has been quantified through various in vitro assays. These studies highlight its high affinity for L-type calcium channels and its effectiveness in blocking calcium currents.

CompoundAssaySpecies/TissueKey ParameterValueReference(s)
Barnidipine [³H]nitrendipine BindingRat Brain CortexKi0.21 nM[3][5]
Barnidipine L-type Ca²⁺ Current (ICa(L)) BlockRat Ventricular CardiomyocytesEC₅₀ (-80 mV holding potential)80 nM[5]
Barnidipine L-type Ca²⁺ Current (ICa(L)) BlockRat Ventricular CardiomyocytesEC₅₀ (-40 mV holding potential)18 nM[5]
Amlodipine (B1666008) Ca²⁺-induced ContractionDepolarized Rat AortaIC₅₀1.9 nM[5][8]
Amlodipine KCl-induced ContractionRat Aortic RingsIC₅₀7.5 nM[5][9]
Nifedipine Ca²⁺-induced ContractionsDepolarized Rat AortaIC₅₀4.1 nM[8]

Stereoselectivity of Barnidipine

Barnidipine possesses two chiral centers, resulting in four possible stereoisomers. In vitro studies have demonstrated significant stereoselectivity in its vasodilatory activity. The clinically utilized formulation is the (+)-(3'S, 4S) enantiomer, which is the most potent and longest-acting of the four.[3][4][10]

In studies using isolated guinea pig aorta pre-contracted with potassium chloride (40 mM), the order of potency for the enantiomers was determined as follows: Barnidipine ((+)-(3'S, 4S)) > (3'R, 4R) ≈ (3'R, 4S) > (3'S, 4R) [10][11]

The potency ratio between the most potent enantiomer (barnidipine) and the least potent ((3'S, 4R)) was found to be 118, underscoring the critical role of stereochemistry in its pharmacological activity.[10][11] This difference is attributed to the spatial arrangement of the molecules, which influences their binding affinity to the L-type calcium channels.[10]

Potential Endothelium-Dependent Mechanisms

While the primary vasodilatory effect of barnidipine is endothelium-independent, some evidence suggests that dihydropyridine calcium channel blockers may also exert favorable effects on endothelial function. Studies on structurally similar compounds like benidipine (B10687) and cilnidipine (B1669028) have shown they can enhance the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[2][12][13][14]

For barnidipine, one study in L-NAME-induced hypertensive rats demonstrated that treatment increased the expression of eNOS in both arteries and the kidney, contributing to the amelioration of vascular and renal injury.[15] The precise in vitro signaling pathway for barnidipine's effect on eNOS is still under investigation, but it is hypothesized to involve pathways that increase eNOS expression and/or activity, potentially through the PI3K/Akt pathway, as seen with other calcium channel blockers.[2][12]

cluster_membrane Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Barnidipine Barnidipine Receptor Putative Receptor/Target Barnidipine->Receptor Activates (?) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_active p-eNOS (active) Akt->eNOS_active Phosphorylates (Ser1177) eNOS_inactive eNOS eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO NO_VSMC NO NO->NO_VSMC Diffuses sGC sGC NO_VSMC->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation Leads to

A proposed signaling pathway for the potential endothelium-dependent effects of barnidipine.

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This functional assay measures the ability of barnidipine to relax pre-contracted vascular smooth muscle.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from laboratory animals (e.g., rats, guinea pigs), cleaned of adherent connective and adipose tissue in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[1] The aorta is then cut into rings of 2-4 mm in width.

  • Mounting: Aortic rings are mounted between two L-shaped stainless steel hooks in an organ bath containing physiological salt solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂ and 5% CO₂).[1] One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams, with the buffer being replaced every 15-20 minutes.

  • Viability and Endothelium Integrity Check: The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 40-80 mM KCl).[10] Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (B1216132) (e.g., 1 µM) in rings pre-contracted with an alpha-agonist like phenylephrine (B352888) (e.g., 1 µM).

  • Pre-contraction: After a washout period, a stable contraction is induced using a vasoconstrictor agent such as KCl or phenylephrine.[1]

  • Drug Addition: Once a stable plateau of contraction is reached, cumulative concentrations of barnidipine hydrochloride are added to the organ bath at regular intervals.

  • Data Analysis: The resulting relaxation is recorded isometrically and expressed as a percentage of the pre-contraction. The concentration of barnidipine that produces 50% of the maximal relaxation is calculated as the IC₅₀ or EC₅₀ value.[1][10]

A Aorta Isolation and Preparation of Rings B Mounting in Organ Bath A->B C Equilibration and Stabilization B->C D Pre-contraction with KCl or Phenylephrine C->D E Cumulative Addition of Barnidipine D->E F Measurement of Isometric Tension (Relaxation) E->F G Data Analysis (IC₅₀/EC₅₀ Calculation) F->G

Experimental workflow for the isolated aortic ring assay.
[³H]-Nitrendipine Binding Assay

This competitive radioligand binding assay is used to quantify the affinity of barnidipine for the dihydropyridine binding site on the L-type calcium channel.

Methodology:

  • Membrane Preparation: Vascular smooth muscle or brain cortex membranes are prepared from homogenized tissues through differential centrifugation.[1]

  • Incubation: The prepared membranes are incubated with a fixed concentration of [³H]-nitrendipine (a radiolabeled dihydropyridine) and varying concentrations of the unlabeled test compound (barnidipine).[1]

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer.[1]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]-nitrendipine, is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine. Specific binding is calculated by subtracting non-specific from total binding. The concentration of barnidipine that inhibits 50% of the specific binding of [³H]-nitrendipine (IC₅₀) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of barnidipine.[1]

Cell-Based Calcium Influx Assay

This assay provides a functional measure of barnidipine's ability to block L-type calcium channels in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) is seeded into a 96-well black, clear-bottom microplate and cultured to form a monolayer.[1][16]

  • Dye Loading: The culture medium is replaced with a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter and de-esterify within the cells.[1]

  • Washing: The extracellular dye is removed by washing the cells with an assay buffer.[1]

  • Compound Addition: The cells are pre-incubated with varying concentrations of barnidipine hydrochloride or a vehicle control.

  • Channel Activation and Signal Detection: A fluorescent imaging plate reader is used to measure baseline fluorescence. An agonist that depolarizes the cell membrane and activates L-type calcium channels (e.g., KCl or Bay K 8644) is then added to the wells.[1] The resulting increase in intracellular calcium is detected as an increase in fluorescence intensity.

  • Data Analysis: The inhibitory effect of barnidipine is quantified by the reduction in the fluorescence signal in response to the agonist. The IC₅₀ value, representing the concentration of barnidipine that causes 50% inhibition of the calcium influx, is then calculated.

A Cell Seeding (96-well plate) B Incubation with Fluorescent Ca²⁺ Indicator (e.g., Fluo-4 AM) A->B C Pre-incubation with Barnidipine B->C D Addition of Agonist (e.g., KCl) C->D E Measurement of Fluorescence (Calcium Influx) D->E F Data Analysis (IC₅₀ Calculation) E->F

Experimental workflow for the cell-based calcium influx assay.

Conclusion

The in vitro vasodilatory properties of barnidipine hydrochloride are primarily and potently mediated by the stereoselective blockade of L-type calcium channels in vascular smooth muscle. This leads to a direct reduction in intracellular calcium, inhibiting the contractile machinery and resulting in vasorelaxation. Quantitative assays confirm its high affinity and potency for these channels. While emerging evidence suggests potential favorable effects on endothelial function, further in vitro studies are required to fully elucidate the direct signaling pathways involved. The detailed protocols provided herein offer a robust framework for the continued investigation and characterization of barnidipine and other vasoactive compounds.

References

Foundational

Barnidipine Hydrochloride's Affinity for Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[1][2] Its therapeutic efficacy is rooted in its high affinity and selectivity for L-type calcium channels located in vascular smooth muscle cells.[1][2] This targeted action leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] This technical guide provides a comprehensive overview of barnidipine's affinity for vascular smooth muscle cells, detailing the quantitative data, experimental protocols used for its characterization, and the underlying signaling pathways.

Core Mechanism of Action

Barnidipine exerts its pharmacological effect by binding to the L-type voltage-gated calcium channels on the membrane of vascular smooth muscle cells.[1][2] This binding inhibits the influx of extracellular calcium ions into the cell, a critical step in the initiation of muscle contraction.[1] The reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, leading to the relaxation of the smooth muscle, vasodilation, and a decrease in blood pressure.[1] Barnidipine's high lipophilicity contributes to its slow onset and prolonged duration of action, as it gradually releases from the lipid membranes of the vascular smooth muscle cells.[1]

Quantitative Affinity and Potency Data

The affinity and functional potency of barnidipine hydrochloride have been quantified through various in vitro and ex vivo experimental models. The following tables summarize the key quantitative data.

ParameterValueSpeciesTissue/Cell LineRadioligandReference
Ki 0.21 nmol/LRatBrain Cortex Membranes[3H]nitrendipine[3]

Table 1: Radioligand Binding Affinity of Barnidipine

ParameterValueSpeciesTissue/Cell LineExperimental ConditionReference
IC50 Similar to aortic ringsRatA7r5 cellsDepolarizing conditions[1]
EC50 80 nMRatVentricular CardiomyocytesHolding Potential: -80 mV
EC50 18 nMRatVentricular CardiomyocytesHolding Potential: -40 mV

Table 2: Functional Potency of Barnidipine in Vascular and Cardiac Tissues

Signaling Pathway

The mechanism of action of barnidipine on vascular smooth muscle cells involves a direct blockade of L-type calcium channels, which disrupts the downstream signaling cascade leading to muscle contraction.

cluster_inhibition Barnidipine Barnidipine L_type_Ca_Channel L-type Ca2+ Channel Barnidipine->L_type_Ca_Channel Blocks Relaxation Vasodilation Barnidipine->Relaxation Leads to Ca_Influx Ca2+ Influx Intracellular_Ca ↑ Intracellular [Ca2+] Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_LC Myosin Light Chain Phosphorylation MLCK->Myosin_LC Contraction Smooth Muscle Contraction Myosin_LC->Contraction

Caption: Signaling pathway of barnidipine in vascular smooth muscle cells.

Experimental Protocols

The characterization of barnidipine's affinity and functional effects on vascular smooth muscle cells relies on a combination of radioligand binding assays, functional vascular studies, and electrophysiological techniques.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a typical competition binding assay to determine the affinity of barnidipine for L-type calcium channels using [3H]nitrendipine as the radioligand.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Vascular Smooth Muscle (e.g., rat aorta) Homogenize Homogenize in buffer Tissue->Homogenize Centrifuge Centrifuge to isolate membranes Homogenize->Centrifuge Resuspend Resuspend in assay buffer Centrifuge->Resuspend Incubate Incubate membranes with [3H]nitrendipine and varying concentrations of barnidipine Resuspend->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Count Quantify bound radioactivity (scintillation counting) Separate->Count Plot Plot % inhibition vs. barnidipine concentration Count->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Vascular smooth muscle tissue (e.g., from rat aorta) is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.

  • Competition Binding: A constant concentration of the radioligand, [3H]nitrendipine, is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled barnidipine hydrochloride.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of barnidipine that inhibits 50% of the specific binding of [3H]nitrendipine (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Vascular Response (Isometric Tension Studies)

This protocol describes the assessment of barnidipine's vasorelaxant effect on isolated arterial rings.

Methodology:

  • Tissue Preparation: Arterial segments (e.g., rat thoracic aorta or porcine coronary artery) are dissected and cut into rings.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent, such as potassium chloride (KCl) or phenylephrine, to induce a stable contraction.

  • Drug Application: Cumulative concentrations of barnidipine hydrochloride are added to the organ bath, and the resulting relaxation of the arterial ring is recorded isometrically.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. The concentration of barnidipine that produces 50% of the maximal relaxation (EC50) is calculated.

Electrophysiology (Patch-Clamp Technique)

The whole-cell patch-clamp technique is employed to directly measure the effect of barnidipine on L-type calcium channel currents in isolated vascular smooth muscle cells (e.g., A7r5 cell line).

cluster_setup Cell Preparation & Setup cluster_recording Current Recording cluster_analysis Data Analysis Cell_Culture Culture vascular smooth muscle cells (e.g., A7r5) Patch_Pipette Prepare patch pipette with internal solution Cell_Culture->Patch_Pipette Giga_Seal Form a high-resistance 'giga-seal' with the cell membrane Patch_Pipette->Giga_Seal Whole_Cell Rupture the membrane patch to achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Clamp Clamp the cell membrane at a specific holding potential (e.g., -80 mV or -40 mV) Whole_Cell->Voltage_Clamp Depolarize Apply depolarizing voltage steps to elicit Ca2+ currents Voltage_Clamp->Depolarize Record_Baseline Record baseline L-type Ca2+ currents Depolarize->Record_Baseline Apply_Barnidipine Apply barnidipine and record the change in current Record_Baseline->Apply_Barnidipine Measure_Current Measure peak inward current before and after drug application Apply_Barnidipine->Measure_Current Plot_IV Construct current-voltage (I-V) relationship curves Measure_Current->Plot_IV Calculate_IC50 Determine the IC50 for current inhibition Plot_IV->Calculate_IC50

Caption: Workflow for patch-clamp electrophysiology studies.

Methodology:

  • Cell Preparation: Vascular smooth muscle cells are cultured on coverslips.

  • Patch-Clamp Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential).

  • Current Elicitation: Depolarizing voltage steps are applied to activate the L-type calcium channels and elicit an inward calcium current.

  • Drug Perfusion: Barnidipine is applied to the cell via the perfusion system, and the resulting inhibition of the calcium current is recorded. The voltage-dependent nature of the block can be investigated by using different holding potentials.

  • Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. The concentration of barnidipine that causes a 50% reduction in the current (IC50) is then calculated.

Conclusion

Barnidipine hydrochloride demonstrates a high affinity for L-type calcium channels in vascular smooth muscle cells, which underlies its potent and selective vasodilatory effects. The quantitative data derived from radioligand binding assays, functional vascular studies, and electrophysiological recordings consistently support its mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of barnidipine and other calcium channel blockers in the context of vascular smooth muscle physiology and pharmacology.

References

Exploratory

Molecular Pharmacology of Barnidipine at the Calcium Channel Subunit Level: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) (DHP) L-type calcium channel blocker utilized in the management of h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) (DHP) L-type calcium channel blocker utilized in the management of hypertension.[1] Its therapeutic efficacy stems from its high affinity and selectivity for L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, which is predominantly expressed in vascular smooth muscle cells.[1] This technical guide provides a comprehensive overview of the molecular pharmacology of barnidipine, focusing on its interaction with the constituent subunits of the LTCC complex. We will delve into the structural basis of its binding, the modulatory roles of auxiliary subunits, quantitative pharmacological data, and detailed experimental protocols for studying its effects.

L-Type Calcium Channel Structure and Barnidipine's Target

Voltage-gated L-type calcium channels are heteromultimeric protein complexes crucial for calcium influx in response to membrane depolarization. The core of the channel is the pore-forming α1 subunit, which is associated with auxiliary α2δ and β subunits, and in some tissues, a γ subunit.[2] The α1 subunit, a large polypeptide with four homologous domains (I-IV), each containing six transmembrane segments (S1-S6), forms the ion conduction pore and contains the binding sites for calcium channel blockers.[2] Barnidipine, like other dihydropyridines, is predicted to interact primarily with the α1C subunit (CaV1.2).[1]

Molecular Interaction of Barnidipine with the α1 Subunit

Recent cryo-electron microscopy (cryo-EM) studies of the CaV1.2 channel in complex with benidipine, a structurally similar dihydropyridine, have provided significant insights into the binding site.[2] These studies reveal that the dihydropyridine ring of the blocker binds in a fenestration site at the interface of domains III and IV of the α1 subunit.[2][3] The drug does not directly occlude the pore but rather acts as an allosteric modulator, stabilizing the channel in a non-conducting state.[2]

The binding pocket is formed by residues in the S5 and S6 helices of domain III (IIIS5, IIIS6) and the S6 helix of domain IV (IVS6). The hydrophobic sidechain of the drug is positioned towards the exterior of the pore domain, nestled within a hydrophobic pocket.[2] This structural arrangement explains the high affinity of dihydropyridines for the channel.

dot

cluster_channel CaV1.2 α1 Subunit domain_I Domain I S1-S6 domain_II Domain II S1-S6 domain_III Domain III IIIS5 IIIS6 domain_IV Domain IV IVS6 barnidipine Barnidipine barnidipine->domain_III:s6  Binding Pocket barnidipine->domain_IV:s6_iv caption Barnidipine Binding Site on the CaV1.2 α1 Subunit

Caption: Barnidipine binds to the α1 subunit at the interface of Domains III and IV.

Role of Auxiliary Subunits in Barnidipine's Pharmacology

While the α1 subunit forms the primary binding site for barnidipine, the auxiliary β and α2δ subunits play crucial modulatory roles.

  • β Subunit: This intracellular protein is essential for the proper trafficking of the α1 subunit to the plasma membrane and for modulating its gating properties.[4][5] Co-expression of the β subunit with the α1 subunit has been shown to increase the affinity of dihydropyridine binding by decreasing the dissociation rate.[6][7] This suggests that the β subunit stabilizes a conformation of the α1 subunit that is favorable for high-affinity drug binding.

  • α2δ Subunit: This heavily glycosylated extracellular subunit also plays a significant role in trafficking the channel complex to the cell surface.[8][9] While a direct interaction with barnidipine has not been demonstrated, the α2δ subunit influences the overall density and function of L-type calcium channels, thereby indirectly affecting the overall pharmacological response to barnidipine.

dot

cluster_membrane Plasma Membrane CaV1_2 CaV1.2 α1 Subunit ER Endoplasmic Reticulum (Channel Synthesis) ER->CaV1_2 Trafficking beta_subunit β Subunit beta_subunit->CaV1_2 Modulates Gating & Increases DHP Affinity alpha2delta_subunit α2δ Subunit alpha2delta_subunit->CaV1_2 Enhances Trafficking caption Modulatory Roles of Auxiliary Subunits

Caption: Auxiliary subunits modulate barnidipine's target channel.

Quantitative Pharmacology of Barnidipine

The interaction of barnidipine with L-type calcium channels has been quantified through various experimental approaches, primarily radioligand binding assays and electrophysiological recordings.

Radioligand Binding Affinity

Radioligand binding assays, typically using [3H]nitrendipine, are employed to determine the equilibrium dissociation constant (Ki) of barnidipine for the L-type calcium channel.

ParameterValueCell/Tissue TypeReference
Ki 0.21 nMRat brain cortex membranes[10]
Electrophysiological Potency

Whole-cell voltage-clamp recordings are used to measure the functional inhibition of L-type calcium channel currents by barnidipine, providing the half-maximal effective concentration (EC50).

ParameterHolding PotentialValueCell TypeReference
EC50 -80 mV80 nMRat ventricular cardiomyocytes[11]
EC50 -40 mV18 nMRat ventricular cardiomyocytes[11]

The voltage-dependent nature of barnidipine's block is evident from the lower EC50 value at a more depolarized holding potential, indicating a higher affinity for the inactivated state of the channel.[11]

Kinetics of Barnidipine Block

Barnidipine exhibits both voltage- and use-dependent block of L-type calcium channels.

  • Voltage-Dependence: Barnidipine displays a higher affinity for the inactivated state of the calcium channel. This is demonstrated by the leftward shift in the steady-state inactivation curve in the presence of the drug and a more potent block at depolarized holding potentials.[11]

  • Use-Dependence: The blocking effect of barnidipine increases with the frequency of channel activation. The onset of block by barnidipine is reportedly three times faster than that of nifedipine, while the recovery from block is three times slower.[11] This slow offset of block contributes to its long-lasting therapeutic effect.

Experimental Protocols

Radioligand Binding Assay ([3H]Nitrendipine Competition)

This protocol outlines a competitive binding assay to determine the Ki of barnidipine.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh buffer.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add membrane homogenate, a fixed concentration of [3H]nitrendipine (typically at its Kd), and varying concentrations of unlabeled barnidipine.

    • For non-specific binding, use a high concentration of unlabeled nifedipine.

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the barnidipine concentration to obtain an IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

start Start prep Membrane Preparation start->prep incubate Incubation with [3H]Nitrendipine & Barnidipine prep->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end caption Radioligand Binding Assay Workflow

Caption: Workflow for determining barnidipine's binding affinity.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the measurement of L-type calcium channel current inhibition by barnidipine.

  • Cell Preparation:

    • Culture cells expressing L-type calcium channels (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a heterologous expression system like HEK293 cells) on glass coverslips.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare an external solution containing a charge carrier (e.g., Ba2+ or Ca2+) and blockers for other ion channels (e.g., Na+ and K+ channels).

    • Fill a glass micropipette with an internal solution containing appropriate ions and a Cs+-based solution to block K+ currents.

  • Recording Procedure:

    • Obtain a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -80 mV).

    • Apply a voltage protocol to elicit L-type calcium currents (e.g., depolarizing steps to various potentials).

    • Establish a stable baseline current recording.

    • Perfuse the cell with a solution containing a known concentration of barnidipine and record the current inhibition.

    • To determine the EC50, apply a range of barnidipine concentrations.

  • Data Analysis:

    • Measure the peak inward current amplitude before and after drug application.

    • Calculate the percentage of current inhibition for each barnidipine concentration.

    • Plot the percentage of inhibition against the logarithm of the barnidipine concentration and fit the data with a Hill equation to determine the EC50.

dot

start Start cell_prep Cell Preparation start->cell_prep seal Giga-ohm Seal Formation cell_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell record_base Record Baseline Current whole_cell->record_base apply_drug Apply Barnidipine record_base->apply_drug record_inhibition Record Current Inhibition apply_drug->record_inhibition analyze Data Analysis (EC50) record_inhibition->analyze end End analyze->end caption Whole-Cell Voltage-Clamp Workflow

Caption: Workflow for assessing barnidipine's functional block.

Conclusion

The molecular pharmacology of barnidipine at the calcium channel subunit level is characterized by a high-affinity, allosteric interaction with the CaV1.2 α1 subunit. This interaction is modulated by the auxiliary β and α2δ subunits, which are crucial for channel trafficking and function. Barnidipine's potent voltage- and use-dependent block, coupled with its slow dissociation kinetics, underlies its long-lasting antihypertensive effects. The detailed understanding of its mechanism of action at the subunit level provides a solid foundation for the rational design of future cardiovascular therapeutics.

References

Foundational

An In-depth Technical Guide on the Lipophilicity and Membrane Interactions of Barnidipine

For Researchers, Scientists, and Drug Development Professionals Introduction Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its high lipophilicity, which governs its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive investigation into the lipophilicity of barnidipine and its intricate interactions with cellular membranes. A thorough understanding of these characteristics is paramount for the rational design of drug delivery systems and the development of novel therapeutic agents with optimized membrane-related properties.

Lipophilicity of Barnidipine

Lipophilicity, the affinity of a molecule for a lipidic environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For barnidipine, its lipophilic nature is a key factor in its slow onset and long duration of action, as it allows the molecule to accumulate in the cell membrane, creating a depot from which it can slowly access its target, the L-type calcium channels.[1][3]

Quantitative Assessment of Lipophilicity

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (P) or distribution coefficient (D). The logarithm of these values, logP and logD, are commonly used. While logP describes the partitioning of the neutral form of a molecule between an octanol (B41247) and aqueous phase, logD accounts for both the neutral and ionized forms at a specific pH.[4]

ParameterValueReference
Octanol/Water Partition Coefficient (P)~2000[3]
logP ~3.3 Calculated from P value[3]

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial in drug discovery and development. The following are standard experimental protocols for measuring logP and logD.

Shake-Flask Method (Gold Standard)

This classical method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of barnidipine in the pre-saturated aqueous phase.

  • Partitioning: Add a known volume of the barnidipine stock solution to a flask containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the flask at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of barnidipine in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method estimates logP based on the retention time of the compound on a nonpolar stationary phase.

Protocol:

  • System Setup: Use an HPLC system with a reversed-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject the barnidipine solution and record its retention time under the same chromatographic conditions.

  • logP Determination: Determine the logP of barnidipine by interpolating its retention time on the calibration curve.

Membrane Interactions of Barnidipine

The interaction of barnidipine with the lipid bilayer of cell membranes is a critical aspect of its mechanism of action and pharmacokinetic profile. Its high lipophilicity drives its partitioning into the membrane, where it can modulate membrane properties and interact with its target protein.

Impact on Membrane Properties

While specific data for barnidipine's effect on membrane properties is limited, studies on other lipophilic dihydropyridine calcium channel blockers, such as amlodipine (B1666008), provide insights into the expected interactions. These drugs can alter the physical state of the lipid bilayer.

Membrane PropertyObserved Effect (with Amlodipine)TechniqueReference
Phase Transition Temperature (Tm) ReductionDifferential Scanning Calorimetry (DSC)[5]
Enthalpy of Phase Transition (ΔH) ReductionDifferential Scanning Calorimetry (DSC)[5]
Membrane Fluidity IncreaseFluorescence Anisotropy[5]

Note: This table presents data for amlodipine as a representative lipophilic dihydropyridine. Similar effects would be anticipated for barnidipine due to its comparable physicochemical properties.

Experimental Protocols for Studying Membrane Interactions

Various biophysical techniques can be employed to characterize the interaction of drugs with model membrane systems.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with the phase transition of lipid bilayers, providing information on how a drug affects membrane stability and organization.

Protocol:

  • Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of a model phospholipid (e.g., DPPC) in a buffer solution.

  • Drug Incorporation: Incubate the liposomes with barnidipine at a desired drug-to-lipid molar ratio.

  • DSC Analysis: Place the liposome suspension (with and without barnidipine) in the DSC sample cell and an equal volume of buffer in the reference cell.

  • Thermal Scan: Heat the samples at a constant rate over a defined temperature range that encompasses the lipid phase transition.

  • Data Analysis: Analyze the resulting thermograms to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of barnidipine indicate an interaction with the lipid bilayer.[6][7]

Fluorescence Spectroscopy

Fluorescence-based assays can provide information on changes in membrane fluidity and the location of the drug within the bilayer.

Protocol (Fluorescence Anisotropy for Membrane Fluidity):

  • Liposome Preparation: Prepare LUVs of a model phospholipid.

  • Probe Incorporation: Incorporate a fluorescent probe (e.g., DPH) into the lipid bilayer.

  • Drug Addition: Add barnidipine to the liposome suspension.

  • Fluorescence Measurement: Excite the fluorescent probe with polarized light and measure the parallel and perpendicular components of the emitted fluorescence.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy. A decrease in anisotropy indicates an increase in membrane fluidity.

Visualizing Workflows and Pathways

Experimental Workflow for Investigating Lipophilicity and Membrane Interactions

G cluster_lipophilicity Lipophilicity Determination cluster_membrane Membrane Interaction Studies shake_flask Shake-Flask Method logP_logD Determine logP/logD shake_flask->logP_logD rphplc RP-HPLC Method rphplc->logP_logD data_analysis Data Analysis & Interpretation logP_logD->data_analysis dsc Differential Scanning Calorimetry (DSC) membrane_props Assess Membrane Property Changes dsc->membrane_props fluorescence Fluorescence Spectroscopy fluorescence->membrane_props md_sim Molecular Dynamics Simulations md_sim->membrane_props membrane_props->data_analysis drug_candidate Barnidipine (or other drug candidate) drug_candidate->shake_flask drug_candidate->rphplc drug_candidate->dsc drug_candidate->fluorescence drug_candidate->md_sim report Technical Report/ Whitepaper data_analysis->report

Caption: Workflow for characterizing drug lipophilicity and membrane interactions.

Signaling Pathway of Barnidipine in Vascular Smooth Muscle Cells

G cluster_inhibition barnidipine Barnidipine ltcc L-type Ca2+ Channel barnidipine->ltcc blocks membrane Cell Membrane ca_influx Ca2+ Influx ca_concentration [Ca2+]i ca_influx->ca_concentration increases ca_influx->ca_concentration decreases calmodulin Calmodulin ca_concentration->calmodulin binds ca_calmodulin Ca2+-Calmodulin Complex relaxation Smooth Muscle Relaxation ca_concentration->relaxation mlck_inactive MLCK (inactive) ca_calmodulin->mlck_inactive activates mlck_active MLCK (active) mlc Myosin Light Chain (MLC) mlck_active->mlc phosphorylates mlc_p Phosphorylated MLC contraction Smooth Muscle Contraction mlc_p->contraction leads to

Caption: Barnidipine's mechanism of action leading to smooth muscle relaxation.

Conclusion

The high lipophilicity of barnidipine is a defining characteristic that dictates its favorable pharmacokinetic profile, particularly its slow onset and prolonged duration of action. This property facilitates its accumulation within the cell membrane, which acts as a reservoir for the drug. The interaction of barnidipine with the lipid bilayer, while not yet fully characterized for this specific molecule, is expected to modulate membrane properties, which may contribute to its overall therapeutic effect. The experimental protocols and conceptual frameworks presented in this guide offer a robust approach for the detailed investigation of the lipophilicity and membrane interactions of barnidipine and other drug candidates. A deeper understanding of these fundamental properties will undoubtedly aid in the development of more effective and safer cardiovascular therapies.

References

Exploratory

Preclinical Pharmacokinetics and Metabolism of Barnidipine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of barnidipine (B1667753) hydrochloride, a dihydropyri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of barnidipine (B1667753) hydrochloride, a dihydropyridine (B1217469) calcium channel blocker. The information presented herein is intended to support research, development, and a comprehensive understanding of the disposition of this antihypertensive agent in preclinical species.

Pharmacokinetic Profile

Barnidipine hydrochloride has been evaluated in several preclinical species, primarily in rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These studies reveal that while barnidipine is well-absorbed, it undergoes extensive first-pass metabolism, leading to low absolute bioavailability.

Absorption

Following oral administration, barnidipine hydrochloride is rapidly absorbed. In rats and dogs, peak plasma concentrations (Cmax) are reached quickly, typically within 0.3 to 0.4 hours.[1] However, the extent of absorption is subject to significant inter-individual variability.

Distribution

In vitro studies have shown that barnidipine is highly bound to plasma proteins. The lipophilic nature of barnidipine suggests it is readily distributed into tissues.[2]

Metabolism

Barnidipine is extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes, with CYP3A being a major contributor.[3] In vitro experiments using rat liver microsomes have confirmed the significant role of hepatic P450s in its metabolism.[3] The primary metabolic pathways are qualitatively similar between rats and dogs and involve several key transformations.[3]

The main metabolic pathways include:

  • Oxidation of the dihydropyridine ring: This leads to the formation of a pyridine (B92270) analog.[3]

  • Ester hydrolysis: Cleavage of the ester groups is a significant metabolic route.[3]

  • N-debenzylation: Removal of the benzyl (B1604629) group from the side chain.[3]

  • Reduction of the nitro group: The nitro group can be reduced to an amino group.[3]

  • Conjugation: The generated metabolites can undergo further conjugation with glucuronic acid.[3]

No unchanged drug is typically detected in the urine and bile, indicating complete metabolic clearance.[3]

Excretion

The metabolites of barnidipine are excreted in both urine and bile. In rats and dogs, ester hydrolysis and pyridine formation are the main metabolic pathways observed for metabolites found in urine.[3] In contrast, glucuronide conjugates of the debenzylated and hydrolyzed metabolites are more prominent in the bile.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of barnidipine hydrochloride in rats and dogs following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of Barnidipine Hydrochloride

SpeciesTerminal Half-life (t½) (h)Blood Clearance (L/h/kg)
Rat0.65.2
Dog4.13.3

Data sourced from Teramura et al., 1995.[1]

Table 2: Oral Pharmacokinetic Parameters of Barnidipine Hydrochloride

SpeciesTime to Peak Plasma Concentration (Tmax) (h)Absolute Bioavailability (%)
Rat0.3 - 0.411 - 18
Dog0.3 - 0.46 - 9

Data sourced from Teramura et al., 1995.[1]

Visualized Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of barnidipine and a typical experimental workflow for a preclinical pharmacokinetic study.

barnidipine_metabolism Barnidipine Barnidipine M_Oxidation Oxidation of Dihydropyridine Ring Barnidipine->M_Oxidation CYP3A M_Hydrolysis Ester Hydrolysis Barnidipine->M_Hydrolysis Esterases M_Debenzylation N-Debenzylation Barnidipine->M_Debenzylation CYP3A M_Reduction Nitro Group Reduction Barnidipine->M_Reduction Pyridine_Metabolite Pyridine Metabolite M_Oxidation->Pyridine_Metabolite Hydrolyzed_Metabolite Hydrolyzed Metabolite M_Hydrolysis->Hydrolyzed_Metabolite Debenzylated_Metabolite Debenzylated Metabolite M_Debenzylation->Debenzylated_Metabolite Reduced_Metabolite Reduced Metabolite M_Reduction->Reduced_Metabolite Conjugates Glucuronide Conjugates Pyridine_Metabolite->Conjugates UGTs Hydrolyzed_Metabolite->Conjugates UGTs Debenzylated_Metabolite->Conjugates UGTs Reduced_Metabolite->Conjugates UGTs Excretion Excretion (Urine and Bile) Conjugates->Excretion

Figure 1: Primary Metabolic Pathways of Barnidipine Hydrochloride.

pk_workflow Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Dosing Drug Administration (Oral Gavage or IV Injection) Acclimatization->Dosing Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Plasma_Processing Plasma Separation (Centrifugation) Sampling->Plasma_Processing Analysis Bioanalysis (LC-MS/MS) Plasma_Processing->Analysis Data_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Analysis->Data_Analysis Reporting Data Reporting (Tables, Figures) Data_Analysis->Reporting

References

Foundational

The Influence of Barnidipine on Endothelial Function: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the in vitro effects of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro effects of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker, on endothelial function. Beyond its established role in vasodilation through the blockade of L-type calcium channels, emerging evidence indicates that barnidipine exerts pleiotropic effects on the endothelium, contributing to its cardiovascular protective properties. This document summarizes key quantitative data, details experimental methodologies for critical assays, and visualizes the underlying signaling pathways.

A significant portion of the detailed in vitro research on the pleiotropic endothelial effects of dihydropyridine calcium channel blockers has been conducted using benidipine (B10687), a closely related compound. Due to the structural and functional similarities and the available literature, data from benidipine studies are included in this guide to provide a comprehensive overview of the likely mechanisms of action for barnidipine, and are duly noted.

Data Presentation

The following tables summarize the quantitative effects of barnidipine and its analogue, benidipine, on key markers of endothelial function as demonstrated in in vitro studies.

Table 1: Effects on Nitric Oxide Production and eNOS Expression

Cell TypeDrug (Concentration)Treatment DurationKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVECs)Benidipine (0.3-10 µM)Not SpecifiedAugmented eNOS expression and total eNOS enzymatic activities, leading to increased NO production and cGMP accumulation.[1]

Table 2: Effects on Adhesion Molecule Expression

Cell TypeStimulusDrug (Concentration)Treatment DurationKey FindingsReference
Human Aortic Endothelial Cells (HAECs)Cytokine MixBenidipine (0.3-10 µmol/l)24 hoursSignificantly suppressed cytokine-induced VCAM-1 and ICAM-1 mRNA and protein expression, resulting in reduced adhesion of THP-1 monocytes.

Table 3: Effects on Endothelial Progenitor Cell (EPC) Differentiation

Cell SourceDrug (Concentration)Treatment DurationKey FindingsReference
Peripheral blood derived mononuclear cells (PBMCs) from C57BL/6 miceBenidipine (0.01-1 µmol/l)7 daysSignificantly increased the number of differentiated endothelial cells (Dil-Ac-LDL+/FITC-Lectin+ cells).[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of barnidipine's effects on endothelial function.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol outlines the indirect measurement of NO production by quantifying its stable metabolites, nitrite (B80452) and nitrate (B79036), in the cell culture supernatant.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium and supplements

  • Barnidipine

  • Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (for conversion of nitrate to nitrite)

  • NADPH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed endothelial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of barnidipine for the desired duration (e.g., 24 hours).

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

  • Nitrate Reduction (Optional but Recommended):

    • To measure total NO production (nitrite + nitrate), incubate the supernatant with nitrate reductase and NADPH according to the manufacturer's instructions to convert nitrate to nitrite.

  • Griess Reaction:

    • Add sulfanilamide solution to each well containing the supernatant and incubate in the dark at room temperature for 5-10 minutes.

    • Add N-(1-naphthyl)ethylenediamine solution to each well and incubate in the dark at room temperature for 5-10 minutes. A color change will indicate the presence of nitrite.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Western Blot Analysis of eNOS Phosphorylation

This protocol describes the detection and quantification of phosphorylated endothelial nitric oxide synthase (eNOS) as an indicator of its activation.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Barnidipine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-eNOS Ser1177, anti-total eNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment with barnidipine, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies for total eNOS and a loading control (e.g., β-actin) to normalize the data.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software. The level of eNOS phosphorylation is expressed as the ratio of phospho-eNOS to total eNOS.

Adhesion Molecule Expression Analysis (Cell-Based ELISA or Western Blot)

This protocol outlines the measurement of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) expression on the surface of endothelial cells.

Materials:

  • Endothelial cells (e.g., HAECs)

  • Pro-inflammatory stimulus (e.g., TNF-α)

  • Barnidipine

  • For Cell-Based ELISA: Primary antibodies (anti-VCAM-1, anti-ICAM-1), HRP-conjugated secondary antibody, substrate solution, stop solution.

  • For Western Blot: See protocol 2.

Procedure (Cell-Based ELISA):

  • Cell Culture and Treatment:

    • Seed endothelial cells in a 96-well plate.

    • Pre-treat with barnidipine for a specified time, followed by stimulation with a pro-inflammatory agent like TNF-α.

  • Immunostaining:

    • Fix the cells in the wells.

    • Incubate with primary antibodies against VCAM-1 or ICAM-1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add a substrate solution and incubate until color develops.

    • Add a stop solution.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength. The intensity is proportional to the amount of adhesion molecule expressed.

Endothelial Progenitor Cell (EPC) Differentiation Assay

This protocol describes a method to assess the effect of barnidipine on the differentiation of EPCs into mature endothelial cells.

Materials:

  • Mononuclear cells (MNCs) isolated from peripheral or cord blood

  • Endothelial cell growth medium (e.g., EGM-2)

  • Fibronectin-coated culture plates or slides

  • Barnidipine

  • DiI-labeled acetylated low-density lipoprotein (DiI-Ac-LDL)

  • FITC-labeled Ulex europaeus agglutinin I (UEA-I) or lectin

  • Fluorescence microscope

Procedure:

  • Cell Isolation and Culture:

    • Isolate MNCs from blood using density gradient centrifugation.

    • Plate the MNCs on fibronectin-coated plates in endothelial cell growth medium supplemented with various concentrations of barnidipine.

  • Differentiation Period:

    • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Identification of Differentiated Endothelial Cells:

    • After the culture period, incubate the cells with DiI-Ac-LDL.

    • Fix the cells and then stain with FITC-UEA-I.

  • Quantification:

    • Visualize the cells under a fluorescence microscope. Differentiated endothelial cells will be double-positive for DiI-Ac-LDL uptake (red fluorescence) and FITC-UEA-I binding (green fluorescence).

    • Count the number of double-positive cells in several random fields to quantify the extent of differentiation.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_Barnidipine_Effect Barnidipine cluster_PI3K_Akt PI3K/Akt Pathway cluster_eNOS eNOS Activation Barnidipine Barnidipine PI3K PI3K Barnidipine->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_p eNOS (Ser1177) Phosphorylation Akt->eNOS_p Phosphorylates NO Nitric Oxide (NO) Production eNOS_p->NO Increases G cluster_Stimulus Pro-inflammatory Stimulus cluster_NFkB NF-κB Pathway cluster_Barnidipine Barnidipine cluster_Adhesion Adhesion Molecule Expression Cytokines Cytokines (e.g., TNF-α) IKK IKK Cytokines->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Translocates Adhesion_Molecules VCAM-1, ICAM-1 Gene Expression NFkB_nuc->Adhesion_Molecules Induces Barnidipine Barnidipine Barnidipine->IKK Inhibits G cluster_workflow Experimental Workflow: Nitric Oxide Measurement step1 1. Seed Endothelial Cells step2 2. Treat with Barnidipine step1->step2 step3 3. Collect Supernatant step2->step3 step4 4. Perform Griess Assay step3->step4 step5 5. Measure Absorbance (540 nm) step4->step5 step6 6. Quantify Nitrite Concentration step5->step6 G cluster_workflow Experimental Workflow: EPC Differentiation Assay step1 1. Isolate Mononuclear Cells step2 2. Culture with Barnidipine on Fibronectin step1->step2 step3 3. Incubate for 7-14 Days step2->step3 step4 4. Stain with DiI-Ac-LDL and FITC-Lectin step3->step4 step5 5. Visualize with Fluorescence Microscopy step4->step5 step6 6. Quantify Double-Positive Cells step5->step6

References

Exploratory

Core Principles of Barnidipine's Vasoselective Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the vasoselective properties of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the vasoselective properties of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker. Barnidipine's clinical efficacy in treating hypertension stems from its preferential action on vascular smooth muscle over cardiac tissue, leading to a reduction in peripheral vascular resistance with minimal cardiodepressant effects.[1][2] This document outlines the core mechanism of action, presents available quantitative pharmacological data, details key experimental protocols for assessing vasoselectivity, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Vasoselective Action

Barnidipine is a potent, lipophilic L-type calcium channel antagonist.[3] Its primary mechanism involves binding with high affinity to the dihydropyridine receptor on the α1 subunit of voltage-gated L-type calcium channels, which are densely expressed in vascular smooth muscle cells.[4] This binding inhibits the influx of extracellular calcium (Ca²⁺) into the cell, a critical step for initiating muscle contraction.

The process unfolds as follows:

  • Inhibition of Ca²⁺ Influx: Barnidipine physically obstructs the L-type calcium channel, preventing the voltage-dependent entry of Ca²⁺ into the vascular smooth muscle cell.

  • Reduced Calmodulin Activation: The resulting decrease in intracellular Ca²⁺ concentration leads to reduced formation of the Ca²⁺-calmodulin complex.

  • Decreased MLCK Activity: The Ca²⁺-calmodulin complex is required to activate Myosin Light Chain Kinase (MLCK). With less activation, MLCK activity diminishes.

  • Reduced Myosin Phosphorylation: Reduced MLCK activity leads to decreased phosphorylation of the myosin light chain.

  • Vasodilation: Dephosphorylated myosin is unable to effectively interact with actin, resulting in smooth muscle relaxation and subsequent vasodilation.

Barnidipine's vasoselectivity is attributed to its higher affinity for L-type calcium channels in the vascular wall compared to those in cardiac myocytes.[3] Furthermore, its high lipophilicity allows it to accumulate in the cell membranes of vascular smooth muscle, contributing to a slow onset and a long duration of action, which helps avoid reflex tachycardia.[2][5]

Signaling Pathway Visualization

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Barnidipine Barnidipine Barnidipine->Ca_channel Blocks Relaxation Relaxation (Vasodilation) Barnidipine->Relaxation Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Influx Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_i MLCK (inactive) Ca_Calmodulin->MLCK_i MLCK_a MLCK (active) MLCK_i->MLCK_a Activates Myosin_LC Myosin-LC MLCK_a->Myosin_LC Phosphorylates Myosin_LC_P Myosin-LC-P Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Barnidipine's primary mechanism of action in vascular smooth muscle cells.

Quantitative Pharmacological Data

Table 1: Pharmacological Data for Barnidipine

ParameterAssayTissue/Cell TypeValueReference
Binding Affinity (Kᵢ) [³H]-Nitrendipine BindingRat Brain Cortex0.21 nM[4]
Functional Activity (EC₅₀) L-type Ca²⁺ Current BlockRat Ventricular Cardiomyocytes (Holding Potential: -80 mV)80 nM[4]
Functional Activity (EC₅₀) L-type Ca²⁺ Current BlockRat Ventricular Cardiomyocytes (Holding Potential: -40 mV)18 nM[4]

Note: The increased potency at a depolarized holding potential (-40 mV) demonstrates the voltage-dependent nature of barnidipine's action, a characteristic feature of dihydropyridines.[3]

Table 2: Comparative In Vitro Vasoselectivity of Dihydropyridine Calcium Channel Blockers

To contextualize barnidipine's vasoselective profile, the following table summarizes data for other well-characterized dihydropyridines where direct vascular and cardiac comparisons have been published. A higher vasoselectivity ratio indicates greater preference for vascular tissue.

CompoundVascular Tissue IC₅₀ (nM)Cardiac Tissue IC₅₀ (nM)Vasoselectivity Ratio (Cardiac/Vascular) SpeciesReference
Lercanidipine (B1674757) 0.58423730 Rabbit[6]
Lacidipine 1.8348193 Rabbit[6]
Amlodipine 13124095 Rabbit[6]
Felodipine 5.0 (pIC₅₀ 8.30)61.7 (pIC₅₀ 7.21)12.3 Human[7]
Nifedipine 16.6 (pIC₅₀ 7.78)112.2 (pIC₅₀ 6.95)6.8 Human[7]
Nitrendipine 3.3103 Rabbit[6]

IC₅₀ values for human tissue were calculated from provided pIC₅₀ values (-log IC₅₀ M).[7]

Key Experimental Protocols

The vasoselective properties of compounds like barnidipine are determined through a series of established in vitro and ex vivo experiments.

Isolated Aortic Ring Vasorelaxation Assay

This functional assay directly measures the vasodilatory effect of a compound on an isolated blood vessel.

Methodology

  • Tissue Preparation: A thoracic aorta is excised from a euthanized animal (e.g., rat, rabbit). Adherent connective and adipose tissue is carefully removed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution. The aorta is then cut into rings of 2-4 mm in width.[8]

  • Mounting: Aortic rings are suspended between two L-shaped stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution (37°C) and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta). The bathing solution is replaced every 15-20 minutes.

  • Viability and Endothelial Integrity Check: The rings are contracted with a high-potassium solution (e.g., 60-80 mM KCl) to test viability. After washout and return to baseline, endothelial integrity is confirmed by pre-contracting the ring with an α-agonist like phenylephrine (B352888) (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).

  • Pre-contraction: After a final washout and return to baseline, a stable, submaximal contraction is induced, typically with KCl (e.g., 80 mM) to directly activate voltage-gated calcium channels.

  • Cumulative Dosing: Once the contraction reaches a stable plateau, barnidipine is added to the organ bath in a cumulative manner (i.e., increasing concentrations without washout in between). The tissue is allowed to reach a steady-state response at each concentration.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal pre-contraction response. A concentration-response curve is plotted, and the IC₅₀ (the concentration of barnidipine that causes 50% relaxation) is calculated using non-linear regression analysis.[8]

Experimental Workflow: Isolated Tissue Assay

G A Aorta Excision & Ring Preparation B Mount Rings in Organ Bath A->B C Equilibration (60-90 min under tension) B->C D Viability & Integrity Check (KCl / Phenylephrine + ACh) C->D E Pre-contraction (e.g., 80 mM KCl) D->E F Cumulative Addition of Barnidipine E->F G Record Isometric Tension F->G H Data Analysis: Calculate % Relaxation & IC₅₀ G->H

Workflow for an isolated aortic ring vasorelaxation assay.
[³H]-Nitrendipine Radioligand Binding Assay

This assay quantifies the affinity of barnidipine for the dihydropyridine binding site on the L-type calcium channel.

Methodology

  • Membrane Preparation: A tissue rich in L-type calcium channels (e.g., vascular smooth muscle from bovine aorta, rat brain cortex) is homogenized in a cold buffer solution. The homogenate undergoes differential centrifugation to isolate a membrane fraction, which is then washed and resuspended.[4]

  • Incubation: The membrane preparation is incubated in a reaction buffer containing:

    • A fixed, low concentration of [³H]-nitrendipine (a radiolabeled dihydropyridine).

    • Varying concentrations of unlabeled barnidipine (the competitor).

  • Determination of Non-Specific Binding: A parallel set of tubes is prepared containing an excess of an unlabeled dihydropyridine (e.g., nifedipine) to saturate all specific binding sites. The radioactivity measured in these tubes represents non-specific binding.

  • Separation: After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Detection: The radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each barnidipine concentration. The results are plotted as the percentage of specific [³H]-nitrendipine binding versus the log concentration of barnidipine. The IC₅₀ (concentration of barnidipine that inhibits 50% of specific binding) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell, providing precise information on the inhibitory effect of barnidipine on L-type Ca²⁺ channels.

Methodology

  • Cell Preparation: Vascular smooth muscle cells (e.g., from primary culture or a cell line like A7r5) are plated on glass coverslips. For recording, a coverslip is placed in a recording chamber on an inverted microscope and perfused with an external (bath) solution.[3]

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution that mimics the cell's cytosol. The external solution mimics the extracellular environment but is designed to isolate Ca²⁺ currents (e.g., by replacing Na⁺ with a non-permeant cation and blocking K⁺ channels with agents like Cs⁺).

  • Giga-Seal Formation: The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

  • Data Acquisition: The cell's membrane potential is clamped at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier. A voltage protocol is applied (e.g., depolarizing steps from -80 mV to various positive potentials) to elicit inward L-type Ca²⁺ currents, which are recorded.

  • Drug Application: After recording stable baseline currents, the perfusion is switched to an external solution containing a known concentration of barnidipine. The voltage protocol is repeated to record the inhibited currents. This is done for several concentrations.

  • Data Analysis: The peak current amplitude at each voltage step is measured before and after drug application. The percentage of current inhibition is calculated for each barnidipine concentration. A concentration-response curve is generated to determine the EC₅₀ for channel block.[3]

Experimental Workflow: Patch-Clamp Electrophysiology

G A Prepare VSMCs on Coverslip & Place in Recording Chamber B Approach Cell with Micropipette & Form Giga-Seal A->B C Rupture Membrane to Achieve Whole-Cell Configuration B->C D Clamp Voltage & Record Baseline Ca²⁺ Currents C->D E Perfuse with Barnidipine (Varying Concentrations) D->E F Record Inhibited Ca²⁺ Currents E->F G Data Analysis: Calculate % Inhibition & EC₅₀ F->G

Workflow for a whole-cell patch-clamp experiment on a vascular smooth muscle cell.

References

Foundational

Unraveling the Enduring Cellular Impact of Barnidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the long-acting effects of barnidipine (B1667753) at the cellular level. Barnidipine, a potent dihydropyridine (B1217...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the long-acting effects of barnidipine (B1667753) at the cellular level. Barnidipine, a potent dihydropyridine (B1217469) calcium channel blocker, is distinguished by its prolonged therapeutic window. This document delves into the core mechanisms underpinning this sustained action, providing a comprehensive overview of its cellular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: A Sustained Blockade

Barnidipine exerts its therapeutic effect by selectively blocking L-type voltage-gated calcium channels (Ca_v1.x) in vascular smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction and vasoconstriction.[1] The resulting vasodilation reduces peripheral vascular resistance, thereby lowering blood pressure.[2]

The enduring effect of barnidipine is intrinsically linked to two key physicochemical properties: its high lipophilicity and its specific binding kinetics to the L-type calcium channel.

The Role of Lipophilicity

Barnidipine is a highly lipophilic molecule, a characteristic that governs its interaction with biological membranes.[3] This property facilitates its partitioning into the cell membrane, creating a local drug reservoir.[2] From this lipid depot, barnidipine slowly partitions to its binding site on the L-type calcium channel, contributing to its slow onset and long duration of action.[2][4]

Binding Kinetics and Voltage-Dependency

Barnidipine exhibits a high affinity for the dihydropyridine binding site on the L-type calcium channel.[5] Its binding is also voltage-dependent, showing a higher affinity for the inactivated state of the channel.[6][7] This means that in depolarized cells, where the channels are more likely to be in an inactivated state, the blocking effect of barnidipine is more pronounced.[7] This state-dependent binding contributes to its sustained efficacy in tissues with tonic smooth muscle contraction.

Quantitative Analysis of Barnidipine's Cellular Effects

The potency and efficacy of barnidipine have been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.

ParameterValueCell/Tissue TypeExperimental ConditionReference
Binding Affinity (Ki) 0.21 nM[3H]nitrendipine bindingRat brain cortex membranes[5]
IC50 Similar for aortic rings and A7r5 cellsRat aortic rings and A7r5 vascular smooth muscle cellsDepolarizing conditions[7]
EC50 80 nMRat ventricular cardiomyocytesHolding potential: -80 mV[6]
EC50 18 nMRat ventricular cardiomyocytesHolding potential: -40 mV[6]
Octanol-Water Partition Coefficient (Log P) ~3.3 (from a coefficient of 2000)N/AN/A[4]

Signaling Pathways and Molecular Interactions

The interaction of barnidipine with the L-type calcium channel initiates a cascade of intracellular events leading to vasodilation. The following diagram illustrates this signaling pathway.

Barnidipine Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Barnidipine_lipo Barnidipine (Lipophilic) Membrane Lipid Bilayer Barnidipine_lipo->Membrane Accumulates LTCC L-type Ca2+ Channel (α1c subunit) Barnidipine_lipo->LTCC Blocks Membrane->LTCC Slowly partitions to Ca_int Ca2+ LTCC->Ca_int Relaxation Muscle Relaxation LTCC->Relaxation Inhibition leads to Ca_ext Ca2+ Ca_ext->LTCC Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Barnidipine's mechanism of action leading to vasodilation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cellular effects of barnidipine.

[³H]-Nitrendipine Binding Assay

This competitive radioligand binding assay quantifies the affinity of barnidipine for the dihydropyridine binding site on the L-type calcium channel.

1. Membrane Preparation:

  • Homogenize vascular smooth muscle tissue (e.g., bovine aorta) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]-nitrendipine and varying concentrations of barnidipine.

  • For non-specific binding determination, include wells with a high concentration of a non-labeled dihydropyridine (e.g., nifedipine).

  • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of barnidipine that inhibits 50% of the specific binding of [³H]-nitrendipine) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start MembranePrep Membrane Preparation (Vascular Smooth Muscle) Start->MembranePrep Incubation Incubation ([³H]-nitrendipine + Barnidipine) MembranePrep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 and Ki determination) Scintillation->DataAnalysis End End DataAnalysis->End

Workflow for the [³H]-nitrendipine binding assay.
Cell-Based Calcium Influx Assay

This assay measures the ability of barnidipine to inhibit the influx of calcium into cells upon depolarization.

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., A7r5 rat vascular smooth muscle cells or HEK293 cells stably expressing the human L-type calcium channel) in appropriate growth medium.[8]

  • Seed the cells into a 96-well black, clear-bottom microplate at a density that will form a confluent monolayer.[8]

  • Incubate the plate for 24-48 hours.[8]

2. Dye Loading:

  • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[8]

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

  • Wash the cells with assay buffer to remove excess dye.[8]

3. Compound Incubation:

  • Prepare serial dilutions of barnidipine in the assay buffer.

  • Add the barnidipine solutions to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.[8]

4. Fluorescence Measurement:

  • Use a fluorescence plate reader to measure the baseline fluorescence intensity.

  • Add a depolarizing agent (e.g., a high concentration of KCl) to all wells to activate the L-type calcium channels.

  • Immediately begin recording the fluorescence intensity over time to measure the calcium influx.

5. Data Analysis:

  • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

  • Normalize the data to control wells (vehicle-treated).

  • Plot the percentage of inhibition against the barnidipine concentration to determine the IC50 value.

Calcium Influx Assay Workflow Start Start CellPlating Cell Plating (e.g., A7r5 cells in 96-well plate) Start->CellPlating DyeLoading Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM) CellPlating->DyeLoading CompoundIncubation Incubation with Barnidipine DyeLoading->CompoundIncubation FluorescenceReading Fluorescence Measurement (Baseline -> Depolarization -> Peak) CompoundIncubation->FluorescenceReading DataAnalysis Data Analysis (IC50 determination) FluorescenceReading->DataAnalysis End End DataAnalysis->End

Workflow for the cell-based calcium influx assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of barnidipine on the ionic currents flowing through L-type calcium channels in a single cell.

1. Cell Preparation:

  • Plate cells (e.g., isolated vascular smooth muscle cells or cardiomyocytes) on glass coverslips.

  • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

2. Pipette Preparation and Sealing:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with an internal solution.[9]

  • Approach a single cell with the pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[9]

3. Whole-Cell Configuration and Data Acquisition:

  • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.[9]

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).[6]

  • Apply a series of depolarizing voltage steps to elicit L-type calcium currents and record the baseline currents.

  • Perfuse the cell with a solution containing barnidipine and record the resulting changes in the calcium currents.

4. Data Analysis:

  • Measure the peak amplitude of the calcium currents before and after the application of barnidipine.

  • Construct a concentration-response curve to determine the IC50 of barnidipine for blocking the L-type calcium current.

  • Analyze the voltage-dependence of the block by applying different holding potentials.

Conclusion

The long-acting nature of barnidipine at the cellular level is a multifactorial phenomenon driven by its high lipophilicity and its specific, high-affinity, and voltage-dependent binding to L-type calcium channels. This unique combination of properties allows for its accumulation in the cell membrane, providing a sustained local concentration that leads to a prolonged and effective blockade of calcium influx. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of barnidipine and other long-acting calcium channel blockers, facilitating the development of new and improved cardiovascular therapeutics.

References

Exploratory

Barnidipine's Impact on Renal Hemodynamics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the initial studies on the effects of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker, o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the initial studies on the effects of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker, on renal blood flow. Barnidipine is recognized for its antihypertensive properties, stemming from its vasodilatory action on peripheral blood vessels.[1][2] This guide provides a comprehensive summary of its mechanism of action, quantitative effects on renal hemodynamics, and the experimental protocols used in key preclinical and clinical investigations.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Barnidipine's primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[3] This blockade prevents the influx of extracellular calcium ions, a critical step in smooth muscle contraction. The resulting relaxation of the vascular smooth muscle leads to vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[3] In the renal vasculature, this vasodilatory effect specifically targets the afferent arterioles, leading to an increase in renal blood flow.[3]

Quantitative Effects on Renal Hemodynamics

Initial studies in animal models have provided quantitative data on barnidipine's effects on renal blood flow and vascular resistance.

Preclinical Data in Animal Models

A key study in conscious spontaneously hypertensive rats (SHR) demonstrated a dose-dependent decrease in renal vascular resistance (RVR) following intravenous administration of barnidipine.[4] Notably, at lower doses, barnidipine exhibited a preferential vasodilatory effect on the renal and mesenteric vascular beds.[4]

Animal ModelDrug AdministrationDoseChange in Mean Arterial Pressure (MAP)Change in Renal Vascular Resistance (RVR)
Conscious Spontaneously Hypertensive Rats (SHR)Intravenous3 µg/kg-8 ± 2 mmHg-8 ± 2%
10 µg/kg-26 ± 3 mmHg-15 ± 4%
30 µg/kg-45 ± 4 mmHgUnaltered

Table 1: Effects of Intravenous Barnidipine on Mean Arterial Pressure and Renal Vascular Resistance in Conscious Spontaneously Hypertensive Rats.[4]

In anesthetized dogs, barnidipine administered intravenously at doses of 0.3-3 µg/kg also led to a dose-dependent decrease in blood pressure and an increase or preservation of renal blood flow.[3] Similarly, in conscious SHR, oral administration of barnidipine (0.3-3 mg/kg) produced a dose-dependent antihypertensive effect and a decrease in renal vascular resistance.[3]

Signaling Pathway of Barnidipine in Renal Arterioles

The following diagram illustrates the signaling pathway through which barnidipine exerts its vasodilatory effects on renal arterioles.

Barnidipine Barnidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle Cell) Barnidipine->L_type_Ca_Channel Inhibits Ca_Influx Decreased Intracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx Leads to MLCK_Activation Reduced Myosin Light Chain Kinase (MLCK) Activation Ca_Influx->MLCK_Activation Vasodilation Renal Arteriolar Vasodilation MLCK_Activation->Vasodilation RBF_Increase Increased Renal Blood Flow Vasodilation->RBF_Increase

Caption: Signaling pathway of barnidipine-induced renal vasodilation.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating barnidipine's effects on renal blood flow.

Animal Models and Surgical Procedures
  • Spontaneously Hypertensive Rats (SHR): Male adult SHR were utilized to model essential hypertension.[4] For the measurement of regional hemodynamics, rats were instrumented with Doppler flow probes around the renal, mesenteric, and femoral arteries. Catheters were implanted for drug administration and blood pressure measurement.[4]

  • Anesthetized Dogs: Studies were also conducted on anesthetized dogs to assess the impact of barnidipine on blood flow to major organs, including the kidneys.[3]

Measurement of Renal Blood Flow and Vascular Resistance
  • Doppler Flow Probes: In the SHR model, Doppler flow probes were used to continuously measure blood flow in the renal artery.[4]

  • Renal Vascular Resistance (RVR) Calculation: RVR was calculated by dividing mean arterial pressure by renal blood flow.[4]

Experimental Workflow

The following diagram outlines the typical experimental workflow for assessing the effects of barnidipine on renal hemodynamics in an animal model.

Animal_Model Selection of Animal Model (e.g., SHR) Surgery Surgical Instrumentation (Doppler Probes, Catheters) Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Hemodynamic Measurements Recovery->Baseline Drug_Admin Barnidipine Administration (Intravenous or Oral) Baseline->Drug_Admin Data_Collection Continuous Measurement of Blood Pressure and Renal Blood Flow Drug_Admin->Data_Collection Analysis Data Analysis (Calculation of RVR) Data_Collection->Analysis

Caption: Experimental workflow for preclinical evaluation of barnidipine.

Summary and Future Directions

Initial studies demonstrate that barnidipine effectively increases or preserves renal blood flow, primarily by reducing renal vascular resistance through the blockade of L-type calcium channels in the renal arterioles. The preferential vasodilation of the renal vascular bed at lower doses suggests a potential renal-protective effect beyond its systemic antihypertensive action.

Further research is warranted to fully elucidate the long-term effects of barnidipine on glomerular filtration rate and to explore its potential therapeutic benefits in patients with hypertensive nephropathy. More detailed investigations into the downstream signaling pathways and potential interactions with other vasoactive systems in the kidney will provide a more complete understanding of barnidipine's renal pharmacology.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Vasodilation Assay Using Barnidipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker.[1] It exhibits a high affinit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker.[1] It exhibits a high affinity for L-type calcium channels, which are densely expressed in vascular smooth muscle cells.[1] The primary mechanism of action of barnidipine involves the inhibition of calcium ion influx through these channels, leading to the relaxation of vascular smooth muscle, subsequent vasodilation, and a reduction in peripheral vascular resistance.[1][2] This document provides a detailed protocol for conducting an in vitro vasodilation assay using isolated rat aortic rings to characterize the pharmacological activity of barnidipine hydrochloride. This assay is a fundamental tool in preclinical cardiovascular research for evaluating the potency and efficacy of vasodilatory compounds.

Signaling Pathway of Barnidipine-Induced Vasodilation

Barnidipine elicits its vasodilatory effect by targeting the L-type voltage-gated calcium channels in vascular smooth muscle cells. The influx of extracellular calcium is a critical step for the initiation of smooth muscle contraction. By blocking these channels, barnidipine reduces the intracellular calcium concentration. This decrease in free cytosolic calcium limits the formation of the calcium-calmodulin complex. Consequently, the activation of myosin light chain kinase (MLCK) is diminished. Reduced MLCK activity leads to decreased phosphorylation of the myosin light chains, resulting in the relaxation of the smooth muscle and vasodilation of the blood vessel.[1]

Barnidipine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ L_type->Ca_int Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Ca_Calmodulin Calmodulin Calmodulin Calmodulin->Ca_Calmodulin MLCK_a MLCK (active) Ca_Calmodulin->MLCK_a Activates MLCK_i MLCK (inactive) MLCK_i->MLCK_a Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_a->Myosin_LC_P Phosphorylates Relaxation Relaxation (Vasodilation) Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Barnidipine Barnidipine Barnidipine->L_type Blocks

Caption: Signaling pathway of barnidipine-induced vasodilation.

Data Presentation

The vasodilatory effects of barnidipine hydrochloride are quantified by determining its potency (EC₅₀) and efficacy (Eₘₐₓ). The data is typically presented in comparison to other known calcium channel blockers.

CompoundPre-constricting AgentTissuePotency (EC₅₀/IC₅₀)Efficacy (Eₘₐₓ % Relaxation)
Barnidipine Hydrochloride Phenylephrine (B352888) (1 µM) or KCl (60 mM)Rat AortaExpected to be in the low nM range*> 90%
Amlodipine (B1666008)KCl (40 mM)Rat Aorta7.5 nM[3]Not Reported
Nifedipine (B1678770)Depolarizing ConditionsRat AortaMore potent than Nifedipine[4]Not Reported

*Note: While a specific EC₅₀ value for barnidipine-induced vasodilation on rat aorta was not found in the searched literature, it is expected to be potent, in the low nanomolar range, and more potent than nifedipine under depolarizing conditions.[4]

Experimental Protocols

This protocol describes an ex vivo method to assess the vasodilatory properties of barnidipine hydrochloride on isolated rat thoracic aortic rings using a wire myograph system.

Materials and Reagents
  • Animals: Male Wistar rats (250-300g)

  • Barnidipine Hydrochloride: Stock solution prepared in a suitable solvent (e.g., DMSO), with final solvent concentration in the organ bath not exceeding 0.1%.

  • Phenylephrine (PE) or Potassium Chloride (KCl): For pre-contraction.

  • Acetylcholine (B1216132) (ACh): To assess endothelial integrity.

  • Krebs-Henseleit Solution (KHS): Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1.

  • Carbogen (B8564812) gas: 95% O₂ / 5% CO₂.

  • Equipment:

    • Wire myograph system with isometric force transducers

    • Data acquisition system

    • Dissection microscope and instruments

    • Water bath maintained at 37°C

Experimental Workflow

Experimental_Workflow A Aorta Isolation and Preparation B Mounting in Wire Myograph A->B C Equilibration and Normalization B->C D Viability and Endothelial Integrity Check C->D E Pre-contraction with Phenylephrine or KCl D->E F Cumulative Addition of Barnidipine Hydrochloride E->F G Data Recording and Analysis F->G

Caption: Experimental workflow for the in vitro vasodilation assay.

Detailed Methodologies
  • Aorta Isolation and Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold KHS.

    • Under a dissection microscope, remove adherent connective and adipose tissues.

    • Cut the cleaned aorta into rings of 2-3 mm in length.

  • Mounting in Wire Myograph:

    • Mount each aortic ring on two stainless steel wires in the chamber of the wire myograph filled with KHS.

    • Maintain the KHS at 37°C and continuously bubble with carbogen gas.

  • Equilibration and Normalization:

    • Allow the aortic rings to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to stabilize. This optimal tension should be determined empirically for the specific tissue and setup.

  • Viability and Endothelial Integrity Check:

    • Assess the viability of the aortic rings by inducing a contraction with 60 mM KCl.

    • After washing and return to baseline, pre-contract the rings with phenylephrine (1 µM).

    • Once a stable plateau is reached, add acetylcholine (10 µM) to assess endothelial integrity. A relaxation of over 80% indicates intact endothelium. For studies on smooth muscle effects, the endothelium can be mechanically removed.

  • Pre-contraction:

    • After a washout period, induce a stable submaximal contraction with either phenylephrine (1 µM) or KCl (60 mM).

  • Cumulative Concentration-Response Curve:

    • Once a stable contractile plateau is achieved, add barnidipine hydrochloride in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.

    • Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis:

    • Record the isometric tension continuously.

    • Express the relaxation at each barnidipine concentration as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration of barnidipine that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect) using non-linear regression analysis.

References

Application

Application Notes and Protocols for the Quantification of Barnidipine Hydrochloride in Plasma by HPLC

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview and protocol for the quantification of barnidipine (B1667753) hydrochloride in plasma samples using High-Performa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the quantification of barnidipine (B1667753) hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC). Barnidipine hydrochloride is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. Accurate and reliable quantification of barnidipine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Comparative Summary of Analytical Methods

Several analytical methods have been developed for the quantification of barnidipine in biological matrices. The following table summarizes the key parameters of various HPLC and LC-MS/MS methods, offering a comparative overview to aid in method selection based on available instrumentation and required sensitivity.

ParameterMethod 1: RP-HPLC-UV[1]Method 2: HPLC-Electrochemical Detection[2]Method 3: UFLC-MS[3]Method 4: LC-MS/MS[4]Method 5: LC-MS/MS[5]
Instrumentation HPLC with UV DetectorHPLC with Electrochemical DetectorUltra-Fast Liquid Chromatograph with Mass SpectrometerLC-MS/MS System (SCIEX QTRAP 6500+)LC-MS/MS System (Finnigan TSQ 7000)
Column C8 (250 x 4.6 mm, 5 µm)Polybutadiene coated alumina (B75360)Phenomenex C18 (50 x 4.6 mm, 5 µm)Phenomenex Luna HILIC (150 x 4.6 mm, 3.0 µm)Spherisorb S3ODS2 (100 x 2 mm)
Mobile Phase Methanol: Water (80:20 v/v)Alkaline mobile phaseAcetonitrile (B52724): 0.05% Formic acid (60:40 v/v)2 mM Ammonium Formate in Water:AcetonitrileNot specified
Flow Rate 1.0 mL/minNot specified0.3 mL/min0.5 mL/minNot specified
Detection UV at 260 nmElectrochemical DetectorMS (SIM mode, m/z 491, negative ion)MS/MSMS/MS (SRM)
Sample Preparation Not specified for plasmaNot specifiedSolid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
Linearity Range 3 - 18 µg/mL (for bulk drug)5 - 500 ng/mL50 - 1000 ng/mL5.0 - 8000 pg/mL0.03 - 3.0 ng/mL
Limit of Detection (LOD) Not specified for plasma1 ng/mL5 ng/mL0.1 pg/mL (in neat solution)Not specified
Limit of Quantification (LOQ) Not specified for plasmaNot specified10 ng/mL5 pg/mL0.03 ng/mL
Internal Standard Not specifiedNot specifiedIndapamideBarnidipine-D5Not specified
Accuracy (% Recovery) Not specified for plasma104%> 61%> 80%≤ 11.8% (relative error)
Precision (% RSD) Not specified for plasma6.9% (within-day)< 9.86%Not specified≤ 11.8% (intra- and inter-day)

Experimental Workflow for Barnidipine Quantification in Plasma

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Extraction (LLE, SPE, or Protein Precipitation) add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC System reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (UV, ECD, or MS/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration_curve Calibration Curve Plotting peak_integration->calibration_curve quantification Quantification of Barnidipine calibration_curve->quantification

Caption: Workflow for Barnidipine Quantification in Plasma.

Detailed Protocol: HPLC with Electrochemical Detection

This protocol is based on the method described by Takamura et al. and is suitable for the quantification of barnidipine in human plasma with high sensitivity.[2]

Materials and Reagents
  • Barnidipine hydrochloride reference standard

  • Internal Standard (IS) (e.g., another dihydropyridine derivative not present in the sample)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Perchloric acid

  • Sodium hydroxide

  • All other chemicals and solvents should be of analytical or HPLC grade.

  • Drug-free human plasma

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, and electrochemical detector.

  • Column: Polybutadiene coated alumina column.

  • Mobile Phase: An alkaline mobile phase (specific composition to be optimized, e.g., a mixture of a buffer like phosphate (B84403) or borate (B1201080) at an alkaline pH with an organic modifier like acetonitrile or methanol).

  • Flow Rate: To be optimized (typically 0.8 - 1.2 mL/min).

  • Injection Volume: 20 µL (can be adjusted).

  • Detector: Electrochemical detector (potential to be optimized for maximum signal-to-noise ratio for barnidipine).

  • Temperature: Ambient.

Preparation of Standard and Stock Solutions
  • Primary Stock Solution of Barnidipine (100 µg/mL): Accurately weigh 10 mg of barnidipine hydrochloride and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 50 ng/mL to 5000 ng/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution with the mobile phase.

Preparation of Calibration Standards and Quality Control Samples in Plasma
  • Calibration Standards: Spike 90 µL of drug-free plasma with 10 µL of each working standard solution to yield final concentrations of 5, 10, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low, medium, and high (e.g., 15, 200, and 400 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution (500 ng/mL).

  • Vortex for 30 seconds.

  • Add 500 µL of an appropriate extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject 20 µL into the HPLC system.

Data Analysis
  • Record the chromatograms and integrate the peak areas for barnidipine and the internal standard.

  • Calculate the peak area ratio (Barnidipine Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of barnidipine for the calibration standards.

  • Perform a linear regression analysis of the calibration curve. The linearity should be confirmed by a correlation coefficient (r²) of ≥ 0.99.

  • Determine the concentration of barnidipine in the QC and unknown samples using the regression equation of the calibration curve.

Method Validation

The method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of barnidipine and the IS.

  • Linearity: Assess the linearity of the calibration curve over the defined concentration range.

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing the QC samples on the same day and on different days.

  • Recovery: Evaluate the extraction efficiency of the method by comparing the peak areas of extracted samples to those of unextracted standards.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: Assess the stability of barnidipine in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).

Signaling Pathway Diagram (Illustrative)

While barnidipine hydrochloride's mechanism of action as a calcium channel blocker is well-understood, a signaling pathway diagram in the context of this application note would be illustrative of its pharmacological target rather than a direct part of the analytical workflow.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell barnidipine Barnidipine Hydrochloride ca_channel L-type Calcium Channel barnidipine->ca_channel Blocks ca_influx Ca2+ Influx ca_channel->ca_influx Mediates contraction Vasoconstriction ca_influx->contraction Leads to

Caption: Mechanism of Action of Barnidipine Hydrochloride.

References

Method

Application Notes and Protocols: Preparing Barnidipine Hydrochloride Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals. Introduction Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the management...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2] In a research context, it is a valuable tool for studying cellular processes involving L-type voltage-gated calcium channels (CaV1.x).[3] Its primary mechanism of action is the inhibition of calcium ion influx into vascular smooth muscle cells and cardiac myocytes, which leads to vasodilation.[2][4] Accurate and reproducible in vitro experimental results depend on the correct preparation and handling of barnidipine hydrochloride solutions. These application notes provide detailed protocols for preparing stock and working solutions for cell culture applications, along with troubleshooting tips and a summary of its signaling pathway.

Quantitative Data Summary

For ease of reference, the key physicochemical properties and recommended handling conditions for barnidipine hydrochloride are summarized below.

ParameterValue / RecommendationSource(s)
Molecular Weight 528.0 g/mol [5]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO), Anhydrous, Cell Culture Grade[5]
Solubility in DMSO ≥ 30 mg/mL (Reported values vary from 30 mg/mL to 250 mg/mL)[5]
Solubility in Water Very slightly soluble (Predicted: 0.004 mg/mL)[6]
Solubility in Ethanol Insoluble[6]
Stock Solution Storage -20°C or -80°C, protected from light[5][7]
Stock Solution Stability Up to 1 month at -20°C; Up to 6 months at -80°C[7]
Final DMSO in Culture < 0.5% to avoid solvent-induced cytotoxicity and precipitation[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Barnidipine Hydrochloride Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which is the recommended solvent for cell culture applications.[5]

Materials:

  • Barnidipine Hydrochloride powder (MW: 528.0 g/mol )

  • Anhydrous (cell culture grade) DMSO

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated precision balance and pipettes

  • Vortex mixer and/or sonicator

  • (Optional) 0.22 µm syringe filter compatible with DMSO

Procedure:

  • Weighing: Accurately weigh 5.28 mg of Barnidipine Hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.[5]

  • Mixing: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, sonicate the tube for 5-10 minutes.[5] Gentle warming may also aid dissolution, but prolonged heating should be avoided to prevent degradation.[5]

  • Sterilization (Optional): If your application is sensitive to contamination, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, light-protecting tube.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.[5] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. A serial dilution approach is recommended.[5]

Materials:

  • 10 mM Barnidipine Hydrochloride stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile dilution tubes

Procedure:

  • Intermediate Dilution (1:100): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution with a DMSO concentration of 1%. Mix gently by pipetting up and down.

  • Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This results in the final 10 µM working concentration.[5]

  • Final DMSO Concentration: The final concentration of DMSO in the working solution will be 0.1%, which is well below the generally accepted limit of 0.5% for most cell lines.[5]

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain barnidipine hydrochloride. The final DMSO concentration in the control should match that of the experimental samples.

  • Application: Use the freshly prepared working solution to treat cells immediately.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound won't dissolve in DMSO - Purity/batch variability.- Moisture in DMSO.- Use fresh, anhydrous DMSO.[5]- Sonicate the solution for 5-10 minutes.[5]- Warm the solution briefly and gently.[5]
Precipitate forms when diluting in medium - Poor aqueous solubility.- DMSO concentration is too high.- Insufficient mixing.- Perform serial dilutions in the culture medium as described in Protocol 2.[5]- Ensure rapid and thorough mixing when adding the stock to the medium.[5]- Keep the final DMSO concentration below 0.5%.[5]

Mechanism of Action & Signaling Pathway

Barnidipine hydrochloride is a highly selective L-type calcium channel antagonist.[6][8] In vascular smooth muscle cells, membrane depolarization triggers the opening of L-type calcium channels, allowing an influx of extracellular Ca²⁺. This rise in intracellular calcium leads to the formation of a Ca²⁺-Calmodulin complex, which activates Myosin Light Chain Kinase (MLCK). Activated MLCK phosphorylates myosin light chains, initiating muscle contraction and vasoconstriction.[2][3] Barnidipine binds to the L-type calcium channels, inhibiting the influx of Ca²⁺ and thereby promoting muscle relaxation and vasodilation.[3][4]

Barnidipine_Signaling_Pathway cluster_membrane Cell Membrane CaChannel L-type Ca²⁺ Channel Intracellular Intracellular Ca²⁺ CaChannel->Intracellular Relaxation Relaxation / Vasodilation CaChannel->Relaxation Leads to Extracellular Extracellular Ca²⁺ Extracellular->CaChannel Influx Complex Ca²⁺-Calmodulin Complex Intracellular->Complex Barnidipine Barnidipine Barnidipine->CaChannel Blocks Calmodulin Calmodulin Calmodulin->Complex MLCK_active MLCK (Active) Complex->MLCK_active Activates MLCK_inactive MLCK (Inactive) Myosin Myosin-LC MyosinP Myosin-LC-P Myosin->MyosinP Phosphorylation Contraction Contraction / Vasoconstriction MyosinP->Contraction Barnidipine_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (10 µM) cluster_application Cell Culture Application A 1. Weigh 5.28 mg Barnidipine HCl Powder B 2. Add 1 mL Anhydrous DMSO A->B C 3. Vortex / Sonicate to Dissolve B->C D 4. (Optional) 0.22 µm Filter Sterilize C->D E 5. Aliquot and Store at -80°C D->E F 6. Prepare Intermediate Dilution (1:100 in Medium) E->F H 8. Prepare Vehicle Control E->H G 7. Prepare Final Working Solution (1:10 in Medium) F->G I 9. Treat Cells Immediately G->I

References

Application

Application Note and Protocol: Analytical Method for Detecting Barnidipine Synthesis Impurities

Audience: Researchers, scientists, and drug development professionals. Introduction Barnidipine (B1667753) hydrochloride is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barnidipine (B1667753) hydrochloride is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2][3] The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing to ensure its quality, safety, and efficacy.[2] This document provides a detailed analytical method for the identification and quantification of process-related impurities of barnidipine hydrochloride using High-Performance Liquid Chromatography (HPLC).

During the synthesis of barnidipine hydrochloride, several related substances can be formed as impurities.[4] Proactive identification and characterization of these impurities are crucial for ensuring the quality of the final drug product.[4] Four key process-related impurities have been identified and are detailed in the table below.[1][4]

Data Presentation: Barnidipine Synthesis Impurities

A comprehensive study has led to the identification and characterization of four major impurities in the barnidipine hydrochloride bulk drug substance.[1][2] These impurities have been synthesized and characterized using spectral data such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[1][3][5][6] The details of these impurities are summarized in the table below.

Impurity NameDescriptionMolecular FormulaMolecular Weight ( g/mol )Relative Retention Time (RRT) vs. Barnidipine
Impurity A Diastereoisomer: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylateC₂₇H₂₉N₃O₆491.54Not specified, but has a different HPLC retention time
Impurity B Oxidation Product: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylateC₂₇H₂₇N₃O₆489.521.68[1][2]
Impurity C Transesterification Product: (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateC₁₈H₂₀N₂O₆360.363.14[1][2]
Impurity D Analogue from starting material: (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylateC₂₈H₃₁N₃O₆505.561.84[1][2]

Experimental Protocols

The following High-Performance Liquid Chromatography (HPLC) method is recommended for the impurity profiling of Barnidipine Hydrochloride.[4]

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector.[4]

  • Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or a similar C18 column.[1][2][3][4][5][6]

  • Mobile Phase: Methanol (B129727):Water (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.[4]

  • Detection Wavelength: 237 nm.[4][7]

  • Injection Volume: 20 µL.[4]

2. Preparation of Solutions:

  • Standard Solution Preparation: Accurately weigh 10 mg of Barnidipine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[8]

  • Sample Preparation: Accurately weigh and transfer 10 mg of the Barnidipine Hydrochloride sample into a 100 mL volumetric flask.[4] Dissolve in 50 mL of methanol and make up the volume with the same solvent to obtain a concentration of 100 µg/mL.[4] Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 9 µg/mL).[4]

  • Filtration: Filter the final solution through a 0.45 µm membrane filter before injection.[4][8]

3. Method Validation Parameters (as per ICH guidelines):

The analytical method should be validated for various parameters to ensure its suitability for the intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For barnidipine HCl, a linearity range of 3-18 µg/mL has been reported.[7][8]

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed using recovery studies by spiking a known amount of the standard drug into the sample solution.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Mandatory Visualization

The following diagram illustrates the analytical workflow for the detection of barnidipine synthesis impurities.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_weigh Accurately weigh Barnidipine HCl sample (10 mg) dissolve_sample Dissolve in Methanol and dilute to 100 µg/mL sample_weigh->dissolve_sample standard_weigh Accurately weigh Barnidipine HCl standard (10 mg) dissolve_standard Dissolve in Mobile Phase to 100 µg/mL standard_weigh->dissolve_standard dilute_sample Further dilute with Mobile Phase (e.g., 9 µg/mL) dissolve_sample->dilute_sample hplc_injection Inject 20 µL into HPLC system dissolve_standard->hplc_injection Inject Standard filter Filter through 0.45 µm membrane filter dilute_sample->filter filter->hplc_injection separation Chromatographic Separation (C18 Column, Methanol:Water 80:20) hplc_injection->separation detection UV Detection at 237 nm separation->detection peak_identification Identify peaks based on Relative Retention Times (RRT) detection->peak_identification quantification Quantify impurities using peak areas peak_identification->quantification reporting Report results quantification->reporting

Analytical workflow for barnidipine impurity detection.

References

Method

Application Notes and Protocols for Evaluating Barnidipine Efficacy in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals Introduction Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2] Its primary mechanism of action involves the selective inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] Preclinical evaluation of barnidipine's antihypertensive efficacy relies on the use of well-characterized animal models that mimic human hypertension. This document provides detailed application notes and experimental protocols for testing barnidipine in three commonly used rodent models: the Spontaneously Hypertensive Rat (SHR), the L-NAME-Induced Hypertensive Rat, and the Dahl Salt-Sensitive (DSS) Rat.

Mechanism of Action of Barnidipine

Barnidipine exerts its antihypertensive effect by blocking the influx of extracellular calcium ions (Ca2+) into vascular smooth muscle cells through voltage-gated L-type calcium channels.[3] This inhibition of calcium entry prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation. The resulting decrease in peripheral vascular resistance lowers arterial blood pressure.[3] Barnidipine exhibits high selectivity for vascular smooth muscle over cardiac muscle, minimizing effects on heart rate.[3]

Barnidipine_Mechanism_of_Action extracellular Extracellular Ca²⁺ l_type_channel L-type Ca²⁺ Channel extracellular->l_type_channel Influx intracellular Intracellular Ca²⁺ l_type_channel->intracellular relaxation Vasodilation (↓ Blood Pressure) l_type_channel->relaxation calmodulin Calmodulin intracellular->calmodulin Binds to mlck_inactive MLCK (inactive) calmodulin->mlck_inactive Activates mlck_active MLCK (active) mlck_inactive->mlck_active myosin_lc Myosin Light Chain mlck_active->myosin_lc Phosphorylates myosin_lc_p Phosphorylated Myosin Light Chain myosin_lc->myosin_lc_p contraction Vasoconstriction myosin_lc_p->contraction barnidipine Barnidipine barnidipine->l_type_channel Blocks

Barnidipine's Mechanism of Action

Data Presentation

The following tables summarize the quantitative data on the efficacy of barnidipine in various animal models of hypertension.

Table 1: Efficacy of Intravenous Barnidipine in Spontaneously Hypertensive Rats (SHR)

Dose (µg/kg, i.v.)Mean Arterial Pressure (MAP) Reduction (mmHg)
38 ± 2
1026 ± 3
3045 ± 4

Data from a study in conscious male adult SHRs.[4]

Table 2: Efficacy of Oral Barnidipine in L-NAME-Induced Hypertensive Rats

Dose (mg/kg/day, p.o.)Treatment DurationEffect on Systolic Blood Pressure (SBP)
33 weeksSignificant decrease compared to L-NAME control

Data from a study where barnidipine was administered after 2 weeks of L-NAME induction.[2][5]

Table 3: Efficacy of Other Dihydropyridine Calcium Channel Blockers in Dahl Salt-Sensitive (DSS) Rats

CompoundDoseTreatment DurationEffect on Systolic Blood Pressure (SBP)
Benidipine (B10687)10 mg/kg in chow6 weeks22% decrease
Pranidipine60 mg/kg in chow6 weeks22% decrease

Experimental Protocols

The following are detailed protocols for inducing hypertension and evaluating the efficacy of barnidipine in the respective animal models.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is one of the most widely used models for cardiovascular research.

SHR_Workflow acclimatization Acclimatization (1 week) baseline_bp Baseline Blood Pressure Measurement (Tail-cuff) acclimatization->baseline_bp grouping Randomize into Groups (Vehicle, Barnidipine) baseline_bp->grouping treatment Daily Oral Gavage (Vehicle or Barnidipine) grouping->treatment weekly_bp Weekly Blood Pressure Measurement treatment->weekly_bp 4-8 weeks termination Euthanasia and Tissue Collection treatment->termination weekly_bp->treatment analysis Data Analysis termination->analysis LNAME_Workflow acclimatization Acclimatization (1 week) hypertension_induction Hypertension Induction (L-NAME in drinking water) acclimatization->hypertension_induction bp_monitoring_induction Weekly Blood Pressure Measurement hypertension_induction->bp_monitoring_induction 2 weeks grouping Randomize into Groups (Vehicle, Barnidipine) hypertension_induction->grouping bp_monitoring_induction->hypertension_induction treatment Concomitant Treatment (L-NAME + Vehicle/Barnidipine) grouping->treatment bp_monitoring_treatment Weekly Blood Pressure Measurement treatment->bp_monitoring_treatment 3 weeks termination Euthanasia and Tissue Collection treatment->termination bp_monitoring_treatment->treatment analysis Data Analysis termination->analysis DSS_Workflow acclimatization Acclimatization (1 week on low-salt diet) baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp grouping Randomize into Groups (Vehicle, Barnidipine) baseline_bp->grouping treatment_start Initiate High-Salt Diet (8% NaCl) & Daily Oral Gavage grouping->treatment_start weekly_bp Weekly Blood Pressure Measurement treatment_start->weekly_bp 6-8 weeks termination Euthanasia and Tissue Collection treatment_start->termination weekly_bp->treatment_start analysis Data Analysis termination->analysis

References

Application

Application Note and Protocol for Long-Term Stability Testing of Barnidipine in Solution

For Researchers, Scientists, and Drug Development Professionals Introduction Barnidipine (B1667753) hydrochloride, a potent dihydropyridine (B1217469) calcium channel blocker, is utilized in the management of hypertensio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) hydrochloride, a potent dihydropyridine (B1217469) calcium channel blocker, is utilized in the management of hypertension. For the development of liquid dosage forms, a comprehensive understanding of its long-term stability in solution is critical to ensure therapeutic efficacy and patient safety. Barnidipine is susceptible to degradation, primarily through the oxidation of its dihydropyridine ring to form an inactive pyridine (B92270) derivative.[1] This degradation process is significantly influenced by environmental factors such as light, temperature, and pH.[1]

This document provides a detailed protocol for conducting long-term stability studies of barnidipine in solution, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] It outlines the preparation of stability samples, storage conditions, analytical procedures, and data analysis required to establish a shelf-life for barnidipine solutions.

Stability Profile of Barnidipine:

  • Primary Degradation Pathway: The main route of degradation for barnidipine in solution is the oxidation of the 1,4-dihydropyridine (B1200194) ring, leading to the formation of its pharmacologically inactive pyridine analogue.[1][3][4]

  • Factors Affecting Stability:

    • Light: Barnidipine is photosensitive, and exposure to UV and visible light can accelerate its degradation.[1][3]

    • Temperature: Increased temperature enhances the rate of chemical degradation.[1]

    • pH: The stability of barnidipine is pH-dependent, with extremes in pH potentially catalyzing its degradation. Dihydropyridines generally show better stability in near-neutral or slightly acidic conditions.[1]

    • Oxidizing Agents: The presence of oxidizing agents can promote the conversion of the dihydropyridine ring to its pyridine form.[1]

Experimental Protocol

This protocol is designed to evaluate the long-term stability of a barnidipine solution under specified storage conditions to determine its shelf-life.

Materials and Reagents
  • Barnidipine Hydrochloride Reference Standard

  • High-Purity Solvents (e.g., HPLC grade methanol (B129727), acetonitrile, water)

  • Buffer Salts (for pH adjustment)

  • Acids and Bases (for forced degradation studies, e.g., HCl, NaOH)

  • Oxidizing Agent (for forced degradation studies, e.g., H₂O₂)

  • Inert, transparent, and light-protective containers

  • 0.45 µm PTFE syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Stability Chambers with controlled temperature and humidity

  • Photostability Chamber

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Stability Samples
  • Stock Solution Preparation: Prepare a stock solution of barnidipine hydrochloride of a known concentration in the desired solvent system.

  • pH Adjustment: If investigating the effect of pH, adjust the pH of the solutions to the desired levels using appropriate buffers.

  • Filtration: Filter the solutions through a 0.45 µm PTFE filter to remove any particulate matter.[1]

  • Aliquoting: Aliquot the filtered solutions into appropriate, inert, and sealed containers. For photostability studies, use both transparent and amber-colored or light-protective containers.[1]

Storage Conditions and Testing Frequency

The storage conditions and testing frequency should be based on ICH guidelines.[1][5][6]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

Analytical Method: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the accurate quantification of barnidipine and its degradation products. The method must be able to separate the main pyridine degradant from the parent drug peak.[1]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of barnidipine.

  • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on the barnidipine solution. This involves exposing the solution to stress conditions to generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Elevated temperature (e.g., 60°C).

  • Photodegradation: Exposure to light in a photostability chamber.

Data Presentation

Quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Long-Term Stability of Barnidipine Solution (e.g., 0.1 mg/mL in pH 6.0 Buffer) at 25°C/60% RH

Time Point (Months)Assay (%) of Initial ConcentrationConcentration of Pyridine Degradant (%)AppearancepH
0100.0< 0.1Clear, colorless6.0
399.50.2Clear, colorless6.0
698.90.5Clear, colorless5.9
998.20.9Clear, colorless5.9
1297.51.3Clear, colorless5.8

Table 2: Accelerated Stability of Barnidipine Solution (e.g., 0.1 mg/mL in pH 6.0 Buffer) at 40°C/75% RH

Time Point (Months)Assay (%) of Initial ConcentrationConcentration of Pyridine Degradant (%)AppearancepH
0100.0< 0.1Clear, colorless6.0
395.22.8Clear, colorless5.8
690.85.1Clear, slightly yellow5.7

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation A Prepare Barnidipine Stock Solution B Adjust pH (if required) A->B C Filter Solution (0.45 µm) B->C D Aliquot into Vials (Transparent & Amber) C->D E Long-Term (25°C/60% RH or 30°C/65% RH) D->E Place samples in stability chambers F Accelerated (40°C/75% RH) D->F Place samples in stability chambers G Intermediate (30°C/65% RH) D->G Place samples in stability chambers H Withdraw Samples at Scheduled Time Points E->H F->H G->H I Perform Physical Inspection (Appearance, pH) H->I J Analyze by Stability-Indicating HPLC Method H->J K Quantify Barnidipine & Degradation Products J->K L Tabulate Results K->L M Assess Trends & Changes L->M N Determine Shelf-Life M->N

Caption: Workflow for long-term stability testing of barnidipine solution.

Degradation Pathway

G cluster_factors Influencing Factors Barnidipine Barnidipine (1,4-Dihydropyridine Ring) Pyridine Pyridine Derivative (Inactive) Barnidipine->Pyridine Oxidation Light Light (Photosensitivity) Temp Temperature pH pH Oxidants Oxidizing Agents

Caption: Primary degradation pathway of barnidipine in solution.

References

Method

Application Notes and Protocols for High-Throughput Screening of Novel Dihydropyridine Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dihydropyridines (DHPs) are a prominent class of organic compounds, with many derivatives being clinically significant drugs.[1] The dihydr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (DHPs) are a prominent class of organic compounds, with many derivatives being clinically significant drugs.[1] The dihydropyridine (B1217469) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Primarily, DHPs are recognized as modulators of L-type voltage-gated calcium channels (CaV1), where they act as antagonists to treat cardiovascular conditions such as hypertension and angina.[1][2] However, the therapeutic potential of dihydropyridine analogues extends beyond calcium channel blockade, with various derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

High-throughput screening (HTS) is a crucial methodology in drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits" that can be further developed into therapeutic leads.[1][2] These application notes provide detailed protocols for the high-throughput screening of novel dihydropyridine analogues, focusing on their primary activity as calcium channel modulators. The methodologies described include fluorescence-based calcium influx assays, automated patch clamp electrophysiology, and radioligand binding assays.

Signaling Pathway of L-type Calcium Channels

L-type voltage-gated calcium channels are essential for regulating a multitude of physiological processes.[1] In electrically excitable cells, such as cardiomyocytes and vascular smooth muscle cells, membrane depolarization triggers the opening of these channels. This allows for the influx of calcium ions (Ca2+), which function as a universal second messenger, initiating a cascade of downstream cellular events, including muscle contraction.[1][3] Dihydropyridine analogues modulate the function of these channels, primarily by binding to the α1 subunit.[3]

LTypeCalciumChannelPathway MembraneDepolarization Membrane Depolarization LTypeChannel L-type Ca2+ Channel (α1 subunit) MembraneDepolarization->LTypeChannel Activates Ca2Influx Ca2+ Influx LTypeChannel->Ca2Influx Allows DownstreamResponses Downstream Cellular Responses (e.g., Muscle Contraction) Ca2Influx->DownstreamResponses Triggers DHPAnalogues Dihydropyridine Analogues DHPAnalogues->LTypeChannel Modulates

Caption: Simplified signaling pathway of L-type calcium channels modulated by dihydropyridine analogues.

Application Note 1: Fluorescence-Based Calcium Influx Assay

This assay provides a robust and high-throughput method for monitoring changes in intracellular calcium. It utilizes calcium-sensitive fluorescent dyes, such as Fluo-4 AM, which exhibit a significant increase in fluorescence upon binding to Ca2+.[4]

Experimental Workflow

CalciumInfluxWorkflow CellSeeding 1. Cell Seeding (e.g., HEK293 expressing L-type channels) DyeLoading 2. Dye Loading (Fluo-4 AM) CellSeeding->DyeLoading CompoundAddition 3. Compound Addition (Dihydropyridine Analogues) DyeLoading->CompoundAddition Depolarization 4. Depolarization (KCl addition) CompoundAddition->Depolarization SignalDetection 5. Signal Detection (Fluorescence Plate Reader) Depolarization->SignalDetection DataAnalysis 6. Data Analysis (IC50 determination) SignalDetection->DataAnalysis

Caption: Workflow for a fluorescence-based calcium influx high-throughput screening assay.

Detailed Protocol

1. Cell Preparation:

  • Seed cells (e.g., HEK293 cells stably expressing the L-type calcium channel complex) into 96-well or 384-well black-walled, clear-bottom microplates.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (final concentration 2-4 µM), and an organic anion transport inhibitor like probenecid (B1678239) (2.5 mM) to prevent dye leakage.[1]

  • Remove the culture medium from the cell plates and add the dye loading buffer to each well.[1]

  • Incubate the plates at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature to allow for complete de-esterification of the dye.

3. Compound Treatment:

  • Prepare serial dilutions of the novel dihydropyridine analogues.

  • Add the diluted compounds to the respective wells of the cell plate.

  • Include appropriate controls: negative controls (DMSO vehicle) and positive controls (a known L-type channel blocker like Nifedipine or Nimodipine).[1]

  • Incubate the plates at room temperature for 15-30 minutes.[1]

4. Signal Detection:

  • Prepare a stimulus solution of KCl at a concentration sufficient to cause membrane depolarization (e.g., 5X final concentration in assay buffer).[1]

  • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR).[1]

  • Establish a baseline fluorescence reading for 10-20 seconds.[1]

  • Add the KCl stimulus solution to each well.[1]

  • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) for 60-120 seconds.[1]

5. Data Analysis:

  • The inhibitory effect of the dihydropyridine analogues is observed as a dose-dependent decrease in the fluorescence signal.

  • Calculate the concentration-response curves and determine the IC50 values for each compound.

Quantitative Data Summary
CompoundTargetAssay TypeIC50 (nM)Reference
NimodipineL-type Ca2+ ChannelCa2+ Influx59[2]
NimodipineL-type Ca2+ ChannelCa2+ Influx (depolarized)3[2]
NicardipineNav1.8Automated Patch Clamp600[5]
NilvadipineNav1.8Automated Patch Clamp600[5]
NimodipineNav1.8Automated Patch Clamp1200[5]
BenidipineNav1.8Automated Patch Clamp4400[5]
NifedipineNav1.8Automated Patch Clamp16700[5]

Application Note 2: Automated Patch Clamp Electrophysiology

Automated patch clamp systems provide a higher throughput alternative to conventional patch clamp for directly measuring ion channel activity.[6][7] This technique allows for the detailed characterization of the interaction of compounds with different conformational states of the channel.[6]

Experimental Workflow

AutomatedPatchClampWorkflow CellPrep 1. Cell Suspension Preparation ChipPriming 2. System & Chip Priming CellPrep->ChipPriming CellSealing 3. Cell Sealing & Whole-Cell Configuration ChipPriming->CellSealing BaselineRecording 4. Baseline Current Recording CellSealing->BaselineRecording CompoundApplication 5. Compound Application BaselineRecording->CompoundApplication EffectRecording 6. Recording of Drug Effect CompoundApplication->EffectRecording DataAnalysis 7. Data Analysis (IC50, State Dependence) EffectRecording->DataAnalysis

Caption: Workflow for an automated patch clamp electrophysiology assay.

Detailed Protocol

1. Cell Preparation:

  • Culture cells expressing the target ion channel to an appropriate confluency.

  • On the day of the experiment, prepare a single-cell suspension.

2. Solutions:

  • External Solution: Contains a charge carrier for Ca2+ channels (e.g., Ba2+) and blockers for Na+ and K+ channels to isolate the current of interest (ICa).

  • Internal Solution: Filled into the intracellular side of the patch clamp chip.

3. Automated Patch Clamp Procedure:

  • Prime the automated patch clamp system and the planar patch chip with the external and internal solutions.

  • The system automatically catches a cell and forms a giga-ohm seal.[8]

  • The whole-cell configuration is established by rupturing the cell membrane.[8]

4. Data Acquisition:

  • Compensate for pipette and whole-cell capacitance.

  • Apply a voltage protocol to elicit L-type Ca2+ currents (e.g., holding potential of -80 mV with depolarizing steps).[8]

  • Establish a stable baseline recording in the control external solution.[8]

  • Perfuse the cell with the dihydropyridine analogue-containing solution and record the drug's effect.[8]

  • To determine the IC50, apply the drug at increasing concentrations.[8]

  • Perform a washout by perfusing with the control solution to assess the reversibility of the block.[8]

5. Data Analysis:

  • Measure the reduction in the amplitude of the inward calcium current.

  • Analyze the voltage-dependence of the block to determine if the compound has a higher affinity for the resting, open, or inactivated state of the channel.

Application Note 3: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or ion channel.[9][10] These assays involve the use of a radiolabeled ligand that binds to the target of interest. The ability of a test compound to displace the radiolabeled ligand is measured to determine its binding affinity.

Detailed Protocol

1. Membrane Preparation:

  • Prepare membrane homogenates from cells or tissues expressing the L-type calcium channel.

2. Binding Assay:

  • Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine or [3H]PN200-110) and varying concentrations of the unlabeled test dihydropyridine analogue.[11]

  • The assay is typically performed in a multi-well plate format.

3. Separation of Bound and Free Ligand:

  • After incubation, separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

4. Detection:

  • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • The data is used to generate a competition binding curve.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

  • The equilibrium dissociation constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Secondary Assay: Cytotoxicity Screening

It is crucial to assess the cytotoxicity of primary hits from the HTS campaign to eliminate compounds that cause cell death, which can be a source of false positives in the primary screen.[1]

MTT Assay Protocol

1. Cell Seeding:

  • Seed one or more cell lines in a 96-well plate.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

2. Compound Treatment:

  • Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 0.1 µM).[1]

  • Add the diluted compounds to the respective wells.[1]

  • Include vehicle (DMSO) treated cells as a negative control.[1]

  • Incubate the plates for 48-72 hours.[1]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[1]

  • Add 20 µL of the MTT stock solution to each well.[1]

  • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the 50% inhibitory concentration (IC50) for each compound to quantify its cytotoxicity.

References

Application

Application Note: High-Throughput Identification and Quantification of Barnidipine Metabolites using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals. Introduction Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hyperte...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[1] A thorough understanding of its metabolic fate is crucial for comprehensive pharmacokinetic assessment and drug safety evaluation. This application note provides a detailed protocol for the identification and quantification of barnidipine and its primary metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein offer high sensitivity and selectivity, essential for clinical and preclinical drug development.

The primary metabolic pathways for barnidipine include the oxidation of the 1,4-dihydropyridine (B1200194) ring, hydrolysis of the methyl ester, N-debenzylation of the side chain, and hydrolysis of the N-benzylpyrrolidine ester.[2][3] The cytochrome P450 isoenzyme family, particularly CYP3A, is the primary mediator of these metabolic transformations.[2][4] The resulting metabolites are pharmacologically inactive.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of barnidipine in human plasma.

  • Plasma Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., Indapamide or a deuterated analog of barnidipine) to each plasma sample.

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge by washing with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of a methanol:water solution (35:65 v/v) to remove interfering substances.

  • Elution: Elute barnidipine and its metabolites from the cartridge using acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are optimized parameters for the chromatographic separation and mass spectrometric detection of barnidipine and its metabolites.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Shimadzu LCMS – 2010 EV or equivalent
Column Phenomenex C18 (50 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05% Formic Acid (60:40 v/v)
Flow Rate 0.300 mL/min
Injection Volume 10 µL
Column Temperature 40°C[5]

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Shimadzu LCMS – 2010 EV or equivalent
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Polarity Positive or Negative Ion Mode
Detector Voltage 1.5 kV (positive mode)
Nebulizer Gas Flow 2.5 mL/min
Scan Mode Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
m/z for Barnidipine 491 (in negative ion mode)

Quantitative Data

The following tables summarize the quantitative performance of the LC-MS/MS method for barnidipine analysis. Data for specific metabolites are often proprietary and not extensively published; however, the methodology can be adapted for their quantification by determining their specific mass transitions.

Table 3: Calibration and Quality Control Data for Barnidipine

ParameterConcentration Range
Linearity Range 50 ng/mL to 1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Limit of Detection (LOD) 5 ng/mL
Mean Extraction Recovery >61%
Precision (%CV) <9.86%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Human Plasma Aliquot (200 µL) is_spike Spike with Internal Standard plasma->is_spike sample_load Load Sample onto SPE Cartridge is_spike->sample_load spe_cond SPE Cartridge Conditioning (Methanol & Water) spe_cond->sample_load wash Wash Cartridge (35:65 Methanol:Water) sample_load->wash elute Elute with Acetonitrile wash->elute dry_recon Evaporate to Dryness & Reconstitute in Mobile Phase elute->dry_recon injection Inject Sample (10 µL) dry_recon->injection separation Chromatographic Separation (Phenomenex C18) injection->separation ionization Ionization (APCI/ESI) separation->ionization detection Mass Spectrometry Detection (SIM/MRM) ionization->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Experimental workflow for barnidipine metabolite identification.

Barnidipine Metabolic Pathway

metabolic_pathway cluster_primary_metabolism Primary Metabolic Pathways cluster_secondary_metabolism Secondary Metabolic Pathways Barnidipine Barnidipine Oxidation Oxidation of Dihydropyridine Ring Barnidipine->Oxidation Ester_Hydrolysis Hydrolysis of Benzylpyrrolidine Ester (M-3) Barnidipine->Ester_Hydrolysis N_Debenzylation N-Debenzylation Barnidipine->N_Debenzylation Nitro_Reduction Reduction of Nitro Group Oxidation->Nitro_Reduction Pyridine_Oxidation Oxidation to Pyridine Product (M-4) Ester_Hydrolysis->Pyridine_Oxidation Further_Hydrolysis Further Ester Hydrolysis N_Debenzylation->Further_Hydrolysis

Caption: Major metabolic pathways of barnidipine.

Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust and sensitive approach for the identification and quantification of barnidipine and its metabolites in human plasma. The described sample preparation and analytical conditions can be readily implemented in a drug metabolism and pharmacokinetics laboratory setting. The provided workflows and metabolic pathway diagrams serve as valuable tools for researchers in the field of drug development. The high selectivity of tandem mass spectrometry minimizes the impact of matrix effects, ensuring accurate and reliable results for pharmacokinetic studies.

References

Method

Experimental Design for Studying Barnidipine in Renal Parenchymal Hypertension: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the preclinical evaluation of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preclinical evaluation of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker, in the context of renal parenchymal hypertension. Detailed protocols for in vivo and in vitro experimental designs are outlined to assess the efficacy and elucidate the mechanisms of action of barnidipine in mitigating hypertension and associated renal damage.

Introduction to Barnidipine and Renal Parenchymal Hypertension

Renal parenchymal hypertension is the most prevalent form of secondary hypertension, arising from diseases affecting the kidney tissue itself.[1][2] The pathophysiology is complex, involving impaired sodium and water handling, overactivation of the renin-angiotensin-aldosterone system (RAAS), and endothelial dysfunction.[1][3][4] Barnidipine is a long-acting calcium channel blocker that induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[5] Notably, it has demonstrated favorable effects on renal function, including increased renal blood flow and promotion of sodium excretion (natriuresis), making it a promising candidate for the treatment of renal parenchymal hypertension.[5][6][7][8] Studies also suggest that barnidipine may offer renal protection through the reduction of oxidative stress and inflammation.[9][10]

In Vivo Experimental Design: Animal Models of Renal Parenchymal Hypertension

The following protocols describe the induction of established rat models of renal parenchymal hypertension to evaluate the antihypertensive and renoprotective effects of barnidipine.

Animal Model Selection

Several rodent models are available to mimic human renal parenchymal hypertension. The choice of model depends on the specific aspects of the disease being investigated.

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model simulates renovascular hypertension, a condition that leads to renal parenchymal damage, by constricting one renal artery, which activates the RAAS.[11][12]

  • Deoxycorticosterone Acetate (DOCA)-Salt Model: This model induces a state of low-renin, salt-sensitive hypertension, reflecting volume-dependent hypertension often seen in chronic kidney disease.[13][14]

  • L-NAME-Induced Hypertension Model: Administration of L-NAME, a nitric oxide synthase inhibitor, causes endothelial dysfunction and systemic vasoconstriction, leading to hypertension and renal injury.[5][6][15]

Experimental Groups

For each model, a minimum of four experimental groups should be established:

  • Sham/Control Group: Undergoes a sham surgical procedure (if applicable) and receives vehicle treatment.

  • Hypertensive Model Group: Undergoes the hypertension induction protocol and receives vehicle treatment.

  • Barnidipine Treatment Group: Undergoes the hypertension induction protocol and receives barnidipine treatment.

  • Positive Control Group (Optional): Undergoes the hypertension induction protocol and receives a standard-of-care drug (e.g., an ACE inhibitor like benazepril).[16]

Barnidipine Administration

Based on previous studies, an effective oral dose of barnidipine in hypertensive rat models ranges from 1 to 10 mg/kg/day.[6] The drug should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily via oral gavage. Treatment should commence after the establishment of stable hypertension (typically 2-4 weeks post-induction) and continue for a predetermined period (e.g., 4-8 weeks) to assess both acute and chronic effects.

Key Experimental Protocols (In Vivo)

Induction of Hypertensive Animal Models

Protocol 1: Two-Kidney, One-Clip (2K1C) Goldblatt Model [2][3][17]

  • Anesthetize male Sprague-Dawley or Wistar rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Make a flank incision to expose the left renal artery.

  • Carefully dissect the renal artery from the renal vein.

  • Place a silver or titanium clip with a specific internal diameter (0.20-0.25 mm) around the renal artery to induce stenosis, ensuring blood flow is not completely occluded.

  • Leave the contralateral (right) kidney untouched.

  • Suture the muscle and skin layers and administer post-operative analgesics.

  • Monitor blood pressure weekly. Hypertension typically develops over 2-4 weeks.

Protocol 2: Deoxycorticosterone Acetate (DOCA)-Salt Model [11][13][14]

  • Use male Sprague-Dawley or Wistar rats (200-250 g).

  • Perform a uninephrectomy (removal of one kidney, typically the left) under anesthesia.

  • Allow a one-week recovery period.

  • Implant a DOCA pellet (e.g., 200 mg) subcutaneously in the scapular region. Alternatively, administer DOCA (25-30 mg/kg) subcutaneously twice weekly.

  • Replace the drinking water with a 1% NaCl solution.

  • Monitor blood pressure weekly. Hypertension typically develops over 3-4 weeks.

Protocol 3: L-NAME-Induced Hypertension Model [5][6][15]

  • Administer L-NAME (40 mg/kg/day) to male Sprague-Dawley or Wistar rats in their drinking water for 4-8 weeks.

  • Monitor blood pressure weekly. A progressive increase in blood pressure is expected.

Blood Pressure Measurement

Protocol 4: Tail-Cuff Plethysmography [8][18][19][20]

  • Acclimatize the rats to the restraining device and procedure for several days before measurements to minimize stress-induced fluctuations.

  • Warm the rat's tail to a temperature of 32-35°C to ensure adequate vasodilation for signal detection.

  • Place the tail cuff and a volume pressure recording (VPR) sensor on the rat's tail.

  • The system will automatically inflate and deflate the cuff to measure systolic and diastolic blood pressure.

  • Record at least five to seven consecutive readings and average them for a final value.

  • Perform measurements at the same time of day to minimize diurnal variations.

Note: While tail-cuff is a common non-invasive method, radiotelemetry is considered the gold standard for continuous and more accurate blood pressure monitoring.[19]

Assessment of Renal Function and Damage

Protocol 5: 24-Hour Urine Collection and Proteinuria Analysis [10][21][22]

  • House individual rats in metabolic cages for 24 hours to collect urine.

  • Measure the total urine volume.

  • Centrifuge the urine samples to remove debris.

  • Determine the protein concentration in the urine supernatant using a standard method such as the Bradford assay or a commercial kit.

  • Calculate the total 24-hour urinary protein excretion (mg/24h).

Protocol 6: Serum Biomarker Analysis [23][24][25]

  • At the end of the study, collect blood samples via cardiac puncture under anesthesia.

  • Separate the serum by centrifugation.

  • Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels using commercially available assay kits. These are key indicators of glomerular filtration rate and renal function.

Protocol 7: Histological Assessment of Renal Fibrosis [9][26][27][28][29]

  • Euthanize the rats and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Excise the kidneys, weigh them, and fix them in 4% paraformaldehyde overnight.

  • Process the tissues and embed them in paraffin.

  • Cut 4-5 µm sections and stain with Masson's trichrome or Sirius red to visualize and quantify collagen deposition, an indicator of fibrosis.

  • For Sirius red staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Picro-Sirius Red solution for 60 minutes.

    • Wash with two changes of acidified water (0.5% acetic acid).

    • Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.

  • Capture images using a light microscope and quantify the fibrotic area using image analysis software.

Protocol 8: Measurement of Oxidative Stress Markers [30][31][32][33][34]

  • Homogenize a portion of the kidney tissue in an appropriate buffer on ice.

  • Centrifuge the homogenate to obtain the supernatant.

  • Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of superoxide (B77818) dismutase (SOD), an antioxidant enzyme, using commercially available colorimetric assay kits.

In Vitro Experimental Design

In vitro studies are crucial for dissecting the molecular mechanisms of barnidipine's action on renal cells.

Cell Culture

Protocol 9: Primary Culture of Rat Renal Proximal Tubule Epithelial Cells (RPTECs) [35][36][37][38][39]

  • Isolate kidneys from young rats under sterile conditions.

  • Dissect the renal cortex and mince it into small pieces.

  • Digest the tissue with collagenase to release the tubules.

  • Purify the proximal tubules by centrifugation through a Percoll gradient.

  • Culture the purified tubules in a serum-free medium supplemented with growth factors (e.g., insulin, transferrin, hydrocortisone) on collagen-coated plates.

  • The cells will form a confluent monolayer and can be used for subsequent experiments.

Mechanistic Studies

Protocol 10: Assessing the Effect of Barnidipine on Angiotensin II-Induced Cellular Hypertrophy

  • Culture RPTECs to 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of barnidipine for 1-2 hours.

  • Stimulate the cells with angiotensin II (a key mediator in renal hypertension) for 24-48 hours to induce hypertrophy.

  • Assess cellular hypertrophy by measuring total protein content or by staining for cell size.

  • Investigate the effect of barnidipine on signaling pathways involved in hypertrophy (e.g., MAPK/ERK, PI3K/Akt) by Western blotting for key phosphorylated proteins.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of Barnidipine on Systolic Blood Pressure (mmHg) in Hypertensive Rats

GroupBaselineWeek 2Week 4Week 6Week 8
Sham/Control
Hypertensive Model
Barnidipine (dose)
Positive Control

Table 2: Effect of Barnidipine on Renal Function and Damage Markers at Study Endpoint

Group24h Urinary Protein (mg/24h)Serum Creatinine (mg/dL)BUN (mg/dL)Kidney Weight/Body Weight ( g/100g )Renal Fibrosis (%)
Sham/Control
Hypertensive Model
Barnidipine (dose)
Positive Control

Table 3: Effect of Barnidipine on Renal Oxidative Stress Markers at Study Endpoint

GroupMDA (nmol/mg protein)SOD (U/mg protein)
Sham/Control
Hypertensive Model
Barnidipine (dose)
Positive Control

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_model Hypertension Induction (2-4 weeks) cluster_treatment Treatment Period (4-8 weeks) cluster_assessment Endpoint Assessment 2K1C 2K1C Vehicle Vehicle 2K1C->Vehicle Barnidipine Barnidipine 2K1C->Barnidipine Positive_Control Positive_Control 2K1C->Positive_Control DOCA-Salt DOCA-Salt DOCA-Salt->Vehicle DOCA-Salt->Barnidipine DOCA-Salt->Positive_Control L-NAME L-NAME L-NAME->Vehicle L-NAME->Barnidipine L-NAME->Positive_Control BP_Measurement Blood Pressure (Weekly) Vehicle->BP_Measurement Renal_Function Renal Function (Urine/Serum) Vehicle->Renal_Function Histology Renal Histology (Fibrosis) Vehicle->Histology Oxidative_Stress Oxidative Stress Markers Vehicle->Oxidative_Stress Barnidipine->BP_Measurement Barnidipine->Renal_Function Barnidipine->Histology Barnidipine->Oxidative_Stress Positive_Control->BP_Measurement Positive_Control->Renal_Function Positive_Control->Histology Positive_Control->Oxidative_Stress

Caption: In vivo experimental workflow for evaluating barnidipine.

barnidipine_moa cluster_hypertension Renal Parenchymal Hypertension cluster_effects Barnidipine Effects cluster_outcomes Therapeutic Outcomes RAAS RAAS Activation (Angiotensin II) Reduced_BP Reduced Blood Pressure Endothelial_Dysfunction Endothelial Dysfunction (Reduced NO) Na_Retention Sodium & Water Retention Barnidipine Barnidipine CCB L-type Ca2+ Channel Blockade Barnidipine->CCB acts via Natriuresis Natriuresis Barnidipine->Natriuresis promotes Antioxidant Reduced Oxidative Stress Barnidipine->Antioxidant may cause Vasodilation Vasodilation (Afferent Arteriole) CCB->Vasodilation Vasodilation->Reduced_BP leads to Renoprotection Renoprotection (Reduced Fibrosis) Vasodilation->Renoprotection improves renal hemodynamics Natriuresis->Reduced_BP contributes to Antioxidant->Renoprotection protects renal tissue

Caption: Proposed mechanism of action of barnidipine in renal hypertension.

References

Application

Application Notes and Protocols for Assessing Barnidipine's Effect on Cardiac Contractility

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of established techniques to assess the effects of barnidipine (B1667753), a dihydropyridine (B1217...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to assess the effects of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker, on cardiac contractility. The protocols detailed below cover a multi-tiered approach, from the cellular level to the whole organ, enabling a thorough evaluation of the compound's cardiac safety and efficacy profile.

Introduction

Barnidipine is a potent, long-acting calcium channel blocker that primarily functions by inhibiting the influx of calcium ions through L-type calcium channels.[1][2] This action leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a subsequent reduction in blood pressure.[2] Due to its high selectivity for vascular smooth muscle over cardiac myocytes, barnidipine is expected to have minimal direct effects on cardiac contractility.[2] However, for preclinical safety assessment and to fully characterize its pharmacological profile, it is crucial to experimentally determine its effects on myocardial function.

This document outlines key in vitro, ex vivo, and in vivo methodologies to rigorously assess the impact of barnidipine on cardiac contractility.

Mechanism of Action: Signaling Pathway

Barnidipine's primary mechanism of action involves the blockade of L-type calcium channels in cardiomyocytes. This reduces the influx of Ca2+ during phase 2 of the cardiac action potential, which in turn decreases the amount of calcium available for binding to troponin C, leading to a potential reduction in contractile force.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Ca_Channel L-type Ca2+ Channel Ca_int Intracellular Ca2+ Barnidipine Barnidipine Barnidipine->Ca_Channel Blocks Ca_ext Extracellular Ca2+ Ca_ext->Ca_Channel Influx TroponinC Troponin C Ca_int->TroponinC Binds SR Sarcoplasmic Reticulum SR->Ca_int Ca2+ release Contraction Myofilament Contraction TroponinC->Contraction Initiates

Caption: Mechanism of Barnidipine on Cardiac Myocyte Contraction.

Data Presentation

The following tables summarize key quantitative data regarding barnidipine's interaction with cardiac L-type calcium channels.

Table 1: Effect of Barnidipine on L-type Ca2+ Current (ICa(L)) in Rat Ventricular Cardiomyocytes

Holding PotentialEC50 (nM)
-80 mV80[1]
-40 mV18[1]

EC50: Half maximal effective concentration.

Table 2: Onset and Offset of L-type Ca2+ Channel Block by Barnidipine in Rat Ventricular Cardiomyocytes

ParameterObservation
Onset of BlockThree times faster than nifedipine.[1]
Offset of BlockThree times slower than nifedipine.[1]

Experimental Protocols

In Vitro Assessment: Patch Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol is designed to directly measure the effect of barnidipine on the L-type calcium current (ICa(L)) in individual cardiomyocytes.

Objective: To quantify the dose-dependent effect of barnidipine on ICa(L) and to characterize the kinetics of channel blockade.

Materials:

  • Isolated ventricular cardiomyocytes (e.g., from adult rat or guinea pig)

  • Patch clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system

  • External (Tyrode's) solution

  • Internal (pipette) solution

  • Barnidipine stock solution

Protocol:

  • Cell Preparation: Isolate ventricular cardiomyocytes using established enzymatic digestion protocols. Allow cells to stabilize before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Configuration: Establish a whole-cell patch clamp configuration on a selected cardiomyocyte.

  • Data Acquisition:

    • Hold the cell at a potential of -80 mV.

    • Elicit ICa(L) by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Record baseline currents in the absence of barnidipine.

    • Perfuse the cell with increasing concentrations of barnidipine, allowing for equilibration at each concentration.

    • Record ICa(L) at each concentration.

  • Data Analysis:

    • Measure the peak ICa(L) amplitude at each barnidipine concentration.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Construct a dose-response curve and calculate the EC50 value.

start Isolate Cardiomyocytes pipette Prepare Patch Pipette start->pipette seal Form Gigaohm Seal (Whole-Cell Configuration) pipette->seal baseline Record Baseline L-type Ca2+ Current seal->baseline perfusion Perfuse with Barnidipine (Increasing Concentrations) baseline->perfusion record Record Ca2+ Current at each Concentration perfusion->record record->perfusion Next Concentration analysis Analyze Data: - Dose-Response Curve - Calculate EC50 record->analysis end End analysis->end

Caption: Workflow for Patch Clamp Analysis of Barnidipine.

Ex Vivo Assessment: Langendorff Isolated Heart Preparation

This protocol assesses the effect of barnidipine on the contractility of an intact, isolated heart, free from systemic influences.[3][4]

Objective: To determine the effect of barnidipine on key cardiac contractile parameters such as Left Ventricular Developed Pressure (LVDP) and the maximum rates of pressure development and decay (+dP/dtmax and -dP/dtmax).

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Pressure transducer and data acquisition system

  • Latex balloon for intraventricular pressure measurement

  • Animal model (e.g., Sprague-Dawley rat)

  • Barnidipine stock solution

Protocol:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).[3]

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).[3]

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period, recording baseline parameters.[3]

  • Drug Administration:

    • Introduce barnidipine into the perfusate at increasing concentrations.

    • Allow for a 15-20 minute equilibration period at each concentration.

    • Record cardiac parameters continuously.

  • Data Analysis:

    • Measure LVDP, +dP/dtmax, -dP/dtmax, and heart rate at baseline and at each barnidipine concentration.

    • Compare the values to assess for any positive or negative inotropic effects.

start Excise Heart cannulate Aortic Cannulation & Retrograde Perfusion start->cannulate instrument Insert LV Balloon & Connect Transducer cannulate->instrument stabilize Stabilize Heart & Record Baseline Data instrument->stabilize drug_admin Administer Barnidipine (Dose-Response) stabilize->drug_admin record Record LVDP, dP/dt, Heart Rate drug_admin->record analysis Analyze Contractility Parameters record->analysis end End analysis->end

Caption: Langendorff Isolated Heart Experimental Workflow.

In Vivo Assessment: Echocardiography in Small Animal Models

This non-invasive technique allows for the assessment of cardiac function, including contractility, in a living animal.[5]

Objective: To evaluate the effect of barnidipine on global cardiac function, including Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

Materials:

  • High-frequency ultrasound system with a cardiac probe

  • Animal model (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane)

  • Heating pad and physiological monitoring equipment

  • Barnidipine formulation for in vivo administration

Protocol:

  • Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature. Shave the chest area to ensure good probe contact.

  • Baseline Imaging:

    • Acquire baseline echocardiographic images from standard views (e.g., parasternal long-axis and short-axis).[6]

    • Obtain M-mode images at the level of the papillary muscles.

  • Drug Administration: Administer barnidipine to the animal (e.g., via oral gavage or intraperitoneal injection) at the desired dose.

  • Post-Dose Imaging: At specified time points after drug administration, repeat the echocardiographic imaging to assess for any changes in cardiac function.

  • Data Analysis:

    • From the M-mode or B-mode images, measure the left ventricular internal dimensions in diastole (LVIDd) and systole (LVIDs).

    • Calculate LVEF and FS using standard formulas.

    • Compare baseline and post-dose values to determine the effect of barnidipine on cardiac contractility.

cluster_pre Pre-Dose cluster_dose Dosing cluster_post Post-Dose anesthetize Anesthetize Animal baseline_echo Acquire Baseline Echocardiogram anesthetize->baseline_echo administer Administer Barnidipine baseline_echo->administer post_echo Acquire Post-Dose Echocardiogram administer->post_echo analysis Calculate LVEF, FS & Compare to Baseline post_echo->analysis

Caption: In Vivo Echocardiography Protocol Flowchart.

Conclusion

The methodologies described provide a robust framework for the comprehensive assessment of barnidipine's effects on cardiac contractility. By integrating data from the cellular to the whole-organism level, researchers can obtain a clear and detailed understanding of the drug's cardiac profile. Given barnidipine's known vasoselectivity, it is hypothesized that these studies will confirm a minimal direct impact on myocardial contractility, reinforcing its safety profile as a peripherally acting antihypertensive agent.

References

Method

Application Notes and Protocols for Establishing a Continuous Infusion Model of Barnidipine in Rats

For Researchers, Scientists, and Drug Development Professionals Introduction Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[1][2] Its therapeutic effect is achieved through the selective inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. Preclinical studies in rodent models are crucial for elucidating its pharmacokinetic and pharmacodynamic profiles. However, barnidipine exhibits a short terminal half-life of approximately 0.6 hours in rats, necessitating frequent administration to maintain therapeutic plasma concentrations.[1] A continuous infusion model offers a robust solution to this challenge by ensuring stable, steady-state plasma concentrations, thereby providing a more accurate assessment of its physiological effects.

These application notes provide a detailed protocol for establishing a continuous intravenous infusion model of barnidipine in rats, leveraging implantable osmotic pumps for consistent and long-term drug delivery.

Data Presentation

Pharmacokinetic Parameters of Barnidipine in Rats

The following table summarizes the key pharmacokinetic parameters of barnidipine in rats following intravenous administration. The rapid clearance and short half-life underscore the rationale for a continuous infusion approach to maintain consistent plasma levels.

ParameterValueUnitReference
Terminal Half-life (t½)0.6hours[1]
Blood Clearance (CLb)5.2L/h/kg[1]
Absolute Bioavailability (Oral)11-18%[1]
In Vitro Potency of Barnidipine

The in vitro potency of barnidipine in rat-derived cells provides a basis for selecting a target steady-state plasma concentration (Css) for in vivo studies.

AssayCell/Tissue TypeParameterValueUnitReference
L-type Ca2+ Current InhibitionVentricular CardiomyocytesEC50 (-80 mV holding potential)80nM[3]
Radioligand BindingBrain Cortex MembranesKi for [3H]nitrendipine0.21nM[4][5]

Experimental Protocols

I. Calculation of Infusion Rate for Target Steady-State Concentration

To achieve a desired therapeutic effect, a target steady-state plasma concentration (Css) should be selected based on the in vitro potency data. For this protocol, we will aim for a Css that is a multiple of the in vitro EC50 or Ki values, for instance, 10 to 100-fold the Ki value, to ensure adequate target engagement in vivo.

Example Calculation:

  • Target Css: Let's select a target Css of 21 nM (approximately 100-fold the Ki of 0.21 nM).

  • Clearance (CL): 5.2 L/h/kg = 86.67 mL/min/kg

  • Infusion Rate (k0): k0 = Css x CL

    • k0 = 21 nmol/L x 5.2 L/h/kg

    • k0 = 109.2 nmol/h/kg

  • Convert to mg/day/kg:

    • Barnidipine Molar Mass: 491.54 g/mol

    • k0 = 109.2 nmol/h/kg x 491.54 ng/nmol = 53676.168 ng/h/kg

    • k0 = 0.0537 mg/h/kg

    • k0 = 0.0537 mg/h/kg x 24 h/day = 1.29 mg/day/kg

This calculated infusion rate will serve as a starting point and may require optimization based on pilot studies and plasma concentration monitoring.

II. Preparation of Barnidipine Infusion Solution

Due to barnidipine's lipophilic nature, a specialized vehicle is required for intravenous administration. A suitable vehicle is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400), referred to as DPP.

Materials:

  • Barnidipine hydrochloride

  • N,N-Dimethylacetamide (DMA)

  • Propylene glycol (PG)

  • Polyethylene Glycol 400 (PEG-400)

  • Sterile, pyrogen-free water for injection

  • Sterile vials

  • 0.22 µm sterile filter

Procedure:

  • Prepare the DPP vehicle by mixing 20% DMA, 40% PG, and 40% PEG-400 by volume in a sterile vial.

  • Calculate the required concentration of barnidipine in the vehicle based on the desired infusion rate and the pumping rate of the selected osmotic pump.

    • Example: For an ALZET® pump model 2004 with a pumping rate of 0.25 µL/hr and a 28-day duration, and a 300g rat:

      • Total dose per day = 1.29 mg/day/kg * 0.3 kg = 0.387 mg/day

      • Infusion rate in mg/hr = 0.387 mg/day / 24 h/day = 0.016 mg/hr

      • Required concentration = 0.016 mg/hr / 0.00025 mL/hr = 64 mg/mL

  • Weigh the required amount of barnidipine hydrochloride and dissolve it in the DPP vehicle.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Sterile-filter the final solution using a 0.22 µm filter into a sterile vial.

III. Surgical Implantation of Osmotic Pump and Catheter

This protocol describes the subcutaneous implantation of an osmotic pump connected to a catheter inserted into the jugular vein. All surgical procedures must be performed under aseptic conditions.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, scissors)

  • Osmotic pump (e.g., ALZET® model 2002 or 2004)

  • Catheter tubing compatible with the pump

  • Sutures

  • Analgesics

  • Antiseptic solution

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and disinfect the ventral neck area and the dorsal scapular region.

  • Jugular Vein Catheterization:

    • Make a small midline incision on the ventral side of the neck to expose the right jugular vein.

    • Carefully dissect the vein from the surrounding connective tissue.

    • Place two loose ligatures around the vein.

    • Make a small incision in the vein between the ligatures.

    • Insert the catheter filled with heparinized saline into the vein and advance it towards the heart.

    • Secure the catheter in place by tightening the ligatures.

    • Exteriorize the other end of the catheter through a subcutaneous tunnel to the dorsal scapular region.

  • Osmotic Pump Implantation:

    • Make a small incision in the skin over the scapular region.

    • Create a subcutaneous pocket using blunt dissection.

    • Fill the osmotic pump with the prepared barnidipine solution according to the manufacturer's instructions.

    • Connect the filled pump to the exteriorized end of the catheter.

    • Insert the pump into the subcutaneous pocket.

  • Closure and Recovery:

    • Close all incisions with sutures.

    • Administer postoperative analgesics as per approved institutional protocols.

    • Allow the rat to recover in a clean, warm cage and monitor for any signs of distress.

IV. Post-operative Care and Monitoring
  • Monitor the animals daily for the first week post-surgery for signs of pain, infection, or distress.

  • Check the patency of the catheter periodically.

  • House the animals individually to prevent damage to the surgical site.

  • Blood samples can be collected at predetermined time points via a separate catheter (e.g., in the carotid artery) or through tail vein sampling to determine the plasma concentration of barnidipine and confirm the achievement of the target steady-state concentration.

Visualizations

Signaling Pathway of Barnidipine

barnidipine_pathway cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) Myosin_LC Myosin-LC MLCK_active->Myosin_LC Myosin_LC_P Myosin-LC-P Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Relaxation Relaxation (Vasodilation) Barnidipine Barnidipine Barnidipine->Ca_channel Blocks Barnidipine->Relaxation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Influx

Caption: Signaling pathway of barnidipine-induced vasodilation.

Experimental Workflow for Continuous Infusion Model

workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_study In-life Phase & Analysis calc_dose Calculate Infusion Rate (Target Css & CL) prep_solution Prepare Barnidipine Infusion Solution (in DPP) calc_dose->prep_solution pump_implant Subcutaneous Osmotic Pump Implantation prep_solution->pump_implant anesthesia Anesthetize Rat catheterization Jugular Vein Catheterization anesthesia->catheterization catheterization->pump_implant recovery Suture & Post-op Recovery pump_implant->recovery monitoring Daily Monitoring & Post-operative Care recovery->monitoring sampling Blood Sampling (Pharmacokinetics) monitoring->sampling pd_assessment Pharmacodynamic Assessment (e.g., BP) sampling->pd_assessment data_analysis Data Analysis pd_assessment->data_analysis

Caption: Experimental workflow for setting up the continuous infusion model.

References

Application

Application Notes and Protocols for Studying Barnidipine's Ion Channel Blockade Using Patch-Clamp Techniques

For Researchers, Scientists, and Drug Development Professionals Introduction Barnidipine (B1667753) is a third-generation dihydropyridine (B1217469) L-type calcium channel blocker utilized in the management of hypertensi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a third-generation dihydropyridine (B1217469) L-type calcium channel blocker utilized in the management of hypertension.[1] Its high affinity for the L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[2][3] Patch-clamp electrophysiology is an indispensable tool for elucidating the precise mechanism of action, potency, and kinetics of barnidipine's interaction with ion channels. These application notes provide detailed protocols and quantitative data to guide researchers in the investigation of barnidipine's ion channel blocking properties.

Barnidipine's therapeutic effect is primarily attributed to its potent and voltage-dependent blockade of L-type Ca2+ channels.[1][4] It exhibits a higher affinity for the inactivated state of the channel, a characteristic that contributes to its efficacy and vascular selectivity.[1][4] Understanding the kinetics of barnidipine's interaction—its rate of onset and offset of block—is crucial for predicting its clinical effects and duration of action.

Quantitative Data Summary

Table 1: Inhibitory Potency (EC50/IC50) of Barnidipine on L-type Ca2+ Channels

Cell TypeHolding Potential (mV)EC50/IC50 (nM)Reference
Rat Ventricular Cardiomyocytes-8080[4]
Rat Ventricular Cardiomyocytes-4018[4]
Rat Aortic Smooth Muscle (A7r5 cells)-80Similar to aortic rings[1]
Rat Aortic Smooth Muscle (A7r5 cells)-40Similar to aortic rings[1]

Table 2: Kinetics of L-type Ca2+ Channel Blockade by Barnidipine in Rat Ventricular Cardiomyocytes

ParameterBarnidipineNifedipine (for comparison)Reference
Onset of BlockThree times faster than nifedipine-[4]
Recovery from Block (Offset of Block)50 times slower than control; Three times slower than nifedipine50 times slower than control[4]

Signaling Pathways and Experimental Workflows

Mechanism of L-type Calcium Channel Blockade by Barnidipine

cluster_membrane Cell Membrane Ca_ext Extracellular Ca²⁺ Ca_channel L-type Ca²⁺ Channel (α1C subunit) Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Inactivated_State Inactivated State Higher Affinity Ca_channel->Inactivated_State Transitions to Depolarization Membrane Depolarization Depolarization->Ca_channel Opens Barnidipine Barnidipine Barnidipine->Inactivated_State Preferentially Binds to Block Channel Blockade Inactivated_State->Block Vasodilation Vasodilation Block->Vasodilation Leads to cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Seal Form Giga-ohm Seal (Cell-attached) Cell_Isolation->Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Seal Pipette_Pull Pull & Fire-polish Micropipettes Pipette_Pull->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline L-type Ca²⁺ Currents Whole_Cell->Record_Baseline Apply_Barnidipine Apply Barnidipine (Concentration-response) Record_Baseline->Apply_Barnidipine Record_Drug Record Currents in Presence of Drug Apply_Barnidipine->Record_Drug Measure_Current Measure Peak Current Amplitude Record_Drug->Measure_Current Kinetics Analyze Onset & Offset Kinetics (τon, τoff) Record_Drug->Kinetics IV_Curve Construct I-V Curves Measure_Current->IV_Curve Dose_Response Generate Dose-Response Curve & Calculate IC50 Measure_Current->Dose_Response Start Approach Cell with Micropipette Cell_Attached Cell-Attached Configuration Start->Cell_Attached Gentle Suction Whole_Cell Whole-Cell Configuration Cell_Attached->Whole_Cell Stronger Suction (Rupture Membrane) Inside_Out Inside-Out Patch Cell_Attached->Inside_Out Pull Pipette Away Outside_Out Outside-Out Patch Whole_Cell->Outside_Out Pull Pipette Away

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analysis of Barnidipine Hydrochloride Degradation Products

Welcome to the technical support center for barnidipine (B1667753) hydrochloride analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for barnidipine (B1667753) hydrochloride analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of barnidipine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for barnidipine hydrochloride?

A1: The primary degradation pathway for barnidipine hydrochloride is the oxidation of the 1,4-dihydropyridine (B1200194) ring to form its corresponding pyridine (B92270) derivative, which is pharmacologically inactive. This process can be accelerated by exposure to light, certain pH conditions, and oxidizing agents.[1] Under forced irradiation, a more complex degradation pathway can occur, leading to several by-products.[2] In vivo metabolic pathways also contribute to degradation and include hydrolysis of the benzyl-pyrrolidinyl ester, N-debenzylation, and oxidation of the dihydropyridine (B1217469) ring.[3][4]

Q2: What are the common degradation products and impurities of barnidipine hydrochloride I should be aware of?

A2: Besides the main pyridine derivative, other potential degradation products and synthesis-related impurities have been identified. One significant impurity is the dehydrogenation product of barnidipine.[5][6] Other identified impurities that could potentially arise under certain conditions include diastereoisomers and analogs formed from related starting materials or side reactions during synthesis.[2][5][6][7]

Q3: Which analytical technique is most suitable for analyzing barnidipine hydrochloride and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used and recommended technique for the analysis of barnidipine hydrochloride and its degradation products.[2][5][6][7][8][9] Specifically, reverse-phase HPLC (RP-HPLC) is well-suited for this purpose.[10][11][12] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry can also be used.[10] For identification and quantification of metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed.[3]

Q4: My stability study failed. What are the likely causes?

A4: A failed stability study for barnidipine hydrochloride is often due to its susceptibility to light and oxidation. Ensure that the drug substance and product are protected from light during manufacturing, storage, and handling. The formulation's pH and the presence of any oxidizing excipients could also be contributing factors.[1] It is also crucial to use a validated stability-indicating analytical method that can accurately separate and quantify the degradation products from the parent drug.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Formation of degradation products due to sample handling or storage.Prepare fresh samples and protect them from light. Ensure the mobile phase and diluents are free from contaminants.
Presence of synthesis-related impurities.Obtain reference standards for known impurities to confirm their identity by comparing retention times.
Poor peak separation Inappropriate mobile phase composition or column.Optimize the mobile phase, for example, by adjusting the ratio of organic solvent to water.[11][12] Ensure the use of a suitable column, such as a C18 column.[2][5][6][7][9]
Incorrect flow rate or column temperature.Adjust the flow rate (a common rate is 1.0 mL/min).[12] Control the column temperature, as ambient temperature can fluctuate.
Inaccurate quantification Non-linearity of the calibration curve.Prepare a fresh set of calibration standards and ensure they cover the expected concentration range of the samples. The linearity range for RP-HPLC is typically between 3-18 µg/mL.[10][12]
Issues with sample preparation.Verify the accuracy of weighing and dilutions. For tablet analysis, ensure complete extraction of the drug from the powder by sonication.[10]
Significant degradation in photostability studies Inadequate protection from light.Store samples in amber-colored containers or other light-protective packaging.[1] The solid form of barnidipine is significantly more photostable than its solutions.[13]
Use of a non-photostable formulation.Consider formulation strategies like inclusion in cyclodextrin-in-liposome matrices to improve photostability in liquid formulations.[13][14]

Experimental Protocols

Recommended HPLC Method for Impurity Profiling

This method is adapted from published literature for the analysis of Barnidipine HCl and its related impurities.[5][8][12]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 (e.g., Agilent ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[2][5][6][7][8][9]

  • Mobile Phase : Methanol:Water (80:20 v/v).[12]

  • Flow Rate : 1.0 mL/min.[12]

  • Column Temperature : Ambient.

  • Detection Wavelength : 237 nm.[11][12]

  • Injection Volume : 20 µL.[12]

Sample Preparation
  • Standard Solution : Accurately weigh 10 mg of Barnidipine Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[10][12]

  • Sample Solution (Bulk Drug) : Prepare as per the standard solution, using the barnidipine hydrochloride sample.

  • Sample Solution (Tablets) : Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of barnidipine hydrochloride to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[10]

Forced Degradation Studies Protocol

Forced degradation studies are essential to develop a stability-indicating method.

  • Acid Degradation : To a solution of the drug, add 0.1N HCl and keep at 60°C for a specified duration.[15]

  • Base Degradation : To a solution of the drug, add 0.1N NaOH and keep at 60°C for a specified duration.[11][15]

  • Oxidative Degradation : Treat a solution of the drug with 3% H2O2 at room temperature.[15]

  • Thermal Degradation : Expose the solid drug to dry heat (e.g., 50°C).[15]

  • Photolytic Degradation : Expose the drug (solid and in solution) to UV and visible light as per ICH guidelines.

Visualized Workflows and Pathways

Caption: Workflow for forced degradation studies and analysis.

degradation_pathway Primary Degradation Pathway of Barnidipine Hydrochloride Barnidipine Barnidipine Hydrochloride (1,4-Dihydropyridine Ring) Pyridine_Derivative Pyridine Derivative (Pharmacologically Inactive) Barnidipine->Pyridine_Derivative Oxidation (Light, Heat, Oxidizing Agents)

Caption: Oxidation of the dihydropyridine ring.

troubleshooting_logic Troubleshooting Logic for HPLC Analysis cluster_solutions Troubleshooting Logic for HPLC Analysis start Poor Chromatographic Results? node1 Poor Peak Resolution? start->node1 Separation Issue node2 Inaccurate Results? start->node2 Quantification Issue node3 Unexpected Peaks? start->node3 Degradation Issue solution1 Optimize Mobile Phase & Flow Rate solution2 Check Column & Temperature solution3 Prepare Fresh Samples & Standards solution4 Ensure Sample Protection (e.g., from light) node1->solution1 Yes node1->solution2 Yes node2->solution3 Yes node3->solution3 Yes node3->solution4 Yes

Caption: Troubleshooting common HPLC issues.

References

Optimization

troubleshooting peak tailing in HPLC analysis of barnidipine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of barnidipine (B1667753). Troubleshooting Guide: Peak Ta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of barnidipine (B1667753).

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. A tailing factor greater than 1.2 is generally considered significant.[1] This phenomenon can compromise the accuracy and resolution of the analysis. This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of barnidipine.

Question: My barnidipine peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for a basic compound like barnidipine in reverse-phase HPLC is often due to secondary interactions with the stationary phase or other method parameters. Here’s a step-by-step guide to identify and resolve the issue:

Step 1: Evaluate the Column and Stationary Phase Interactions

The primary cause of peak tailing for basic compounds is often the interaction with acidic silanol (B1196071) groups on the silica-based stationary phase.[2][3]

  • Concern: Residual silanol groups on the C8 or C18 column packing can interact with the basic amine groups of barnidipine, leading to secondary retention and peak tailing.[2][4]

  • Solution 1: Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping chemically bonds residual silanol groups, minimizing their availability to interact with the analyte.[3][5][6]

  • Solution 2: Consider Alternative Stationary Phases: If tailing persists, explore columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica (B1680970)/organic polymer materials, which can shield the analyte from silanol interactions.[4][5]

Step 2: Optimize the Mobile Phase Composition

The mobile phase pH and composition are critical for controlling the ionization state of both barnidipine and the stationary phase.

  • Concern: If the mobile phase pH is close to the pKa of barnidipine (approximately 7.34-8.11), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5][7][8] Similarly, at a pH above 3, silanol groups on the silica surface become ionized and can strongly interact with the protonated basic analyte.[2][4]

  • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5-3.5 will ensure that the silanol groups are protonated and less likely to interact with the basic analyte.[1][4] Be sure to use a column that is stable at low pH.[6]

  • Solution 2: Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (B128534) (TEA) at a concentration of 10-25 mM, to the mobile phase.[4][9] TEA will preferentially interact with the active silanol sites, effectively masking them from barnidipine.

  • Solution 3: Increase Buffer Concentration: A buffer concentration of 20-50 mM can help maintain a stable pH and its ionic strength can help mask residual silanol interactions.[1][6][9]

Step 3: Check for Sample and Solvent Mismatches

Issues with the sample preparation and injection can also lead to distorted peak shapes.

  • Concern: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 80% methanol (B129727)/water) can cause peak distortion, particularly for early eluting peaks.[1][9]

  • Solution: Whenever possible, dissolve the barnidipine sample in the initial mobile phase composition.[9] If a stronger solvent is required for solubility, ensure the injection volume is small.

  • Concern: Overloading the column with too much sample can saturate the stationary phase, leading to peak tailing.[1][3]

  • Solution: Reduce the injection volume or dilute the sample.[1][9]

Step 4: Assess the HPLC System

Extra-column volume and system issues can contribute to peak broadening and tailing.

  • Concern: Excessive tubing length or diameter, or a large detector cell volume can increase dead volume, leading to band broadening and peak tailing, especially for early eluting peaks.[5][6][10]

  • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize its length.[5]

  • Concern: A partially blocked frit or a void at the column inlet can disrupt the sample band, causing peak tailing.[2][3]

  • Solution: Replace the column inlet frit or the guard column. If a void is suspected, reversing and flushing the column (if the manufacturer allows) may help.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for barnidipine analysis?

A1: Based on published methods, a good starting point for barnidipine analysis is a reverse-phase C8 or C18 column with a mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v).[11][12] The detection wavelength is typically set around 237 nm or 260 nm.[11][13] It is crucial to use a buffer to control the mobile phase pH.

Q2: I've adjusted the mobile phase pH, but the peak tailing for barnidipine persists. What should I do next?

A2: If pH adjustment is insufficient, consider the following:

  • Column Choice: Ensure you are using a high-quality, end-capped column. Older columns may have more active silanol sites.[3][9]

  • Competing Base: Add a competing base like triethylamine (TEA) to your mobile phase to mask residual silanol groups.[4][9]

  • Column Health: Evaluate your column's performance with a standard compound to check for degradation.[9]

Q3: Can the choice of organic modifier (methanol vs. acetonitrile) affect the peak shape of barnidipine?

A3: Yes, the organic modifier can influence peak shape.[5] While methanol is commonly used for barnidipine analysis, acetonitrile can sometimes provide different selectivity and better peak shapes. If you are experiencing issues with a methanol-based mobile phase, a systematic evaluation of acetonitrile as a replacement or in a ternary mixture could be beneficial.

Q4: How does temperature affect peak tailing?

A4: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, it can also affect the retention time and selectivity. If you decide to adjust the temperature, do so in small increments (e.g., 5 °C) and monitor the effect on the overall chromatogram.

Quantitative Data Summary

The following table summarizes key parameters for the HPLC analysis of barnidipine, compiled from various sources.

ParameterRecommended Value/RangeSource(s)
Column Reverse-Phase C8 or C18, end-capped[11],[3]
Mobile Phase Methanol:Water (e.g., 80:20 v/v)[11],[12]
Mobile Phase pH 2.5 - 3.5 (to protonate silanols)[4],[1]
Buffer Concentration 20 - 50 mM[1],[6],[9]
Competing Base (optional) Triethylamine (TEA), 10 - 25 mM[4],[9]
Detection Wavelength (λmax) 237 nm, 260 nm[11],[13]
Barnidipine pKa 7.34 - 8.11[7],[8]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment

This protocol describes the preparation of a buffered mobile phase at a controlled pH.

  • Prepare the Aqueous Buffer:

    • Accurately weigh the required amount of a suitable buffer salt (e.g., potassium dihydrogen phosphate) to achieve the desired molarity (e.g., 25 mM).

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the target value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).

  • Prepare the Mobile Phase:

    • Measure the desired volumes of the prepared aqueous buffer and HPLC-grade organic modifier (e.g., methanol).

    • For an 80:20 Methanol:Water mobile phase, combine 800 mL of methanol with 200 mL of the prepared aqueous buffer.

  • Degas the Mobile Phase:

    • Sonicate the mobile phase for 15-20 minutes or use another appropriate degassing method (e.g., vacuum filtration, helium sparging) to remove dissolved gases.

Protocol 2: Column Flushing and Regeneration

This protocol outlines a general procedure for flushing a C18 column to remove contaminants that may cause peak tailing. Always consult the column manufacturer's instructions for specific recommendations.

  • Disconnect the Column from the Detector: This prevents contamination of the detector cell.

  • Flush with Isopropanol (B130326): Flush the column with 10-20 column volumes of 100% isopropanol at a low flow rate to remove strongly retained non-polar compounds.

  • Flush with Tetrahydrofuran (THF): (Optional, check column compatibility) Flush with 10-20 column volumes of THF to remove polymeric or very hydrophobic contaminants.

  • Flush with Isopropanol: Flush again with 10-20 column volumes of isopropanol.

  • Flush with Mobile Phase: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before reconnecting to the detector.

Visualizations

Troubleshooting_Peak_Tailing cluster_column Step 1: Column Evaluation cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_sample Step 3: Sample & Solvent Check cluster_system Step 4: System Assessment start Peak Tailing Observed (Tailing Factor > 1.2) col_check Is an end-capped column being used? start->col_check col_no Switch to an end-capped column col_check->col_no No col_yes Proceed to Mobile Phase Optimization col_check->col_yes Yes end_good Peak Tailing Resolved col_no->end_good ph_check Is mobile phase pH 2.5 - 3.5? col_yes->ph_check ph_no Adjust pH to 2.5 - 3.5 with a suitable buffer ph_check->ph_no No ph_yes Consider adding a competing base (e.g., TEA) ph_check->ph_yes Yes ph_no->end_good base_added Peak shape improved? ph_yes->base_added solvent_check Is sample solvent same as mobile phase? base_added->solvent_check No base_added->end_good Yes solvent_no Dissolve sample in mobile phase or reduce injection volume solvent_check->solvent_no No overload_check Is column overloaded? solvent_check->overload_check Yes solvent_no->end_good overload_yes Dilute sample or reduce injection volume overload_check->overload_yes Yes system_check Check for extra-column volume and blockages overload_check->system_check No end_bad Contact Technical Support overload_check->end_bad If all else fails overload_yes->end_good system_issue Minimize tubing length, replace frits/guard column system_check->system_issue system_issue->end_good system_issue->end_bad

Caption: Troubleshooting workflow for peak tailing in barnidipine HPLC analysis.

References

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for Barnidipine Impurity Analysis

Of course. Here is a technical support center with troubleshooting guides and FAQs for optimizing the HPLC mobile phase for barnidipine (B1667753) impurity separation.

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for optimizing the HPLC mobile phase for barnidipine (B1667753) impurity separation.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to effectively optimize the HPLC mobile phase for the separation of barnidipine and its process-related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the HPLC analysis of barnidipine.

Q1: What is a recommended starting point for an HPLC mobile phase and column for barnidipine impurity analysis?

A good starting point is a reversed-phase method using a C8 or C18 column.[1][2][3] A simple isocratic mobile phase of Methanol and Water in an 80:20 v/v ratio has been reported for the estimation of barnidipine.[1][4][5] However, for impurity profiling, a gradient elution is often necessary to separate compounds with different polarities.

Initial Recommended Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water or an appropriate buffer (e.g., 20 mM Phosphate (B84403) Buffer).[8][9]

  • Mobile Phase B: Acetonitrile (B52724) or Methanol.

  • Detection: UV at 237 nm or 260 nm.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: Ambient or controlled at 30°C.[8]

Q2: My barnidipine peak is tailing significantly. What are the common causes and how can I fix this?

Peak tailing for barnidipine, a basic compound, is a common issue primarily caused by secondary interactions between the analyte and the stationary phase.[10][11][12]

  • Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing are acidic and can interact strongly with the basic amine groups in barnidipine, causing tailing.[12][13]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.[10][12] Using a buffer is crucial to maintain a consistent pH.[9]

    • Solution 2: Use a Competitive Base: Add a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase (0.1% to 1.0%).[14] TEA is a stronger base that preferentially interacts with the silanol groups, effectively shielding them from the analyte.[15]

    • Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column. End-capping chemically modifies most of the residual silanol groups, creating a more inert surface.[13][16]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10]

    • Solution: Reduce the sample concentration or the injection volume.[16]

  • Cause 3: Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases (e.g., high pH), exposing more silanol groups.[11] A void at the column inlet can also cause tailing.[12]

    • Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the guard column or the analytical column.[10][12]

Q3: I am seeing poor resolution between barnidipine and its impurities. How can I improve it?

Improving resolution requires modifying the chromatographic selectivity or efficiency.[16]

  • Solution 1: Modify Mobile Phase Composition:

    • Organic Solvent Ratio: For isocratic methods, systematically adjust the percentage of the organic solvent. For gradient methods, make the gradient shallower to increase the separation time between closely eluting peaks.[16][17]

    • Change Organic Solvent: Switching from Methanol to Acetonitrile (or vice versa) can alter selectivity and significantly impact resolution due to different solvent properties.[16]

  • Solution 2: Adjust Mobile Phase pH: The ionization state of barnidipine and its impurities can be manipulated by changing the mobile phase pH.[18][19] A small change in pH can lead to large changes in retention and selectivity.[16] Experiment with a pH range where the compounds are either fully ionized or fully non-ionized for better peak shape and reproducibility.[3]

  • Solution 3: Adjust Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency. It can also alter selectivity. Try adjusting the temperature in 5°C increments.[16]

  • Solution 4: Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve the resolution of closely eluting peaks, though it will lengthen the analysis time.[16]

Q4: My retention times are shifting between injections. What is the cause?

Unstable retention times can compromise method reliability.[16]

  • Cause 1: Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting analysis. This is especially critical when changing mobile phases or after the system has been idle.[16]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Cause 2: Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the pH of a buffered solution, can lead to significant shifts in retention for ionizable compounds.[16]

    • Solution: Prepare mobile phases carefully and consistently. Use a calibrated pH meter and ensure all components are fully dissolved and mixed. Degas the mobile phase to prevent air bubbles.[16][20]

  • Cause 3: Pump Issues: Leaks, faulty check valves, or inaccurate solvent proportioning by the pump can cause flow rate fluctuations, leading to variable retention times.[16][21]

    • Solution: Check for pressure fluctuations. If observed, prime the pump, check for leaks, and service the check valves if necessary.[21]

Q5: What are the known impurities of barnidipine?

During the manufacturing process of barnidipine hydrochloride, several related impurities can be formed. Four key impurities have been identified and characterized.[2][6][7][22] Knowing their structure is essential for developing a selective HPLC method.

  • Impurity A (Diastereoisomer): (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate.[4][6]

  • Impurity B: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.[6]

  • Impurity C: (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[6]

  • Impurity D: (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.[6]

Data Presentation

Table 1: Summary of Reported HPLC Methods for Barnidipine Analysis

ParameterMethod 1Method 2Method 3
Column C8 (250x4.6mm, 5µm)[1][5]C18 (150x4.6mm, 5µm)[2][6]C18
Mobile Phase Methanol:Water (80:20 v/v)[1][5]Not specified for impurity separation, used for detection[2]Methanol:Water (80:20 v/v)[23]
Flow Rate 1.0 mL/min[1][5]Not Specified1.0 mL/min[23]
Detection (UV) 260 nm[1]Not Specified260 nm[23]
Elution Mode Gradient[1]IsocraticIsocratic

Table 2: Common Buffers for Reversed-Phase HPLC [9][24]

BufferpKaUseful pH RangeVolatility (for LC-MS)
Phosphate 2.1, 7.2, 12.32.1-3.1, 6.2-8.2No
Formate 3.82.8-4.8Yes
Acetate (B1210297) 4.83.8-5.8Yes
Citrate 3.1, 4.7, 6.42.1-7.4No
Triethylamine (TEA) 10.8(Used as additive)Yes

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for Impurity Profiling

This protocol provides a robust starting point for separating barnidipine from its potential impurities.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm, or equivalent.[2][6][7]

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 237 nm.[4]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 70
      25 70
      26 40

      | 30 | 40 |

  • Reagent and Sample Preparation:

    • Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Filter the acetonitrile separately. Degas both solvents before use.

    • Standard Solution: Accurately weigh ~10 mg of Barnidipine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution: Prepare the sample using the same diluent to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Systematic Mobile Phase Optimization

Follow these steps if the initial method provides inadequate separation.

  • pH Scouting:

    • Prepare three different mobile phase A solutions at pH 3.0, 5.0, and 7.0 using phosphate or acetate buffer.

    • Run the same gradient program with each mobile phase to observe the effect of pH on the retention and selectivity of barnidipine and its impurities. Select the pH that provides the best overall separation.

  • Organic Modifier Optimization:

    • Using the optimal pH determined in the previous step, evaluate Methanol as Mobile Phase B instead of Acetonitrile.

    • Compare the chromatograms. Sometimes a switch in organic solvent provides a unique selectivity that resolves co-eluting peaks.

  • Gradient Optimization:

    • Once the pH and organic modifier are selected, fine-tune the gradient.

    • If peaks are eluting too close together, decrease the slope of the gradient (e.g., change from a 1.5%/min increase in B to a 0.5%/min increase).

    • If the run time is too long, increase the initial percentage of the organic modifier or make the gradient steeper.

Mandatory Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial Method Conditions (e.g., C18, ACN/Buffer, Gradient) eval1 Evaluate Resolution & Peak Shape start->eval1 is_ok1 Is Separation Adequate? eval1->is_ok1 ph_scout Step 1: pH Scouting (e.g., pH 3, 5, 7) is_ok1->ph_scout No end End: Validated Method is_ok1->end Yes select_ph Select Optimal pH ph_scout->select_ph organic_mod Step 2: Organic Modifier Selection (ACN vs. MeOH) select_ph->organic_mod select_org Select Optimal Organic Modifier organic_mod->select_org grad_opt Step 3: Gradient Optimization (Adjust Slope and Time) select_org->grad_opt eval2 Evaluate Final Method grad_opt->eval2 is_ok2 Is Separation Optimized? eval2->is_ok2 is_ok2->end Yes troubleshoot Address Peak Tailing (See Troubleshooting Guide) is_ok2->troubleshoot No, Peak Shape Issue troubleshoot->ph_scout

Caption: Workflow for systematic HPLC mobile phase optimization.

HPLC_Troubleshooting_Tree Troubleshooting Decision Tree start Identify Primary Issue peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution shifting_rt Shifting RTs? start->shifting_rt check_ph Is mobile phase pH low (e.g., < 4)? peak_tailing->check_ph Yes lower_ph Action: Lower pH to 2.5-3.5 with buffer. check_ph->lower_ph No use_additive Action: Add competitive base (e.g., 0.1% TEA). check_ph->use_additive Yes check_column Is column end-capped and in good condition? lower_ph->check_column use_additive->check_column replace_column Action: Use new end-capped column or guard column. check_column->replace_column No adjust_gradient Action: Make gradient shallower. poor_resolution->adjust_gradient Yes change_solvent Action: Switch organic solvent (ACN <-> MeOH). adjust_gradient->change_solvent adjust_ph Action: Perform pH scouting (see optimization workflow). change_solvent->adjust_ph check_equilibration Is column fully equilibrated (>10 column volumes)? shifting_rt->check_equilibration Yes equilibrate Action: Increase equilibration time. check_equilibration->equilibrate No check_mobile_phase Is mobile phase prep consistent and degassed? check_equilibration->check_mobile_phase Yes remake_mp Action: Prepare fresh mobile phase. check_mobile_phase->remake_mp No check_pump Action: Check pump for leaks and pressure fluctuation. check_mobile_phase->check_pump Yes

Caption: Troubleshooting guide for common HPLC separation issues.

References

Optimization

Technical Support Center: Managing Poor Aqueous Solubility of Barnidipine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of barnidipine (B1667753) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of barnidipine hydrochloride?

A1: Barnidipine hydrochloride is described as very slightly soluble in water.[1] One predicted value for its aqueous solubility is approximately 0.004 mg/mL.[2] Its solubility is pH-dependent due to the presence of an ionizable amine group.

Q2: Why is my barnidipine hydrochloride not dissolving in aqueous buffer?

A2: The limited aqueous solubility of barnidipine hydrochloride is due to its lipophilic nature (LogP ≈ 4.12).[2] At physiological pH (around 7.4), the compound, which has a basic pKa of approximately 8.11, will be predominantly in its less soluble, unionized form.[2] Precipitation is likely to occur if the concentration in your aqueous buffer exceeds its intrinsic solubility.

Q3: I'm observing precipitation when I dilute my DMSO stock solution of barnidipine hydrochloride into an aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a drug that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble. To mitigate this, consider the following:

  • Lower the final concentration: Ensure the final concentration in the aqueous buffer is below the solubility limit of barnidipine hydrochloride at the specific pH of your buffer.

  • Use serial dilutions: Instead of a single large dilution, perform a stepwise, serial dilution into the aqueous buffer.

  • Increase the solvent ratio: If permissible for your experiment, a higher percentage of the organic co-solvent in the final solution can help maintain solubility.

  • Employ solubility enhancement techniques: Consider using co-solvents, cyclodextrins, or preparing a nanosuspension or solid dispersion as described in the troubleshooting guides below.

Q4: How does pH affect the solubility of barnidipine hydrochloride?

A4: Barnidipine hydrochloride is a weakly basic drug. Its solubility is expected to increase in acidic conditions (lower pH) where the molecule becomes protonated (ionized), and decrease in neutral to basic conditions (higher pH) where it is primarily in the less soluble, non-ionized form.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common solubility-related issues encountered during experiments with barnidipine hydrochloride.

Issue 1: Inconsistent or low solubility in aqueous buffers.

This is often due to the drug's inherent low solubility. The following strategies can be employed to improve the aqueous solubility of barnidipine hydrochloride.

Adjusting the pH of the aqueous buffer can significantly impact the solubility of barnidipine hydrochloride.

  • Rationale: As a weak base, lowering the pH of the solution below its pKa will increase the proportion of the more soluble, ionized form of the drug.

  • Recommendation: For higher solubility, prepare your aqueous buffer at a pH of 2 to 4. However, always consider the pH stability of the compound and the requirements of your experimental system.[3]

Table 1: Expected pH-Dependent Aqueous Solubility of Barnidipine Hydrochloride

pHExpected Solubility TrendRationale
2.0HigherPredominantly in the more soluble, ionized (protonated) form.
4.0ModerateA mixture of ionized and non-ionized forms.
6.0LowPrimarily in the less soluble, non-ionized form.
7.4Very LowPredominantly in the less soluble, non-ionized form.
8.0Very LowAlmost entirely in the less soluble, non-ionized form.

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Experimental Protocol: Solubility Enhancement using Co-solvents

  • Prepare a high-concentration stock solution: Dissolve barnidipine hydrochloride in a suitable organic solvent such as DMSO (e.g., 10-30 mg/mL).[2][4]

  • Prepare co-solvent mixtures: Prepare various mixtures of your aqueous buffer with a co-solvent (e.g., 10%, 20%, 30% ethanol in phosphate-buffered saline).

  • Determine solubility: Add an excess amount of barnidipine hydrochloride to each co-solvent mixture.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate and analyze: Centrifuge the samples to pellet the undissolved drug. Filter the supernatant through a 0.22 µm filter.

  • Quantify: Determine the concentration of dissolved barnidipine hydrochloride in the filtrate using a validated analytical method (e.g., HPLC-UV).

Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[2]

Experimental Protocol: Preparation of Barnidipine Hydrochloride Nanosuspension by Media Milling

  • Preparation of the Suspension:

    • Dissolve a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) E5 or Polyvinylpyrrolidone K30) in purified water.[5]

    • Disperse the barnidipine hydrochloride powder (e.g., 0.1% w/v) in the stabilizer solution with constant stirring to form a pre-suspension.[2]

  • Milling:

    • Add the pre-suspension to a milling vial containing zirconium oxide beads (e.g., 0.4 mm diameter).[5]

    • Mill at a high speed on a magnetic stirrer or a dedicated bead mill for an optimized duration (e.g., 24-48 hours), monitoring particle size periodically.

  • Separation:

    • Separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.

  • Characterization:

    • Analyze the particle size and zeta potential of the nanosuspension.

Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[2]

Experimental Protocol: Preparation of Barnidipine Hydrochloride Solid Dispersion by Solvent Evaporation

  • Solution Preparation:

    • Dissolve barnidipine hydrochloride and a hydrophilic polymer (e.g., Hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS-LF) or Polyvinylpyrrolidone K30) in a common volatile solvent like methanol (B129727) or a mixture of methanol and dichloromethane. A typical drug-to-polymer ratio to start with is 1:2.[2]

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Drying and Pulverization:

    • Dry the resulting solid film in a vacuum oven at a temperature below its glass transition temperature (e.g., 40-50°C) for 24 hours to remove residual solvent.

    • Pulverize the dried solid dispersion into a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming water-soluble inclusion complexes.[6]

Experimental Protocol: Preparation of Barnidipine Hydrochloride-Cyclodextrin Inclusion Complex by Kneading Method

  • Molar Ratio Determination:

    • Conduct a phase solubility study to determine the stoichiometry of the complex (commonly 1:1).[7]

  • Kneading:

    • Mix barnidipine hydrochloride and a cyclodextrin (B1172386) (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio in a mortar.[7]

    • Add a small amount of a hydro-alcoholic solution (e.g., water:methanol 1:1) to form a thick paste.[7]

    • Knead the paste for 60-90 minutes.

  • Drying and Sieving:

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization:

    • Confirm the formation of the inclusion complex through techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD.

Visualizing Experimental Workflows and Troubleshooting

The following diagrams illustrate the logical steps for troubleshooting solubility issues and the workflows for key experimental protocols.

Troubleshooting_Workflow start Start: Barnidipine Hydrochloride Solubility Issue check_concentration Is the concentration below the known solubility limit? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration No solubility_enhancement Solubility Enhancement Techniques Required check_concentration->solubility_enhancement Yes end_ok Problem Resolved reduce_concentration->end_ok ph_adjustment pH Adjustment solubility_enhancement->ph_adjustment co_solvents Co-solvents solubility_enhancement->co_solvents nanosuspension Nanosuspension solubility_enhancement->nanosuspension solid_dispersion Solid Dispersion solubility_enhancement->solid_dispersion cyclodextrins Cyclodextrin Complexation solubility_enhancement->cyclodextrins end_nok Further Optimization Needed ph_adjustment->end_nok co_solvents->end_nok nanosuspension->end_nok solid_dispersion->end_nok cyclodextrins->end_nok

Caption: Troubleshooting workflow for barnidipine hydrochloride solubility issues.

Nanosuspension_Workflow start Start: Prepare Nanosuspension prepare_suspension Prepare Pre-suspension: Barnidipine HCl + Stabilizer + Water start->prepare_suspension milling Media Milling with Zirconium Oxide Beads prepare_suspension->milling separation Separate Nanosuspension from Milling Media milling->separation characterization Characterize: Particle Size & Zeta Potential separation->characterization end Nanosuspension Ready for Use characterization->end

Caption: Experimental workflow for preparing a barnidipine hydrochloride nanosuspension.

Solid_Dispersion_Workflow start Start: Prepare Solid Dispersion dissolve Dissolve Barnidipine HCl and Polymer in Organic Solvent start->dissolve evaporate Solvent Evaporation (e.g., Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize into Fine Powder dry->pulverize characterize Characterize: PXRD & DSC pulverize->characterize end Solid Dispersion Ready for Use characterize->end

Caption: Experimental workflow for preparing a barnidipine hydrochloride solid dispersion.

References

Troubleshooting

preventing photodegradation of barnidipine hydrochloride during experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of barnid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of barnidipine (B1667753) hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is barnidipine hydrochloride and why is it sensitive to light?

A1: Barnidipine hydrochloride is a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension.[1] Like many 1,4-dihydropyridine (B1200194) compounds, it is inherently photosensitive.[2][3] Its chemical structure, specifically the dihydropyridine ring, is susceptible to oxidation when exposed to light, particularly UV and visible light.[1][2] This process, known as photodegradation, leads to the formation of a pharmacologically inactive pyridine (B92270) derivative.[1][3]

Q2: What is the primary photodegradation product of barnidipine hydrochloride?

A2: The main photodegradation pathway for barnidipine hydrochloride involves the oxidation (aromatization) of the 1,4-dihydropyridine ring.[1][2] This reaction forms the corresponding pyridine derivative as the major photoproduct, which lacks therapeutic effect.[3][4][5] Under forced or stressful irradiation conditions, a more complex degradation pathway can occur, leading to the formation of several other by-products.[4][6]

Q3: My barnidipine solution has turned yellow. What does this indicate?

A3: A color change in your barnidipine hydrochloride solution, typically to yellow, is a visual indicator of degradation.[1] An application note on the stability of a 0.1 mg/mL solution in a pH 6.0 buffer showed that after exposure to light according to ICH Q1B guidelines, the solution turned yellow and had degraded by approximately 14.8%.[1] The initial, undegraded solution should be clear and colorless.[1]

Q4: What environmental factors can accelerate the degradation of barnidipine hydrochloride?

A4: Several factors can accelerate the degradation of barnidipine hydrochloride in solution:

  • Light: Exposure to both UV and visible light is a primary catalyst for the oxidation of the dihydropyridine ring.[1] Studies have shown different degradation behaviors under natural sunlight versus forced irradiation.[4][6]

  • pH: The stability of dihydropyridines is often pH-dependent, with extremes in pH potentially catalyzing degradation.[1] They generally show better stability in near-neutral or slightly acidic environments.[1]

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including the degradation of barnidipine hydrochloride.[1]

  • Oxidizing Agents: The presence of oxidizing agents can promote the conversion of the dihydropyridine ring to its pyridine form.[1]

Troubleshooting Guide

Issue 1: Significant degradation of barnidipine is observed in my analytical results (e.g., HPLC analysis).

  • Possible Cause: Unintentional exposure to light during sample preparation, handling, or storage.

  • Troubleshooting Steps:

    • Work in a Light-Controlled Environment: Whenever possible, handle the solid compound and its solutions under low-light conditions or in a darkroom.

    • Use Protective Containers: Always prepare and store solutions in amber-colored or opaque containers.[1] If clear containers must be used for procedural reasons, wrap them securely in aluminum foil.[7]

    • Minimize Exposure During Analysis: If using an HPLC autosampler, ensure it has a cover to protect samples from ambient light. Minimize the time between sample preparation and injection.[7]

    • Include a "Dark Control": Prepare a control sample that is handled identically but is protected from light (e.g., wrapped in foil) throughout the experiment.[1][8] This will help you differentiate between photodegradation and other forms of degradation (e.g., thermal).[1]

Issue 2: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Variable light exposure between experimental runs.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all steps of your experimental protocol, from weighing the compound to the final analysis, are performed with consistent light protection.

    • Prepare Fresh Solutions: Avoid using previously prepared and stored solutions, as their integrity may be compromised. Prepare fresh solutions from solid material for each experiment.[9]

    • Validate Analytical Methods: Use a validated, stability-indicating analytical method, such as HPLC, that can effectively separate the parent barnidipine hydrochloride from its degradation products.[1]

Quantitative Data on Photodegradation

The following table summarizes data from a photostability study of barnidipine hydrochloride in solution.

ConditionAssay (% of Initial)Concentration of Pyridine Degradant (%)Appearance
Initial 100.0< 0.1Clear, colorless solution
Light Exposed (ICH Q1B) 85.214.5Yellow solution
Dark Control 99.80.2Clear, colorless solution
Data from a study on a 0.1 mg/mL Barnidipine Hydrochloride solution in pH 6.0 Buffer.[1]

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to intentionally degrade the sample to evaluate its photosensitivity and to produce degradation products for analytical method development, following ICH Q1B guidelines.[8]

Materials:

  • Barnidipine hydrochloride

  • Appropriate solvent (e.g., methanol (B129727) or a buffered solution)[1][10]

  • Transparent containers (e.g., quartz cells or clear glass vials)[8]

  • Light-protective containers (e.g., amber vials or vials wrapped in aluminum foil)[1]

  • A photostability chamber or light cabinet equipped with a light source compliant with ICH Q1B (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[8][11]

  • Validated stability-indicating HPLC system.[1]

Procedure:

  • Solution Preparation: Prepare a solution of barnidipine hydrochloride at a known concentration (e.g., 0.1 mg/mL) in the chosen solvent.[1]

  • Sample Aliquoting:

    • Light-Exposed Sample: Transfer a portion of the solution into a transparent container.

    • Dark Control: Transfer another portion of the same solution into a light-protective container.[8]

  • Exposure: Place both the transparent and light-protected containers in the photostability chamber. Expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][12]

  • Sampling: Withdraw aliquots from both the light-exposed and dark control samples at predetermined time intervals.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to quantify the amount of remaining barnidipine hydrochloride and the formation of the pyridine degradation product.[1]

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for separating and quantifying barnidipine hydrochloride and its primary pyridine degradation product.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[10]

  • Column: C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[10][13]

  • Mobile Phase: Methanol:Water (80:20 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 237 nm.[10]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: Ambient.[10]

Procedure:

  • Standard Preparation: Accurately prepare standard solutions of barnidipine hydrochloride and, if available, its pyridine degradation product in the mobile phase.

  • Sample Preparation: Dilute the samples collected from the photodegradation study with the mobile phase to a suitable concentration for analysis (e.g., 9 µg/mL).[10]

  • Filtration: Filter all standards and samples through a 0.45 µm membrane filter before injection to remove any particulate matter.[1][10]

  • Injection & Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of barnidipine hydrochloride and its degradation product in the samples by comparing the peak areas to those of the standards.

Visualized Pathways and Workflows

photodegradation_pathway Barnidipine Barnidipine Hydrochloride (1,4-Dihydropyridine Ring) DegradationProduct Inactive Pyridine Derivative (Aromatized Ring) Barnidipine->DegradationProduct Oxidation Light Light Exposure (UV/Visible) Light->Barnidipine experimental_workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis prep_solution Prepare Barnidipine HCl Solution aliquot_light Aliquot to Transparent Container (Sample) prep_solution->aliquot_light aliquot_dark Aliquot to Opaque Container (Dark Control) prep_solution->aliquot_dark expose Expose both samples in Photostability Chamber (ICH Q1B Guidelines) aliquot_light->expose aliquot_dark->expose sampling Withdraw Aliquots at Defined Timepoints expose->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc data Quantify Degradation and Compare Sample vs. Control hplc->data

References

Optimization

Technical Support Center: Method Refinement for Improving Sensitivity in Barnidipine Quantification

Welcome to the technical support center for barnidipine (B1667753) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for barnidipine (B1667753) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for barnidipine quantification?

A1: Due to its potent nature, barnidipine is administered in low doses, resulting in very low plasma concentrations, often in the picogram per milliliter range.[1][2] The primary challenges in achieving high sensitivity are:

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma can suppress or enhance the ionization of barnidipine, leading to reduced sensitivity and inaccurate results.[3] Phospholipids are major contributors to matrix effects in plasma samples.[3]

  • Low Abundance: The inherently low concentrations of barnidipine in clinical and pharmacokinetic studies require highly sensitive analytical instrumentation and optimized methods to achieve a low limit of quantification (LLOQ).[1][4]

  • Drug Stability: Barnidipine is susceptible to degradation, particularly through oxidation of its dihydropyridine (B1217469) ring and photodegradation.[5][6] Improper sample handling and storage can lead to loss of the parent drug and inaccurate quantification.

Q2: What is a suitable analytical technique for quantifying barnidipine at low concentrations?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying barnidipine in biological matrices due to its high selectivity, sensitivity, and throughput.[7][8] Modern systems, such as those equipped with a triple quadrupole mass spectrometer, can achieve LLOQs at the sub-picogram per milliliter level.[1][4]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for barnidipine analysis?

A3: A SIL-IS, such as Barnidipine-d5, is highly recommended because it co-elutes with the analyte and exhibits similar behavior during sample preparation and ionization.[1][3] This effectively compensates for matrix effects and variations in extraction recovery, leading to more accurate and precise quantification.[3]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal Intensity

This is one of the most common issues in barnidipine quantification, often linked to matrix effects, suboptimal instrument settings, or inefficient sample preparation.

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Post-Column Infusion: This qualitative technique helps identify chromatographic regions where ion suppression or enhancement occurs.[3]

    • Post-Extraction Spike Analysis: This quantitative method compares the analyte's peak area in a neat solution to its peak area in a post-extraction spiked blank matrix sample to calculate the matrix factor.[3]

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is an effective technique for removing interfering matrix components. Specific SPE cartridges, like Bond Elute Plexa, have been shown to provide clean extracts for barnidipine analysis.[1][3]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate barnidipine from the plasma matrix.[4]

  • Refine Chromatographic Conditions:

    • Gradient Elution: Adjusting the mobile phase gradient can improve the separation of barnidipine from co-eluting matrix components.[3][4]

    • Column Chemistry: If using a standard C18 column, consider alternative stationary phases (e.g., phenyl-hexyl) to alter the elution profile of interferences.[3]

    • Divert Valve: A divert valve can be used to direct the early-eluting, highly polar matrix components to waste, preventing them from entering the mass spectrometer.[3]

  • Enhance Mass Spectrometry Detection:

    • Ionization Source Optimization: Fine-tune ion source parameters such as temperature, gas flows, and spray voltage to maximize barnidipine ionization.

    • SRM Transition Optimization: Ensure that the selected reaction monitoring (SRM) transitions for barnidipine and its internal standard are the most intense and specific.

Issue 2: Poor Reproducibility and Precision

Inconsistent results can stem from variability in sample handling, extraction, or chromatographic performance.

Troubleshooting Steps:

  • Implement a Robust Internal Standard: The use of a stable isotope-labeled internal standard like Barnidipine-d5 is crucial for correcting variability.[1][3]

  • Standardize Sample Handling: Ensure consistency in the type of blood collection tubes (anticoagulant), and in sample storage and handling procedures to minimize variability.[3]

  • Automate Sample Preparation: If possible, use automated liquid handling systems to reduce human error and improve the consistency of sample preparation.

  • Check for System Suitability: Before each analytical run, perform system suitability tests by injecting a standard solution multiple times to ensure the LC-MS/MS system is performing consistently.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for barnidipine quantification.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod 1[4]Method 2[1]Method 3[9]
Instrumentation Vanquish UHPLC with TSQ Altis MSExionLC AD with SCIEX QTRAP 6500+Spherisorb S3ODS2 with Finnigan TSQ 7000
Lower Limit of Quantification (LLOQ) 0.5 pg/mL5 pg/mL0.03 ng/mL (30 pg/mL)
Linearity Range 0.5 - 250 pg/mL5 - 8005.88 pg/mL0.03 - 3.0 ng/mL
Sample Volume Not specified (reduced to minimize matrix effects)500 µLNot specified
Internal Standard Not specifiedBarnidipine-d5Not specified

Table 2: Accuracy and Precision Data

QC LevelMethod from SCIEX[1] (% Accuracy, % CV)Method from Thermo Fisher[4] (Precision and Accuracy)
Low 95.8% - 104.2%, ≤ 5.5%Good precision and accuracy reported
Medium 97.5% - 102.1%, ≤ 4.8%Good precision and accuracy reported
High 98.9% - 101.5%, ≤ 3.9%Good precision and accuracy reported

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Barnidipine from Human Plasma

This protocol is adapted from a validated method for barnidipine analysis.[1][3]

  • Sample Pre-treatment:

    • Aliquot 500 µL of plasma sample.

    • Add 50 µL of the internal standard working solution (Barnidipine-d5).

    • Vortex the sample, then add 500 µL of 2% ortho-phosphoric acid in water.

  • SPE Cartridge Conditioning:

    • Condition a Bond Elute Plexa (1cc / 30mg) cartridge with 1 mL of methanol, followed by 1 mL of water.[1][3]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water.[1]

    • Wash the cartridge twice with 1 mL of 100% water.[1][3]

  • Elution:

    • Elute barnidipine and the internal standard with 1 mL of acetonitrile.[1][3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue with 200 µL of the mobile phase and transfer to an HPLC vial for analysis.[1][3]

Protocol 2: Representative LC-MS/MS Conditions

The following are example parameters and can be adapted based on the specific instrumentation.

  • LC System: UHPLC system such as Thermo Scientific Vanquish or SCIEX ExionLC.[1][4]

  • Column: Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm) or Syncronis C18 (3 x 100 mm, 5 µm).[1][4]

  • Mobile Phase A: 0.1% Formic acid in Water or 2 mM Ammonium Formate (pH 4 with Formic Acid).[1][4]

  • Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile.[4]

  • Flow Rate: 0.450 - 0.500 mL/min.[1][4]

  • Injection Volume: 10 µL.[1]

  • MS System: Triple quadrupole mass spectrometer such as Thermo Scientific TSQ Altis or SCIEX QTRAP 6500+.[1][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Selected Reaction Monitoring (SRM).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard (Barnidipine-d5) plasma->add_is add_acid Add 2% o-Phosphoric Acid add_is->add_acid spe Solid-Phase Extraction (SPE) add_acid->spe elute Elute with Acetonitrile spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UHPLC reconstitute->inject ms Detect with MS/MS (SRM) inject->ms data Data Acquisition & Processing ms->data G start Low Sensitivity / Poor Signal matrix_effects Check for Matrix Effects? start->matrix_effects optimize_spe Optimize SPE/LLE Protocol matrix_effects->optimize_spe Yes optimize_lc Optimize LC Separation matrix_effects->optimize_lc No optimize_spe->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms end Sensitivity Improved optimize_ms->end

References

Troubleshooting

addressing matrix effects in bioanalysis of barnidipine hydrochloride

Welcome to the technical support center for the bioanalysis of barnidipine (B1667753) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of barnidipine (B1667753) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to matrix effects in the bioanalysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of barnidipine hydrochloride?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as barnidipine, by co-eluting compounds from the sample matrix (e.g., plasma).[1] In the bioanalysis of barnidipine using techniques like LC-MS/MS, matrix effects can lead to either ion suppression or enhancement. This interference can result in inaccurate quantification, poor precision, and reduced sensitivity of the assay.[2] Endogenous components in biological matrices, like phospholipids (B1166683) and proteins, are common culprits behind matrix effects.[2]

Q2: How can I detect the presence of matrix effects in my barnidipine assay?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify the regions in the chromatogram where ion suppression or enhancement occurs. A solution of barnidipine is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation from the stable baseline signal of barnidipine indicates the retention times at which interfering matrix components are eluting.[1][3]

  • Post-Extraction Spike Analysis: This quantitative approach is used to determine the magnitude of the matrix effect. It involves comparing the peak area of barnidipine spiked into a blank matrix extract (post-extraction) with the peak area of barnidipine in a neat solution at the same concentration. This comparison allows for the calculation of the Matrix Factor (MF).[4][5]

Q3: What is a suitable internal standard (IS) for the analysis of barnidipine to mitigate matrix effects?

A3: The most suitable internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte. For barnidipine, barnidipine-d5 (B12371404) is a commonly used and effective internal standard.[4] A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, which allows for accurate correction and more reliable quantification. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[2]

Q4: What are the common sample preparation techniques to reduce matrix effects for barnidipine analysis?

A4: The most common sample preparation techniques to minimize matrix effects in barnidipine bioanalysis are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[2]

  • Solid Phase Extraction (SPE): Often considered the most effective technique for removing matrix interferences, SPE uses a solid sorbent to selectively retain barnidipine while interfering components are washed away.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates barnidipine from the aqueous biological matrix into an immiscible organic solvent, leaving many interfering substances behind.[8]

  • Protein Precipitation (PPT): This is the simplest and fastest method, where a solvent is added to precipitate proteins. However, it is generally the least effective at removing other matrix components like phospholipids.[2]

Q5: What are the regulatory expectations for evaluating matrix effects?

A5: Regulatory agencies like the FDA and EMA require the evaluation of matrix effects to ensure the reliability of bioanalytical data.[4][9] The EMA guideline suggests that matrix effects should be assessed using at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor across these lots should not be greater than 15%.[1] The FDA guidance also emphasizes the importance of investigating matrix effects to ensure they do not compromise the integrity of the analytical results.[10]

Troubleshooting Guide

Problem 1: Poor sensitivity and low signal intensity for barnidipine.

This is often a direct result of ion suppression from the plasma matrix.

  • Solution 1: Optimize Sample Preparation.

    • Strategy: Switch to a more rigorous sample cleanup method. If you are using protein precipitation, consider moving to LLE or SPE. SPE is generally the most effective at removing phospholipids, a major source of ion suppression.

  • Solution 2: Optimize Chromatographic Conditions.

    • Strategy: Modify the LC gradient to achieve better separation between barnidipine and the co-eluting matrix components. Experiment with different analytical columns (e.g., C18, phenyl-hexyl) to alter selectivity.[2]

Problem 2: High variability and poor reproducibility in results.

This can be caused by inconsistent matrix effects between different samples or a suboptimal internal standard.

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard.

    • Strategy: If not already in use, switch to barnidipine-d5 as the internal standard. Its physicochemical properties are nearly identical to barnidipine, ensuring it is similarly affected by matrix components, thus providing better correction.[4]

  • Solution 2: Standardize Sample Collection and Handling.

    • Strategy: Ensure consistency in the type of blood collection tubes (including the anticoagulant used) and in the procedures for sample storage and handling. Variations in these pre-analytical steps can contribute to variability in the sample matrix.[4]

Problem 3: My internal standard is not adequately compensating for the matrix effect.

This occurs when the analyte and the IS are affected differently by the matrix components.

  • Solution 1: Verify Co-elution.

    • Strategy: Ensure that barnidipine and the internal standard have identical retention times. Even with a SIL-IS, chromatographic differences (the "isotope effect") can sometimes lead to slight separation and differential ion suppression.

  • Solution 2: Evaluate the Matrix Factor for the IS.

    • Strategy: Assess the matrix factor for your internal standard independently. If the IS shows significantly different or more variable suppression than barnidipine, it is not a suitable choice.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Barnidipine Bioanalysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Matrix Effect High potential for significant ion suppressionModerate, cleaner than PPTLow, generally provides the cleanest extracts[6]
Recovery Generally high but can be variableGood, but can be analyte and solvent dependentHigh and reproducible (>80%)[11]
Precision (%CV) Can be >15% due to variable matrix effectsTypically <15%Typically <15%[11][12]
Speed/Throughput FastModerateSlower, but can be automated
Cost LowLow to moderateHigh
Selectivity LowModerateHigh

Note: The data presented is a synthesis from multiple sources. Direct head-to-head comparative studies for barnidipine across all three methods were not available in the public literature.

Table 2: Typical LC-MS/MS Parameters for Barnidipine Analysis

ParameterSetting
LC Column C18 or HILIC (e.g., Phenomenex Luna HILIC)[11]
Mobile Phase A: 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile[11]
B: 0.1% Formic acid in Methanol[7]
Flow Rate 0.45 - 0.50 mL/min[7][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
MRM Transition (Barnidipine) Q1: 492.2 m/z -> Q3: 315.1 m/z[12]
MRM Transition (Barnidipine-d5) Q1: 497.4 m/z -> Q3: 315.1 m/z[12]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike Analysis

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike barnidipine and the internal standard (barnidipine-d5) at low and high concentrations into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources through the entire extraction procedure. Spike barnidipine and the IS into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike barnidipine and the IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF), IS-Normalized MF, and Recovery:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Recovery (%): Recovery = (Peak Response in Set C) / (Peak Response in Set B) * 100

Protocol 2: Solid Phase Extraction (SPE) for Barnidipine in Human Plasma

This protocol is adapted from a validated method for barnidipine analysis.[11]

  • Sample Pre-treatment:

    • Aliquot 500 µL of plasma sample.

    • Add 50 µL of internal standard working solution (barnidipine-d5).

    • Vortex, then add 500 µL of 2% ortho-phosphoric acid in water.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., Bond Elute Plexa, 1cc / 30mg) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water.

    • Wash the cartridge twice with 1 mL of 100% water.

  • Elution:

    • Elute barnidipine and the IS with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue with 200 µL of the mobile phase.

    • Transfer to an HPLC vial for analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Start: Poor Sensitivity or High Variability check_is Is a Stable Isotope-Labeled (SIL) IS Used? start->check_is use_sil Implement SIL IS (e.g., Barnidipine-d5) check_is->use_sil No quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_is->quantify_me Yes use_sil->quantify_me me_significant Is Matrix Effect Significant (>15% variability)? quantify_me->me_significant optimize_sp Optimize Sample Preparation (e.g., PPT -> LLE -> SPE) me_significant->optimize_sp Yes end End: Method Optimized me_significant->end No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc revalidate Re-evaluate Matrix Effect optimize_lc->revalidate revalidate->me_significant

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

StandardAddition Standard Addition Method Workflow start Start: Sample with Unknown Analyte Concentration (Cx) prep_samples Prepare Aliquots of Sample start->prep_samples spike_samples Spike Aliquots with Increasing, Known Amounts of Analyte Standard prep_samples->spike_samples no_spike Leave one aliquot unspiked (zero addition) prep_samples->no_spike analyze Analyze All Samples with LC-MS/MS spike_samples->analyze no_spike->analyze plot Plot Signal Response vs. Added Concentration analyze->plot extrapolate Extrapolate Linear Regression to Zero Response plot->extrapolate result Determine Cx from the absolute value of the x-intercept extrapolate->result

Caption: Workflow for the standard addition method to correct for matrix effects.

References

Optimization

Technical Support Center: Optimization of Chiral Separation for Barnidipine Enantiomers

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of barnidipine (B1667753) enantiomers. Barnidipine has two chiral center...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of barnidipine (B1667753) enantiomers. Barnidipine has two chiral centers, resulting in four stereoisomers: (3'S, 4S), (3'R, 4R), (3'R, 4S), and (3'S, 4R). The commercially available and most pharmacologically active form is the (+)-(3'S, 4S) enantiomer. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful method development.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of barnidipine enantiomers in a question-and-answer format.

Question: Why am I seeing poor or no resolution between the barnidipine enantiomers?

Answer: Poor enantiomeric resolution can be attributed to several factors. The primary considerations are the choice of the chiral stationary phase (CSP) and the composition of the mobile phase. Chiral separations are dependent on the differential interactions between the enantiomers and the chiral selector of the CSP. If the selected CSP does not provide sufficient stereoselective interactions with the barnidipine enantiomers, the resolution will be inadequate. Furthermore, the mobile phase, including the organic modifier, additives, and pH, plays a critical role in modulating these interactions.

For initial screening, polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often a good starting point for dihydropyridine (B1217469) compounds like barnidipine. It is advisable to screen a few different CSPs with various mobile phase compositions. Both normal-phase and reversed-phase chromatography can be effective. A typical starting point for normal-phase chromatography is a mobile phase consisting of a hydrocarbon (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to enhance peak shape. For reversed-phase chromatography, a mobile phase of methanol (B129727) or acetonitrile (B52724) with appropriate acidic or basic additives can be utilized.[1][2]

Question: My chromatogram shows peak tailing or fronting. How can I improve the peak shape?

Answer: Asymmetrical peaks, such as tailing or fronting, can suggest secondary interactions between barnidipine and the stationary phase or issues related to the sample solvent. Tailing is a common issue for basic compounds. The addition of a small quantity of a basic modifier, like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase can often improve peak symmetry. Conversely, if acidic impurities are present or if the analyte has acidic properties, a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), may be beneficial.

Another potential cause is the sample solvent. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion. Whenever feasible, dissolve the sample in the mobile phase itself.[2]

Question: I am observing split peaks for a single enantiomer. What could be the cause?

Answer: Peak splitting can arise from several issues within the HPLC system or the method itself. If only one peak is splitting, it might be an issue with the separation conditions. To investigate this, try injecting a smaller sample volume. If this resolves the issue into two distinct peaks, it's possible that two components are co-eluting. In this case, adjusting parameters such as temperature, mobile phase composition, or flow rate may be necessary to improve the separation.[3]

Other potential causes for peak splitting include a blocked column frit, which can disrupt the flow path of the analyte, or the presence of voids or channels in the column packing material. If a blockage is suspected, reversing and flushing the column might help. However, if the column packing is compromised, the column may need to be replaced. Contamination of the guard or analytical column inlet can also lead to split peaks.[3][4]

Question: My retention times are drifting or are not reproducible. What should I do?

Answer: Fluctuations in retention times can be caused by several factors. Ensure that the HPLC system is properly equilibrated with the mobile phase before starting your analytical run. Isocratic separations, which are common in chiral chromatography, require a stable mobile phase composition. If you are preparing the mobile phase manually, ensure accurate and consistent measurements of the components.

Temperature fluctuations can also significantly impact retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results. Additionally, check for any leaks in the system, as this can affect the flow rate and pressure, leading to inconsistent retention. Finally, ensure that the mobile phase is properly degassed to prevent the formation of air bubbles in the pump, which can cause flow rate inaccuracies.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is most suitable for separating barnidipine enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the chiral separation of a wide range of compounds, including dihydropyridines like barnidipine. Columns such as CHIRALPAK® ID, CHIRALPAK® AD-H, and CHIRALCEL® OD-H are excellent candidates for initial screening. The choice of the specific CSP will depend on the desired selectivity and the chosen chromatographic mode (normal-phase, reversed-phase, or polar organic).[5]

Q2: What is the role of additives in the mobile phase for chiral separation?

A2: Additives play a crucial role in optimizing chiral separations. For basic compounds like barnidipine, small amounts of basic additives (e.g., diethylamine, triethylamine) can improve peak shape and sometimes enhance resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP. For acidic compounds, acidic additives (e.g., trifluoroacetic acid, formic acid) serve a similar purpose. The concentration of the additive should be optimized, as excessive amounts can sometimes negatively impact the separation.

Q3: How does temperature affect the chiral separation of barnidipine?

A3: Temperature is a critical parameter that can significantly influence enantioselectivity. A change in temperature alters the thermodynamics of the interactions between the enantiomers and the CSP. In some cases, increasing the temperature can improve efficiency and peak shape, while in other instances, sub-ambient temperatures may be necessary to enhance resolution. It is recommended to evaluate the effect of column temperature (e.g., in 5-10 °C increments) during method development to find the optimal balance between resolution and analysis time.

Q4: Can I use supercritical fluid chromatography (SFC) for the chiral separation of barnidipine?

A4: Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and is often considered a greener alternative to HPLC due to the use of supercritical carbon dioxide as the primary mobile phase component. Polysaccharide-based CSPs are also widely used in SFC. SFC can offer advantages such as faster analysis times and reduced solvent consumption.

Data Presentation

The following tables summarize quantitative data for the chiral separation of barnidipine enantiomers under different chromatographic conditions.

Table 1: HPLC Separation of Barnidipine Stereoisomers on CHIRALPAK® ID-3 [5]

ParameterValue
Column CHIRALPAK® ID-3 (4.6 x 250mm, 3µm)
Mobile Phase 50mM Ammonium (B1175870) Bicarbonate (aq.): Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 230 nm
Diluent Water: Acetonitrile (1:1)
Concentration 1.0 mg/mL

Table 2: Chromatographic Results for Barnidipine Stereoisomers on CHIRALPAK® ID-3 [5]

Peak (Isomer)Retention Time (tR) (min)Resolution (Rs)
135.3-
236.71.37
338.91.97
441.82.23

Experimental Protocols

This section provides a detailed methodology for the chiral separation of barnidipine enantiomers based on the successful application note from Daicel.

Method 1: Chiral HPLC Separation of Barnidipine Stereoisomers on a Polysaccharide-Based CSP

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® ID-3 (4.6 x 250mm, 3µm)

  • Mobile Phase: Prepare a 50mM aqueous solution of ammonium bicarbonate. The mobile phase is a mixture of this aqueous solution and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL (can be optimized)

3. Sample Preparation:

  • Diluent: A mixture of water and acetonitrile in a 1:1 (v/v) ratio.

  • Standard Solution: Prepare a stock solution of barnidipine at a concentration of 1.0 mg/mL in the diluent. Further dilutions can be made as required for the analysis.

4. Procedure:

  • Equilibrate the CHIRALPAK® ID-3 column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the prepared barnidipine standard solution.

  • Record the chromatogram and identify the peaks corresponding to the four stereoisomers.

  • Calculate the resolution between the adjacent peaks to assess the quality of the separation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Sample_Prep Sample Preparation (1 mg/mL in H2O:ACN) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (50mM NH4HCO3:ACN 60:40) Equilibration Column Equilibration (CHIRALPAK ID-3) Mobile_Phase_Prep->Equilibration Equilibration->Injection Data_Acquisition Data Acquisition (UV at 230 nm) Injection->Data_Acquisition Evaluation Evaluate Resolution (Rs) Data_Acquisition->Evaluation

Caption: Experimental workflow for the chiral HPLC separation of barnidipine.

Troubleshooting_Logic Start Poor or No Resolution Check_CSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->Check_CSP Check_CSP->Start No, Screen other CSPs Check_MP Is the Mobile Phase optimized? Check_CSP->Check_MP Yes Check_MP->Start No, Adjust Modifier/Solvent Ratio Check_Temp Is the Temperature optimized? Check_MP->Check_Temp Yes Check_Temp->Start No, Evaluate different temperatures Check_Flow Is the Flow Rate optimal? Check_Temp->Check_Flow Yes Check_Flow->Start No, Reduce flow rate Solution Resolution Improved Check_Flow->Solution Yes

Caption: Troubleshooting decision tree for poor resolution in chiral separation.

Signaling_Pathway_Analogy cluster_params Method Parameters cluster_interactions Molecular Interactions cluster_output Chromatographic Output CSP Chiral Stationary Phase (Selector) Interactions Stereoselective Interactions (H-bonding, π-π, steric) CSP->Interactions MP Mobile Phase (Composition, Additives) MP->Interactions Temp Temperature Temp->Interactions Resolution Enantiomeric Resolution (Rs) Interactions->Resolution Selectivity Selectivity (α) Interactions->Selectivity Efficiency Efficiency (N) Interactions->Efficiency

Caption: Relationship between experimental parameters and separation quality.

References

Troubleshooting

improving the yield and purity of barnidipine hydrochloride synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of barnidipine (B1667753) hydrochloride synthesis. It inclu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of barnidipine (B1667753) hydrochloride synthesis. It includes a troubleshooting guide, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis and purification processes.

Troubleshooting Guide

This guide is designed to help you troubleshoot and resolve specific issues you may encounter during the synthesis of barnidipine hydrochloride.

Issue 1: Low Overall Yield

  • Question: My overall yield of barnidipine hydrochloride is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthesis process. Consider the following points for optimization:

    • Incomplete Reactions: Ensure all reactions are driven to completion by monitoring them using appropriate analytical techniques like TLC or HPLC. Reaction times and temperatures may need to be optimized. For instance, in the Hantzsch dihydropyridine (B1217469) synthesis, ensure the initial condensation to form the dihydropyridine ring goes to completion.[1][2]

    • Side Reactions: The formation of by-products is a common cause of low yield. Identify the major by-products and adjust reaction conditions to minimize their formation. For example, controlling the temperature and using a suitable solvent can reduce the formation of unwanted side products.[3]

    • Purification Losses: Significant loss of product can occur during purification steps like recrystallization or chromatography. Optimize your purification methods to maximize recovery. This includes selecting the appropriate solvent system for recrystallization to ensure high recovery of the desired product while leaving impurities in the mother liquor.[4]

    • Instability of Intermediates: Some intermediates in the synthesis pathway may be unstable. It is crucial to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to the next step without unnecessary delays.

Issue 2: High Levels of Diastereomeric Impurity

  • Question: My final product is contaminated with a significant amount of the (3'S,4R)-barnidipine diastereomer. How can I improve the stereoselectivity or enhance purification?

  • Answer: The presence of the (3'S,4R) diastereomer is a common challenge due to the two chiral centers in barnidipine.[5] Here are some strategies to address this:

    • Chiral Resolution: The most effective method to separate diastereomers is through chiral resolution. The use of a chiral resolving agent like L-(-)-malic acid to form diastereomeric salts allows for their separation by crystallization, as they will have different solubilities.[4][6]

    • Purification of Intermediates: Purifying the chiral intermediate, (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, before coupling it with (S)-1-benzylpyrrolidin-3-ol can significantly reduce the formation of the unwanted diastereomer.[7]

    • Recrystallization: A carefully optimized recrystallization process can also enrich the desired (3'S,4S) isomer. Experiment with different solvent systems to find one that provides good separation. A mixture of methanol (B129727) and ethanol (B145695) has been shown to be effective for the purification of barnidipine malate (B86768) salt.[4]

Issue 3: Presence of Oxidation Impurity

  • Question: My HPLC analysis shows a peak corresponding to the pyridine (B92270) analogue of barnidipine. What causes this and how can I prevent it?

  • Answer: The dihydropyridine ring in barnidipine is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative.[5] This can be caused by:

    • Exposure to Air and Light: Dihydropyridines are known to be sensitive to light and atmospheric oxygen. It is crucial to perform the synthesis and handling of barnidipine under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.

    • Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture or solvents.

    • Storage: Store the final product and intermediates in a cool, dark place under an inert atmosphere.

Issue 4: Formation of an Ethyl Ester Analog

  • Question: I have identified an impurity that is the ethyl ester analog of barnidipine instead of the methyl ester. What is the source of this impurity?

  • Answer: The formation of an ethyl ester analog, specifically (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, can occur if ethanol is present during certain reaction steps.[5]

    • Solvent Choice: The most likely source is the use of ethanol as a solvent, particularly during the recrystallization of the final product or key intermediates.[5][7] If the presence of this impurity is a recurring issue, consider using alternative solvents for purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for barnidipine hydrochloride?

A1: The synthesis of barnidipine hydrochloride typically involves a multi-step process. A common approach is a variation of the Hantzsch dihydropyridine synthesis.[1][2] Key steps generally include the synthesis of a dihydropyridine carboxylic acid intermediate, followed by chiral resolution, and then coupling with a chiral pyrrolidinol derivative. The final step involves the formation of the hydrochloride salt.[6][8]

Q2: What are the critical process parameters affecting yield and purity?

A2: Several parameters are critical:

  • Reaction Temperature: Temperature control is crucial to prevent side reactions and degradation of intermediates.[1]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the impurity profile.[4]

  • pH Control: Maintaining the correct pH is important, especially during extractions and salt formation steps.[4]

  • Chiral Resolution Conditions: The efficiency of diastereomeric salt crystallization depends on the solvent, temperature, and cooling rate.[4]

Q3: What are the major impurities in barnidipine hydrochloride synthesis?

A3: Besides the diastereomer and the oxidation product, other process-related impurities have been identified. These can arise from starting materials or side reactions. It is essential to have a robust analytical method to detect and quantify these impurities.[5][9]

Q4: How can I effectively monitor the reaction progress and product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress and assessing the purity of the final product.[9][10] A validated RP-HPLC method can separate barnidipine from its key impurities.

Data Presentation

Table 1: Key Synthesis Impurities of Barnidipine Hydrochloride

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Relative Retention Time (RRT) vs. Barnidipine
(3'S,4R)-BarnidipineIsomer of BarnidipineC₂₇H₂₉N₃O₆491.54Varies with HPLC method
Pyridine AnalogDehydrogenation productC₂₇H₂₇N₃O₆489.52~1.68[5]
Ethyl Ester AnalogTransesterification productC₂₈H₃₁N₃O₆505.56~1.84[5]

Table 2: Recommended HPLC Method Parameters for Impurity Profiling

ParameterSpecification
Column C8 (250 mm x 4.6 mm, 5 µm)[10][11]
Mobile Phase Methanol: Water (80:20 v/v)[10][11]
Flow Rate 1 mL/min[10][11]
Detection Wavelength 260 nm[11]
Column Temperature Ambient[12]
Injection Volume 20 µL[12]

Experimental Protocols

Protocol 1: General Synthesis of Barnidipine Free Base

This protocol is a generalized representation and may require optimization.

  • Synthesis of the Dihydropyridine Intermediate: React m-nitrobenzaldehyde with methyl acetoacetate (B1235776) and an ammonia (B1221849) source (like ammonium (B1175870) acetate) in a suitable solvent (e.g., isopropanol) to form the racemic dihydropyridine carboxylic acid methyl ester via a Hantzsch reaction.[2]

  • Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid using a base like sodium hydroxide.[6]

  • Chiral Resolution: Resolve the racemic carboxylic acid by forming a diastereomeric salt with a chiral amine (e.g., L-(-)-cinchonidine). The desired (R)-acid salt is then isolated by crystallization.[7]

  • Esterification: Couple the resolved (R)-acid with (S)-1-benzylpyrrolidin-3-ol in the presence of a coupling agent (e.g., DCC/DMAP or by converting the acid to an acid chloride) to form the barnidipine free base.[7]

  • Purification: Purify the crude barnidipine free base by recrystallization or column chromatography.

Protocol 2: Preparation of Barnidipine Hydrochloride

  • Dissolve the purified barnidipine free base in a suitable solvent (e.g., methylene (B1212753) chloride, ethyl acetate).[4]

  • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol (B130326) or dilute aqueous HCl) with stirring.[4]

  • Stir the mixture at a controlled temperature to allow for complete precipitation of the hydrochloride salt.[4]

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain barnidipine hydrochloride.[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_resolution Chiral Resolution cluster_coupling Coupling & Final Steps 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Hantzsch Reaction Hantzsch Reaction 3-Nitrobenzaldehyde->Hantzsch Reaction Methyl Acetoacetate Methyl Acetoacetate Methyl Acetoacetate->Hantzsch Reaction Ammonia Source Ammonia Source Ammonia Source->Hantzsch Reaction Hydrolysis Hydrolysis Hantzsch Reaction->Hydrolysis Racemic DHP Acid Racemic DHP Acid Hydrolysis->Racemic DHP Acid Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic DHP Acid->Diastereomeric Salt Formation Crystallization & Separation Crystallization & Separation Diastereomeric Salt Formation->Crystallization & Separation Resolved (R)-DHP Acid Resolved (R)-DHP Acid Crystallization & Separation->Resolved (R)-DHP Acid Coupling Reaction Coupling Reaction Resolved (R)-DHP Acid->Coupling Reaction Barnidipine Free Base Barnidipine Free Base Coupling Reaction->Barnidipine Free Base Salt Formation (HCl) Salt Formation (HCl) Barnidipine Free Base->Salt Formation (HCl) Barnidipine HCl Barnidipine HCl Salt Formation (HCl)->Barnidipine HCl (S)-1-benzylpyrrolidin-3-ol (S)-1-benzylpyrrolidin-3-ol (S)-1-benzylpyrrolidin-3-ol->Coupling Reaction

Caption: General workflow for the synthesis of barnidipine hydrochloride.

Impurity_Formation Barnidipine Barnidipine Oxidation Oxidation Barnidipine->Oxidation Air/Light Recrystallization in Ethanol Recrystallization in Ethanol Barnidipine->Recrystallization in Ethanol Pyridine Analog Pyridine Analog Oxidation->Pyridine Analog Racemic DHP Acid Racemic DHP Acid Incomplete Resolution Incomplete Resolution Racemic DHP Acid->Incomplete Resolution Diastereomeric Impurity Diastereomeric Impurity Incomplete Resolution->Diastereomeric Impurity Ethyl Ester Analog Ethyl Ester Analog Recrystallization in Ethanol->Ethyl Ester Analog

Caption: Formation pathways of common impurities in barnidipine synthesis.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check Reaction Monitoring (TLC/HPLC) High Side Products? High Side Products? Incomplete Reaction?->High Side Products? No Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction?->Optimize Reaction Time/Temp Yes Purification Loss? Purification Loss? High Side Products?->Purification Loss? No Modify Reaction Conditions Modify Reaction Conditions High Side Products?->Modify Reaction Conditions Yes Optimize Purification Method Optimize Purification Method Purification Loss?->Optimize Purification Method Yes

References

Optimization

strategies to minimize interference in barnidipine immunoassays

Welcome to the technical support center for barnidipine (B1667753) immunoassays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for barnidipine (B1667753) immunoassays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. Our goal is to help you minimize interference and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in a barnidipine immunoassay?

A1: The most common sources of interference in a barnidipine immunoassay can be broadly categorized as:

  • Cross-reactivity: This occurs when the assay's antibody binds to substances other than barnidipine, such as its metabolites or structurally similar drugs. The primary metabolic pathways for barnidipine include hydrolysis of the benzyl-pyrrolidinyl ester (M-3), oxidation of M-3 to its pyridine (B92270) form (M-4), N-debenzylation, and oxidation of the dihydropyridine (B1217469) ring.[1][2] These metabolites, if present in the sample, can lead to inaccurate quantification.

  • Matrix Effects: Components within the biological sample matrix (e.g., plasma, urine) can interfere with the antibody-antigen binding.[3][4] Common culprits include endogenous phospholipids, proteins, and other unforeseen compounds that can either enhance or suppress the assay signal.[3][5]

  • Exogenous Factors: These include process-related impurities from drug synthesis or co-administered drugs that may share structural similarities with the antibody's binding site.[6]

Q2: How can I assess the specificity of my anti-barnidipine antibody?

A2: To assess the specificity of your antibody, you should perform cross-reactivity testing against all known major and minor metabolites of barnidipine, as well as any structurally related compounds that may be present in your samples.[6][7] The standard method is to determine the concentration of the potential cross-reactant that causes 50% inhibition of the maximal signal (IC50) and compare it to the IC50 of barnidipine.[7]

Q3: What is the difference between an immunoassay and LC-MS/MS for barnidipine quantification?

A3: Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two distinct analytical methods for quantifying barnidipine. Immunoassays are based on the specific binding of an antibody to the drug, offering high throughput and cost-effectiveness, but they can be susceptible to cross-reactivity.[6] LC-MS/MS is a chromatographic technique that separates compounds based on their physicochemical properties and detects them by their mass-to-charge ratio, providing very high specificity and sensitivity.[6][8][9] While LC-MS/MS is considered the gold standard for bioanalysis due to its high specificity, immunoassays can be a valuable tool for high-throughput screening.[6]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding

This is a common issue where the assay produces a high signal even in the absence of the analyte, leading to a reduced dynamic range and poor sensitivity.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA, casein) or extend the blocking incubation time.[10]
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal antibody concentration.[10]
Inadequate Washing Increase the number of wash steps or the volume of wash buffer to ensure the removal of unbound antibodies and other interfering substances.[10][11]
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and clean labware.[10][11]
Issue 2: Poor Precision and High Variability Between Replicates

This issue manifests as inconsistent results between identical samples, compromising the reliability of the data.

Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent. Pipette samples and reagents consistently, avoiding splashing.[10][11]
Inconsistent Incubation Times or Temperatures Ensure all wells of the microplate are incubated for the same duration and at the same temperature. Avoid stacking plates during incubation.[10]
Edge Effects To minimize evaporation and temperature gradients across the plate, use a plate sealer during incubations and ensure the plate is evenly warmed.
Insufficient Mixing Thoroughly mix all reagents and samples before adding them to the wells.[11]
Issue 3: Suspected Cross-Reactivity Leading to Overestimation of Barnidipine Concentration

This occurs when the assay signal is higher than expected, potentially due to the presence of barnidipine metabolites or other structurally similar compounds.

Potential Cross-Reactants Mitigation Strategy
Barnidipine Metabolites (M-3, M-4, etc.) Characterize the antibody's cross-reactivity with each major metabolite. If significant cross-reactivity is observed, consider sample pre-treatment steps like solid-phase extraction (SPE) to remove these metabolites. Alternatively, results may need to be interpreted as total immunoreactive substances rather than parent barnidipine alone.[1][6]
Structurally Similar Drugs If samples may contain other dihydropyridine calcium channel blockers, their potential for cross-reactivity must be evaluated.[7]

Hypothetical Cross-Reactivity Data for a Barnidipine Immunoassay

Compound IC50 (ng/mL) % Cross-Reactivity
Barnidipine 10100%
Metabolite M-3 2005%
Metabolite M-4 5002%
N-debenzylated Metabolite 10001%
Other Dihydropyridine >10,000<0.1%

% Cross-Reactivity = (IC50 of Barnidipine / IC50 of Compound) x 100

Experimental Protocols

Protocol: Hypothetical Competitive ELISA for Barnidipine

This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of barnidipine.[6]

  • Coating: Coat a 96-well microtiter plate with a barnidipine-protein conjugate (e.g., Barnidipine-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]

  • Washing: Repeat the washing step.

  • Competition: Add standards, controls, and unknown samples to the wells, followed by the addition of a specific anti-barnidipine antibody. Incubate for 1-2 hours at room temperature. During this step, free barnidipine in the sample competes with the coated barnidipine for binding to the antibody.[6]

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-barnidipine antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.[6]

  • Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of barnidipine in the sample.[6]

Visual Guides

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition Coating 1. Coat Plate with Barnidipine-BSA Blocking 2. Block Plate Coating->Blocking Competition 3. Add Samples & Anti-Barnidipine Ab Blocking->Competition Detection 4. Add Enzyme-Linked Secondary Ab Competition->Detection Substrate 5. Add Substrate Detection->Substrate Measurement 6. Measure Absorbance Substrate->Measurement

Caption: Workflow of a competitive ELISA for Barnidipine.

Interference_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Inaccurate_Result Inaccurate Result (High or Variable) Cross_Reactivity Cross-Reactivity (Metabolites, other drugs) Inaccurate_Result->Cross_Reactivity Matrix_Effect Matrix Effect (Plasma/Urine components) Inaccurate_Result->Matrix_Effect Procedural_Error Procedural Error (Pipetting, Incubation) Inaccurate_Result->Procedural_Error Assess_Specificity Assess Antibody Specificity (IC50 of Metabolites) Cross_Reactivity->Assess_Specificity investigate Optimize_Sample_Prep Optimize Sample Prep (SPE, LLE) Matrix_Effect->Optimize_Sample_Prep mitigate Refine_Protocol Refine Protocol (Washing, Blocking, Pipetting) Procedural_Error->Refine_Protocol correct

Caption: Troubleshooting logic for inaccurate barnidipine immunoassay results.

References

Troubleshooting

Technical Support Center: Adjusting Experimental Conditions for Barnidipine in Different Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing barnidipine (B1667753) in c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing barnidipine (B1667753) in cell-based assays. The following information is designed to address specific issues that may arise during experimentation and to provide standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of barnidipine in a cellular context?

A1: Barnidipine is a potent and selective L-type calcium channel blocker.[1] Its main mechanism of action is to inhibit the influx of extracellular calcium ions (Ca²⁺) into cells by binding to the L-type voltage-gated calcium channels, which are predominantly expressed in vascular smooth muscle cells.[2] This blockage leads to vasodilation.[2] Barnidipine is a lipophilic compound, which contributes to its slow onset and long duration of action as it accumulates in the cell membrane.[3]

Q2: What is the recommended solvent and stock solution concentration for barnidipine in cell culture experiments?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing barnidipine stock solutions for in vitro studies. A starting stock solution of 10 mM is commonly used. It is crucial to use anhydrous, cell culture grade DMSO to ensure maximum solubility.

Q3: My barnidipine solution precipitates when added to the cell culture medium. How can I prevent this?

A3: Precipitation is a common issue due to barnidipine's low aqueous solubility. To prevent this, it is recommended to perform serial dilutions of the DMSO stock solution in your cell culture medium rather than adding the concentrated stock directly. Ensure rapid and thorough mixing upon dilution. Importantly, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and precipitation.

Q4: Are there known off-target effects of barnidipine that I should be aware of in my experiments?

A4: Yes, besides its primary activity on L-type calcium channels, barnidipine has been shown to inhibit P-glycoprotein (P-gp) mediated transport.[4][5] In a study using LLC-GA5-COL150 cells, which overexpress P-gp, barnidipine inhibited the transport of daunorubicin (B1662515) with an IC50 value of 8.6 µM.[4][5] This could be a confounding factor in studies involving multidrug resistance or in cell lines with high P-gp expression.

Q5: How does the lipophilicity of barnidipine affect its activity in cell-based assays?

A5: Barnidipine's high lipophilicity allows it to readily partition into the cell membrane, leading to a slow onset but prolonged duration of action.[3] This means that shorter incubation times may not be sufficient to observe the maximum effect. Researchers should consider optimizing incubation times, potentially extending them to 24 hours or longer, to ensure the compound has reached its target and exerted its full effect.

Data Presentation

Table 1: Summary of Barnidipine's In Vitro Efficacy
ParameterCell Line/TissueAssayValue
KiNot specified[³H]nitrendipine binding0.21 nM
EC50Rat Ventricular CardiomyocytesL-type Ca²⁺ current block (-80 mV holding potential)80 nM
EC50Rat Ventricular CardiomyocytesL-type Ca²⁺ current block (-40 mV holding potential)18 nM
IC50LLC-GA5-COL150 cellsP-glycoprotein transport inhibition ([³H]daunorubicin)8.6 µM[4][5]
Table 2: Recommended Starting Concentrations for Barnidipine in Different Cell-Based Assays
Assay TypeCell Line ExampleRecommended Concentration RangeIncubation Time
Calcium Influx AssayA7r5 Rat Vascular Smooth Muscle1 nM - 10 µM15 - 30 minutes
Cell Viability/CytotoxicityVarious0.1 µM - 50 µM24 - 72 hours
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)0.1 µM - 10 µM48 - 72 hours
P-glycoprotein InhibitionP-gp overexpressing cells (e.g., LLC-GA5-COL150)1 µM - 25 µMVaries with substrate

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of barnidipine on my cell line.

  • Possible Cause: The cell line may have low or no expression of L-type calcium channels.

    • Solution: Verify the expression of L-type calcium channels (e.g., CACNA1C, CACNA1D) in your cell line of interest using qPCR, Western blot, or by consulting literature. If expression is low, consider using a cell line known to express these channels, such as vascular smooth muscle cells (e.g., A7r5) or cardiomyocytes.

  • Possible Cause: Insufficient incubation time for the lipophilic compound to take effect.

    • Solution: Increase the incubation time. Due to its slow onset of action, barnidipine may require longer incubation periods (e.g., 24, 48, or 72 hours) to exert its biological effects.

  • Possible Cause: The experimental endpoint is not sensitive to changes in intracellular calcium via L-type channels.

    • Solution: Ensure your assay is designed to detect changes in calcium signaling or downstream events. For example, if studying proliferation, the cell line's growth must be at least partially dependent on L-type calcium channel activity.

Issue 2: Unexpected cytotoxicity observed at concentrations intended to be non-toxic.

  • Possible Cause: The final DMSO concentration in the culture medium is too high.

    • Solution: Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Prepare intermediate dilutions of your barnidipine stock in culture medium to avoid adding a large volume of DMSO to your cells.

  • Possible Cause: The cell line is particularly sensitive to disruptions in calcium homeostasis.

    • Solution: Perform a dose-response curve for cytotoxicity using an appropriate assay (e.g., MTT, resazurin, or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.

  • Possible Cause: Phototoxicity of the dihydropyridine (B1217469) compound.

    • Solution: Dihydropyridine compounds can be sensitive to light, which can lead to the formation of cytotoxic photoproducts.[6] Protect your barnidipine solutions and cell cultures from light as much as possible during preparation and incubation.

Issue 3: Results are not reproducible across experiments.

  • Possible Cause: Precipitation of barnidipine in the culture medium.

    • Solution: Visually inspect your culture medium for any signs of precipitation after adding barnidipine. If observed, prepare fresh dilutions and consider using a lower top concentration or a different dilution scheme. Sonication of the stock solution before dilution may also help.

  • Possible Cause: Variability in cell density or health.

    • Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability at the start of each experiment.

  • Possible Cause: Degradation of barnidipine stock solution.

    • Solution: Aliquot your barnidipine stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Barnidipine stock solution (10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Barnidipine Treatment: Prepare serial dilutions of barnidipine in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the cells with barnidipine for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Calcium Influx Assay using Fluo-4 AM

This assay measures changes in intracellular calcium concentration.

Materials:

  • A7r5 cells (or other suitable cell line)

  • 96-well black, clear-bottom microplates

  • Barnidipine stock solution (10 mM in DMSO)

  • Fluo-4 AM

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Depolarizing agent (e.g., 1 M KCl stock)

Procedure:

  • Cell Seeding: Seed A7r5 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer). Remove the culture medium, add 100 µL of loading solution to each well, and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with 100 µL of Assay Buffer. After the final wash, add 100 µL of Assay Buffer to each well.

  • Compound Addition: Prepare serial dilutions of barnidipine in Assay Buffer. Add the diluted compound to the wells and incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

  • Agonist Injection: Inject the depolarizing agent (e.g., KCl, final concentration ~80 mM) and continue to record fluorescence to measure the peak intensity.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) and normalize the data to the vehicle control to determine the percentage of inhibition.

Mandatory Visualization

Barnidipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_type_Ca_Channel L-type Ca²⁺ Channel Intracellular_Ca Increased Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Barnidipine Barnidipine Barnidipine->L_type_Ca_Channel Blocks Extracellular_Ca Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Influx Downstream_Effects Downstream Cellular Effects (e.g., Muscle Contraction, Gene Expression) Intracellular_Ca->Downstream_Effects Activates

Barnidipine's primary mechanism of action.

Experimental_Workflow_Calcium_Influx Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24-48h Seed_Cells->Incubate_24h Load_Dye Load with Fluo-4 AM Incubate_24h->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Add_Barnidipine Add Barnidipine Dilutions Wash_Cells->Add_Barnidipine Incubate_Compound Incubate 15-30 min Add_Barnidipine->Incubate_Compound Measure_Fluorescence Measure Fluorescence (Baseline & Post-KCl Injection) Incubate_Compound->Measure_Fluorescence Analyze_Data Analyze Data (IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Start Inconsistent or No Effect Observed Check_L_type Does cell line express L-type Ca²⁺ channels? Start->Check_L_type Check_Incubation Was incubation time sufficient (>24h)? Check_L_type->Check_Incubation Yes Solution_L_type Verify channel expression (e.g., qPCR) or switch to a suitable cell line. Check_L_type->Solution_L_type No Check_Precipitation Is there precipitation in the media? Check_Incubation->Check_Precipitation Yes Solution_Incubation Increase incubation time and perform a time-course experiment. Check_Incubation->Solution_Incubation No Solution_Precipitation Prepare fresh dilutions using serial dilution. Ensure final DMSO < 0.1%. Check_Precipitation->Solution_Precipitation Yes Consider_Off_Target Consider off-target effects (e.g., P-gp inhibition) or assay sensitivity. Check_Precipitation->Consider_Off_Target No

References

Optimization

Technical Support Center: Troubleshooting Unexpected In Vitro Effects of Barnidipine

This technical support center is designed for researchers, scientists, and drug development professionals who are using barnidipine (B1667753) in in-vitro experiments and encountering unexpected results. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using barnidipine (B1667753) in in-vitro experiments and encountering unexpected results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and address potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of barnidipine?

Barnidipine is a potent and long-acting dihydropyridine (B1217469) calcium channel blocker.[1][2] Its primary mechanism of action is the selective inhibition of L-type voltage-gated calcium channels (CaV1.x), particularly in vascular smooth muscle cells.[3][4][5] This inhibition of calcium influx leads to vasodilation and a reduction in peripheral vascular resistance.[5][6] Barnidipine exhibits high affinity for the dihydropyridine binding site on the L-type calcium channel.[1][7]

Q2: How selective is barnidipine for L-type calcium channels?

Q3: Are there any known off-target effects of barnidipine or other dihydropyridine calcium channel blockers that I should be aware of in my in-vitro experiments?

While barnidipine is highly selective, other dihydropyridine calcium channel blockers have been reported to exhibit off-target effects that could potentially lead to unexpected in-vitro results. These may include:

  • Antioxidant Properties: Some dihydropyridines have been shown to possess antioxidant properties, which could influence assays measuring oxidative stress.

  • Effects on Nitric Oxide (NO) Production: An influence on endothelial nitric oxide synthase (eNOS) activity and NO production has been observed with some calcium channel blockers.[8]

  • Anti-inflammatory Effects: Inhibition of signaling pathways such as NF-κB has been reported for some dihydropyridines.[8]

  • Interaction with other ion channels: While barnidipine is highly selective for L-type calcium channels, some dihydropyridines have been shown to interact with other channels, such as T-type and N-type calcium channels, or even sodium channels at higher concentrations.[9][10]

  • Effects on Cell Proliferation and Apoptosis: Some dihydropyridines can influence cell proliferation and apoptosis in various cell types, independent of their calcium channel blocking activity.[8][11]

It is crucial to consider that these effects might be concentration-dependent and cell-type specific.

Troubleshooting Guides

Here are some common unexpected in-vitro results with barnidipine and steps to troubleshoot them.

Issue 1: Unexpected Changes in Cell Viability or Proliferation

You observe that barnidipine is affecting the viability or proliferation of your cell line in a manner that is inconsistent with its known mechanism of action (e.g., in a non-vascular cell line with low L-type calcium channel expression).

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects on Cell Signaling:

    • Troubleshooting:

      • Literature Review: Investigate whether other dihydropyridine calcium channel blockers have been reported to affect proliferation in your specific cell type or through the signaling pathway you are studying.

      • Control Compounds: Include other L-type calcium channel blockers with different chemical structures (e.g., verapamil, diltiazem) to see if the effect is specific to the dihydropyridine class.

      • Pathway Analysis: If you suspect a particular off-target pathway (e.g., based on the effects of other dihydropyridines), use specific inhibitors or activators of that pathway to see if you can rescue or mimic the effect of barnidipine.

  • Solvent Toxicity:

    • Troubleshooting:

      • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for barnidipine treatment.

      • Concentration Optimization: Ensure the final DMSO concentration is as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[8]

  • Compound Precipitation:

    • Troubleshooting:

      • Solubility Check: Barnidipine is lipophilic and may have limited aqueous solubility.[1] Visually inspect your culture medium for any signs of precipitation, especially at higher concentrations.

      • Fresh Preparations: Prepare fresh working solutions of barnidipine for each experiment.

  • Assay-Specific Interference:

    • Troubleshooting:

      • Orthogonal Assays: Use at least two different cell viability assays that rely on different principles (e.g., a metabolic assay like MTT or MTS, and a membrane integrity assay like LDH release or a dye exclusion assay like Trypan Blue).

      • Cell-Free Controls: To rule out direct interference with assay reagents, run a cell-free control containing your highest concentration of barnidipine and the assay reagents.

Issue 2: Inconsistent or Non-Reproducible Results in Functional Assays

You are seeing high variability in your functional assays, such as calcium imaging or vasodilation experiments.

Possible Causes & Troubleshooting Steps:

  • Compound Stability and Handling:

    • Troubleshooting:

      • Light Sensitivity: Dihydropyridines can be light-sensitive. Protect your stock and working solutions from light.

      • Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

  • Experimental Conditions:

    • Troubleshooting:

      • Voltage Dependence: The blocking effect of dihydropyridines can be voltage-dependent, with increased potency at more depolarized membrane potentials.[12] Ensure that your experimental conditions (e.g., potassium concentration in the buffer) are consistent and appropriate for your assay.

      • Equilibration Time: Due to its lipophilicity, barnidipine has a slow onset of action.[1][13] Ensure you are allowing sufficient equilibration time for the drug to reach its target.

  • Cell Culture Conditions:

    • Troubleshooting:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as ion channel expression and cell signaling can change with prolonged culturing.

      • Serum Effects: Components in serum can sometimes interfere with compound activity. Consider reducing the serum concentration or using serum-free media during the experiment, if appropriate for your cells.

Data Summary

The following table summarizes key quantitative data for barnidipine from in-vitro studies.

ParameterValueSpecies/TissueAssayReference(s)
Ki for [3H]nitrendipine binding 0.21 nmol/L (0.21 nM)Rat brain cortex membranesRadioligand Binding Assay[1][7][14]
IC50 for KCl-induced contraction Potency order: barnidipine > (3'R,4R) ≈ (3'R,4S) > (3'S,4R)Isolated guinea pig aortaVasodilation Assay[4]

Experimental Protocols

[3H]-Nitrendipine Binding Assay

This competitive radioligand binding assay is used to determine the affinity of barnidipine for the dihydropyridine binding site on the L-type calcium channel.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain cortex or vascular smooth muscle) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add a fixed concentration of [3H]-nitrendipine.

  • Add varying concentrations of unlabeled barnidipine (competitor).

  • Add the prepared membranes to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • To determine non-specific binding, use a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the barnidipine concentration.

  • Determine the IC50 value (the concentration of barnidipine that inhibits 50% of the specific binding of [3H]-nitrendipine) from the resulting sigmoidal curve.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vitro Vasodilation Assay (Aortic Ring Preparation)

This functional assay measures the ability of barnidipine to relax pre-contracted vascular smooth muscle.

1. Aorta Isolation and Preparation:

  • Euthanize a laboratory animal (e.g., guinea pig or rat) according to approved ethical protocols.

  • Carefully excise the thoracic aorta and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 2-3 mm in length.

2. Mounting in Organ Bath:

  • Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Connect one end of the ring to a fixed support and the other end to an isometric force transducer to record changes in tension.

3. Equilibration and Pre-contraction:

  • Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Induce a sustained contraction by adding a vasoconstrictor agent such as potassium chloride (KCl) or phenylephrine.

4. Cumulative Addition of Barnidipine:

  • Once a stable contraction plateau is reached, add barnidipine in a cumulative manner, increasing the concentration in the organ bath stepwise.

  • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

5. Data Recording and Analysis:

  • Record the changes in tension throughout the experiment.

  • Express the relaxation induced by barnidipine as a percentage of the pre-contraction tension.

  • Plot the percentage of relaxation against the logarithm of the barnidipine concentration.

  • Determine the EC50 or IC50 value (the concentration of barnidipine that produces 50% of the maximal relaxation).

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cell Viability Results Start Unexpected Cell Viability Result CheckAssay Which assay was used? Start->CheckAssay Metabolic Metabolic Assay (e.g., MTT, MTS) CheckAssay->Metabolic Metabolic Membrane Membrane Integrity Assay (e.g., LDH) CheckAssay->Membrane Membrane TroubleshootMetabolic Potential for assay interference or off-target mitochondrial effects. Metabolic->TroubleshootMetabolic TroubleshootMembrane Potential for direct cytotoxicity or apoptosis. Membrane->TroubleshootMembrane Validate Validate with an orthogonal assay. TroubleshootMetabolic->Validate TroubleshootMembrane->Validate Consistent Results are consistent. Validate->Consistent Yes Inconsistent Results are inconsistent. Validate->Inconsistent No SolventControl Check solvent controls. Consistent->SolventControl InvestigateOffTarget Investigate specific off-target effects. Inconsistent->InvestigateOffTarget InvestigateOffTarget->SolventControl SolventOK Solvent is not toxic. SolventControl->SolventOK OK SolventToxic Solvent is toxic. SolventControl->SolventToxic Toxic OptimizeSolvent Optimize solvent concentration. SolventToxic->OptimizeSolvent

Caption: A logical workflow for troubleshooting unexpected cell viability results with barnidipine.

G cluster_1 On-Target vs. Potential Off-Target Effects of Barnidipine cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects (Inferred from Dihydropyridine Class) Barnidipine Barnidipine LType L-Type Calcium Channel Barnidipine->LType High Affinity Antioxidant Antioxidant Activity Barnidipine->Antioxidant Potential NO_Production Modulation of NO Production Barnidipine->NO_Production Potential AntiInflammatory Anti-inflammatory Effects Barnidipine->AntiInflammatory Potential OtherChannels Interaction with Other Ion Channels Barnidipine->OtherChannels Potential Blockade Blockade LType->Blockade Vasodilation Vasodilation Blockade->Vasodilation

Caption: On-target vs. potential off-target effects of barnidipine.

References

Troubleshooting

optimizing dosage and administration routes for barnidipine in animal studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the dosage and administration of barnidipine (B1667753) in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of barnidipine typically low in animal models?

A1: The low oral bioavailability of barnidipine is primarily due to extensive first-pass metabolism in the liver.[1][2][3] After oral administration, a significant portion of the drug is metabolized by cytochrome P450 enzymes before it can reach systemic circulation.[3][4] Studies in rats and dogs show absolute bioavailability to be approximately 11-18% and 6-9%, respectively.[1][2]

Q2: What are the most common administration routes for barnidipine in preclinical studies?

A2: The most frequently used administration routes in animal studies are oral (p.o.), typically via gavage, and intravenous (i.v.) injection.[1] These routes allow for the assessment of both oral bioavailability and fundamental pharmacokinetic parameters.

Q3: What are the primary metabolic pathways of barnidipine in animals?

A3: Barnidipine is extensively metabolized, and no unchanged drug is typically detected in urine and bile.[4] The metabolism in rats and dogs is qualitatively similar.[4] The main metabolic pathways include:

Q4: Is barnidipine stable in solution, and are there special handling requirements?

A4: Barnidipine is susceptible to degradation, particularly from light and extremes in pH.[5] The primary degradation pathway is the oxidation of the dihydropyridine ring to form an inactive pyridine derivative.[5][6] Therefore, it is crucial to protect barnidipine solutions from light by using amber vials or covering containers with foil and to control the pH of the formulation.[5]

Q5: What are potential signs of toxicity or adverse effects to monitor in animals?

A5: As a dihydropyridine calcium channel blocker, the most common adverse effects are related to its vasodilatory action, which can include hypotension.[7][8] In animal studies, researchers should monitor for signs such as lethargy, ataxia, significant and sustained decreases in body weight, and persistent changes in food and water intake.[9] While barnidipine is designed to have a slow onset of action to avoid reflex tachycardia, this should also be monitored.[7][10]

Troubleshooting Guide

Issue 1: High variability or unexpectedly low bioavailability in oral dosing studies.

  • Possible Cause 1: Inconsistent Dosing Technique.

    • Troubleshooting: Oral gavage requires precise technique to ensure the full dose reaches the stomach. Inconsistent administration can lead to significant variability.[3] It is critical that all personnel are thoroughly trained. Refer to the detailed protocol for oral gavage below.[11][12]

  • Possible Cause 2: High First-Pass Metabolism.

    • Troubleshooting: The inherent high first-pass metabolism of barnidipine is a major factor.[3] A standard suspension may not be sufficient to overcome this. Consider advanced formulation strategies like nanosuspensions or solid dispersions to improve dissolution and absorption.[3]

  • Possible Cause 3: Animal-to-Animal Variability.

    • Troubleshooting: Biological variability is inherent in animal studies. Ensure a sufficient number of animals are used per group. Animals should be of a similar age and weight, and they should be properly fasted before dosing to reduce variability in gastrointestinal conditions.[3]

Issue 2: Difficulty preparing a stable and homogenous dosing formulation.

  • Possible Cause 1: Poor Solubility.

    • Troubleshooting: Barnidipine is practically insoluble in water.[13][14] For IV solutions, a co-solvent system is necessary. A common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle such as saline or a solution containing PEG 400. For oral suspensions, micronize the powder and use a suspending agent like 0.5% carboxymethylcellulose sodium (CMC-Na).[13]

  • Possible Cause 2: Degradation of the Compound.

    • Troubleshooting: Barnidipine is sensitive to light.[5] All solutions and suspensions should be prepared fresh and protected from light at all times. Use amber-colored vials or wrap containers in aluminum foil. Analyze the purity of the dosing solution before and after the study period to ensure stability.[5]

Issue 3: Observed adverse events or mortality at the intended therapeutic dose.

  • Possible Cause: Dose is above the Maximum Tolerated Dose (MTD).

    • Troubleshooting: The therapeutic window may be narrower in the specific animal model or strain being used. It is highly recommended to conduct a preliminary dose-range finding study to determine the MTD in your specific experimental setup before proceeding with full-scale efficacy studies.[9] Monitor animals closely for clinical signs of distress.[9]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Barnidipine
SpeciesRouteDoseTmax (h)t½ (h)Absolute Bioavailability (%)Reference
RatIV--0.6-[1][2]
RatOral-0.3 - 0.4-11 - 18%[1][2]
DogIV--4.1-[1][2]
DogOral-0.3 - 0.4-6 - 9%[1][2]
Table 2: Reported Effective Doses of Barnidipine in Animal Models
SpeciesModelRouteDose RangeObserved EffectReference
RatSpontaneously Hypertensive (SHR)Oral0.3 - 3 mg/kgDose-dependent antihypertensive effect, decreased renal vascular resistance.[15]
Rat-Oral1 - 10 mg/kgCo-administration with talinolol (B1681881) to investigate P-glycoprotein interaction.[16]
DogAnesthetized, NormotensiveIV0.3 - 3 µg/kgDose-dependent decrease in blood pressure, increased/preserved arterial blood flow.[15]

Experimental Protocols

Protocol 1: Preparation of Barnidipine Suspension for Oral Gavage (1 mg/mL)
  • Materials: Barnidipine hydrochloride powder, 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water, mortar and pestle, magnetic stirrer, amber-colored storage bottle.

  • Procedure:

    • Calculate the required amount of barnidipine HCl based on the final desired concentration and volume.

    • Weigh the barnidipine HCl powder accurately.

    • Triturate the powder in a mortar and pestle to a fine consistency to aid in suspension.

    • Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na to purified water while stirring continuously until fully dissolved.

    • Wet the barnidipine powder with a small amount of the CMC-Na vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the suspension to a magnetic stirrer and stir for at least 30 minutes to ensure homogeneity.

    • Store the suspension in a tightly capped, amber-colored bottle at 2-8°C. Shake vigorously before each use to ensure uniform suspension.

Protocol 2: General Procedure for Oral Gavage in Rats

This protocol provides a general guideline. All animal procedures must be approved by the institution's Animal Care and Use Committee.

  • Acclimatization and Fasting:

    • Acclimatize animals to handling for several days before the experiment.

    • Fast rats overnight (approx. 12 hours) before dosing, with free access to water, to standardize gut absorption.[3]

  • Dosing:

    • Weigh the animal immediately before dosing to calculate the precise volume required. The maximum recommended gavage volume is 10 mL/kg, though smaller volumes are preferable.[12][17]

    • Select the appropriate gavage needle size (e.g., 16-18 gauge for adult rats).[12]

    • Gently restrain the animal.

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).[18]

    • Guide the ball-tipped needle into the mouth, over the base of the tongue, and gently advance it into the esophagus. The animal should swallow the tube. Never force the needle. If resistance is met, withdraw and try again.[11]

    • Administer the compound slowly and steadily.[11]

    • Remove the needle gently along the same path of insertion.

    • Observe the animal for any signs of respiratory distress before returning it to its cage.[11]

Protocol 3: Workflow for a Pharmacokinetic Study in Rats
  • Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats for at least one week. Fast animals overnight (12 hours) with free access to water before drug administration.[3]

  • Dose Administration: Administer the prepared barnidipine formulation via the desired route (e.g., oral gavage or intravenous injection into a tail vein).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular or saphenous vein.

    • Collect samples into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[3]

    • Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.[3]

  • Bioanalysis: Determine the concentration of barnidipine in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Visualizations

Barnidipine_MoA Barnidipine Barnidipine LTypeChannel L-Type Calcium Channel (Vascular Smooth Muscle) Barnidipine->LTypeChannel Binds & Blocks CaInflux Ca²⁺ Influx Inhibition Barnidipine->CaInflux Leads to VesselRelax Vascular Smooth Muscle Relaxation CaInflux->VesselRelax Vasodilation Vasodilation VesselRelax->Vasodilation BP_Drop Reduced Peripheral Resistance & Blood Pressure Vasodilation->BP_Drop

Caption: Barnidipine's primary mechanism of action.

Barnidipine_Metabolism cluster_liver Liver (CYP450) Parent Barnidipine M_Hydrolysis Metabolite 1 (Ester Hydrolysis) Parent->M_Hydrolysis M_Debenzyl Metabolite 2 (N-Debenzylation) Parent->M_Debenzyl M_Oxidation Metabolite 3 (Pyridine Formation) Parent->M_Oxidation Excretion Excretion (Urine & Bile) M_Hydrolysis->Excretion M_Debenzyl->Excretion M_Oxidation->Excretion PK_Workflow start Start: PK Study Design acclimate Animal Acclimatization & Fasting start->acclimate formulate Prepare Dosing Formulation (Protect from Light) start->formulate dose Dose Administration (Oral or IV) acclimate->dose formulate->dose blood Timed Blood Sampling dose->blood plasma Plasma Separation (Centrifugation) blood->plasma store Store Plasma at -80°C plasma->store analyze Bioanalysis (LC-MS/MS) store->analyze calculate Calculate PK Parameters (Cmax, AUC, t½) analyze->calculate end End: Report Results calculate->end Troubleshooting_Bioavailability cluster_causes Potential Causes cluster_solutions Solutions start Issue: Low/Variable Bioavailability Cause1 Improper Gavage Technique? start->Cause1 Cause2 Formulation Issues? start->Cause2 Cause3 High First-Pass Metabolism? start->Cause3 Sol1 Retrain Personnel Review Gavage SOP Cause1->Sol1 Yes Sol2 Ensure Homogenous Suspension Protect from Light / Check Stability Cause2->Sol2 Yes Sol3 Consider Bioavailability Enhancement Formulations (e.g., Nanosuspension) Cause3->Sol3 Yes (Inherent)

References

Optimization

Technical Support Center: Stability-Indicating Assay for Barnidipine Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of a stability-indicating a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of a stability-indicating assay for barnidipine (B1667753) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for barnidipine?

A1: The main degradation pathway for barnidipine hydrochloride in solution is the oxidation of the 1,4-dihydropyridine (B1200194) ring to form its pharmacologically inactive pyridine (B92270) derivative.[1] This degradation can be accelerated by exposure to light, certain pH conditions, and oxidizing agents.[1]

Q2: What are the typical analytical techniques used for a stability-indicating assay of barnidipine?

A2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and well-established technique for the quantification of barnidipine and its degradation products.[2][3][4] Other methods like High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry can also be used, but RP-HPLC offers superior specificity and resolution for stability-indicating assays.[3] For very low concentration levels, such as in pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed due to its high sensitivity.[5][6]

Q3: What are the critical parameters for developing an RP-HPLC method for barnidipine?

A3: Key parameters to consider when developing an RP-HPLC method include the choice of a suitable stationary phase (e.g., C8 or C18 column), a mobile phase that provides good resolution between barnidipine and its degradation products (e.g., a mixture of methanol (B129727) and water or a phosphate (B84403) buffer), an appropriate flow rate (typically around 1 mL/min), and the UV detection wavelength (commonly 237 nm or 260 nm).[2][3]

Q4: What are the essential validation parameters for a stability-indicating assay method according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the validation of a stability-indicating assay method should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]

Troubleshooting Guides

Issue 1: Poor separation between barnidipine and its degradation products in the chromatogram.

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Troubleshooting: Adjust the ratio of the organic solvent (e.g., methanol) to the aqueous phase (e.g., water or buffer). A systematic evaluation of different ratios is recommended to optimize separation.

  • Possible Cause 2: Unsuitable Stationary Phase.

    • Troubleshooting: If adjusting the mobile phase is ineffective, consider trying a different column with a different stationary phase (e.g., switching from a C18 to a C8 column or a column from a different manufacturer).

  • Possible Cause 3: Inadequate Flow Rate.

    • Troubleshooting: A lower flow rate can sometimes improve resolution, although it will increase the run time. Experiment with slightly lower flow rates to see if separation improves.

Issue 2: Inconsistent retention times for the barnidipine peak.

  • Possible Cause 1: Fluctuations in Mobile Phase Composition.

    • Troubleshooting: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient elution, ensure the pump is functioning correctly and the gradient is reproducible.

  • Possible Cause 2: Column Temperature Variations.

    • Troubleshooting: Use a column oven to maintain a consistent temperature throughout the analysis. Even minor fluctuations in ambient temperature can affect retention times.

  • Possible Cause 3: Column Degradation.

    • Troubleshooting: Over time, HPLC columns can degrade, leading to inconsistent performance. If other troubleshooting steps fail, it may be necessary to replace the column.

Issue 3: The assay results show a high degree of variability.

  • Possible Cause 1: Improper Sample Preparation.

    • Troubleshooting: Ensure that the sample preparation procedure is well-defined and followed consistently. This includes accurate weighing, complete dissolution of the sample, and proper dilution. Sonication can aid in the complete dissolution of barnidipine from formulations.[3]

  • Possible Cause 2: Instability of Barnidipine in the Sample Solvent.

    • Troubleshooting: Barnidipine is known to be light-sensitive.[1] Protect sample solutions from light by using amber vials or covering them with aluminum foil. Analyze samples as soon as possible after preparation.

  • Possible Cause 3: Instrument Malfunction.

    • Troubleshooting: Check the performance of the HPLC system, including the pump, injector, and detector, to ensure they are all functioning within specifications.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Barnidipine Quantification

ParameterRP-HPLC MethodHPTLC MethodUV-Vis Spectrophotometric MethodLC-MS/MS Method
Principle Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.[3]Separation based on differential migration of components on a thin layer of adsorbent material.[3]Measurement of light absorption by the analyte in a solution.[3]Separation by liquid chromatography followed by mass-based detection.[3]
Linearity Range 3-18 µg/mL[2]500-5000 ng/spot[3]2-16 µg/mL[3]5.0 pg/mL to 8000 pg/mL[6]
Lower Limit of Quantification (LLOQ) ~3 µg/mL[5]Not specifiedNot specified0.5 pg/mL to 5 pg/mL[5]
Specificity High[5]ModerateLowVery High[5]

Table 2: Summary of Forced Degradation Studies for Barnidipine

Stress ConditionConditionsObservation
Acid Hydrolysis 0.1 N HCl at 60°C for 30 minutesMinimal to no significant degradation observed.[8]
Alkaline Hydrolysis 0.1 N NaOH at 60°C for 30 minutesMinimal to no significant degradation observed.[8]
Oxidative Degradation 3% H₂O₂ at room temperature for 6 hoursSignificant degradation observed.[8]
Thermal Degradation Dry heat at 50°CNo significant changes observed.[8]
Photodegradation Exposure to natural or forced irradiationSignificant degradation, with the primary product being the pyridine derivative.[9][10][11]

Experimental Protocols

1. RP-HPLC Method for the Estimation of Barnidipine HCl

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[3]

  • Column: C8 column (250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol and water in the ratio of 80:20 v/v. The mobile phase should be filtered through a 0.4 µm membrane filter and sonicated for 15 minutes before use.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection Wavelength: 260 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Standard Solution Preparation: Accurately weigh 10 mg of Barnidipine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[3]

  • Sample Preparation (for Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Barnidipine HCl to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.[3]

2. Forced Degradation Study Protocol

  • Acid Degradation: Reflux a solution of barnidipine in 0.1 N HCl at 60°C for 30 minutes.[12]

  • Alkaline Degradation: Reflux a solution of barnidipine in 0.1 N NaOH at 60°C for 30 minutes.[12]

  • Oxidative Degradation: Treat a solution of barnidipine with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat.

  • Photodegradation: Expose a solution of barnidipine to sunlight or a UV lamp.[9]

Visualizations

Stability_Indicating_Assay_Workflow A Method Development B Forced Degradation Studies A->B Develop separation method D Method Validation (ICH Guidelines) A->D Validate the developed method C Sample Analysis (Stressed Samples) B->C Generate degradation products C->A Optimize method for separation E Routine Stability Testing D->E Implement for routine use

Caption: Workflow for the development of a stability-indicating assay.

Barnidipine_Degradation_Pathway Barnidipine Barnidipine (1,4-Dihydropyridine) Pyridine_Derivative Pyridine Derivative (Inactive) Barnidipine->Pyridine_Derivative Oxidation (Light, Oxidizing Agents)

Caption: Primary degradation pathway of barnidipine.

Troubleshooting_Logic Problem Poor Peak Resolution Cause1 Adjust Mobile Phase Problem->Cause1 Cause2 Change Column Problem->Cause2 Cause3 Optimize Flow Rate Problem->Cause3 Solution Improved Separation Cause1->Solution Cause2->Solution Cause3->Solution

Caption: Troubleshooting logic for poor chromatographic separation.

References

Reference Data & Comparative Studies

Validation

Barnidipine Hydrochloride vs. Amlodipine: A Comparative Efficacy Study

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of barnidipine (B1667753) hydrochloride and amlodipine (B1666008). This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of barnidipine (B1667753) hydrochloride and amlodipine (B1666008).

This guide provides an objective comparison of two prominent dihydropyridine (B1217469) calcium channel blockers, barnidipine hydrochloride and amlodipine, widely prescribed for the management of hypertension. The analysis is based on experimental data from clinical trials and meta-analyses, focusing on their antihypertensive effects, impact on renal function, and adverse event profiles. Detailed experimental protocols and mechanistic signaling pathways are presented to provide a thorough understanding for researchers, scientists, and drug development professionals.

Executive Summary

Barnidipine hydrochloride and amlodipine are both effective in lowering blood pressure in patients with essential hypertension. Clinical evidence suggests a comparable antihypertensive efficacy between the two drugs. However, notable differences emerge in their effects on renal parameters and their adverse event profiles. Several studies indicate that barnidipine may offer superior renoprotective effects, particularly in reducing proteinuria, an important marker of kidney damage. Furthermore, some clinical data suggest a lower incidence of certain side effects, such as peripheral edema, with barnidipine compared to amlodipine.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various comparative studies, providing a clear overview of the performance of barnidipine and amlodipine across key clinical endpoints.

Table 1: Comparative Efficacy on Blood Pressure Reduction

Study/AnalysisDrug & DosageDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
Rossetti et al. (2008)[1][2]Barnidipine 10 mg/day24 weeks-10.3 (office); -9.4 (ambulatory)-9.4 (office); -6.4 (ambulatory)
Amlodipine 5-10 mg/day24 weeks-16.6 (office); -8.1 (ambulatory)-9.1 (office); -5.1 (ambulatory)
Meta-analysis (2020)[3]Barnidipine vs. AmlodipineMultipleNo significant differenceNo significant difference

Note: In the Rossetti et al. study, 6 patients in the amlodipine group had their dose doubled to 10 mg due to inadequate blood pressure control.[1][2]

Table 2: Comparative Effects on Heart Rate

Study/AnalysisDrugMean Change in Heart Rate (beats/min)
Rossetti et al. (2008)[1]Barnidipine-1.5
Amlodipine-2.0
Meta-analysis (2020)[3]Barnidipine vs. AmlodipineNo significant difference

Table 3: Comparative Effects on Renal Function

Study/AnalysisDrugChange in Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²)Change in Urinary Albumin/Protein to Creatinine Ratio
Meta-analysis (2020)[3]Benidipine (structurally similar to Barnidipine)Statistically better improvement than amlodipine (MD = 1.07)Statistically greater reduction than amlodipine (MD = -43.41)
Clinical Trial (Renal Parenchymal Hypertension)[4][5]BarnidipineNo significant change in renal blood flow-

Table 4: Comparative Adverse Event Profile

StudyDrugMost Common Adverse EventsIncidence of Peripheral Edema
Rossetti et al. (2008)[6]BarnidipineHeadache, flushingLower than amlodipine (not specified)
AmlodipineHeadache, flushing, palpitations, ankle edema60% of patients reported drug-related AEs
Review (van der Velden et al., 1998)[7]BarnidipineDizziness, flushing, palpitations, peripheral edemaLess frequent than amlodipine

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering insights into the conditions under which the comparative data were generated.

Randomized, Open-Label, Pilot Study in Treatment-Naive Hypertensive Patients (Rossetti et al., 2008)
  • Study Design: A 24-week, randomized, open-label, parallel-group pilot study.[2]

  • Patient Population: 30 treatment-naive patients with grade I or II essential hypertension.[1]

    • Inclusion Criteria: Office sitting systolic blood pressure (SBP) of 140–179 mm Hg and/or diastolic blood pressure (DBP) of 90–109 mm Hg.[6]

    • Exclusion Criteria: Secondary hypertension, severe hypertension (DBP > 115 mmHg or SBP > 180 mmHg), and other significant comorbidities.[8][9]

  • Intervention:

    • Group 1: Barnidipine 10 mg once daily.

    • Group 2: Amlodipine 5 mg once daily, with the option to titrate up to 10 mg after 12 weeks if blood pressure control was inadequate.[1]

  • Outcome Measures:

    • Primary: Change in office and 24-hour ambulatory blood pressure (ABP), left ventricular mass index (LVMI), and markers of cardiac damage.[6]

    • Blood Pressure Measurement: Office BP was measured using a standard sphygmomanometer. Ambulatory BP monitoring was performed for 24 hours at baseline and at the end of the study, with readings taken every 15-20 minutes during the day and every 15-60 minutes at night.[8][10][11]

  • Statistical Analysis: Between-group comparisons of continuous variables were performed using analysis of variance or the Kruskal-Wallis test. Categorical variables were compared using the chi-square test or Fisher's exact test. A P-value of less than 0.05 was considered statistically significant.

Clinical Trial in Patients with Renal Parenchymal Hypertension
  • Study Design: A prospective, open-label, multicenter study.[4][5]

  • Patient Population: 37 patients with diagnosed renal parenchymal hypertension.[4][5]

  • Intervention: After a 2-week placebo run-in period, patients received barnidipine HCl 5 mg once daily. The dose could be escalated to 10 mg or 15 mg at two-week intervals if the hypotensive goal was not achieved.[4][5]

  • Outcome Measures:

    • Primary: Change in systolic and diastolic blood pressure.

    • Safety: Monitoring of pulse rate and adverse events.[4][5]

  • Statistical Analysis: Changes in blood pressure from baseline were analyzed using appropriate statistical tests, with a p-value < 0.01 considered significant.[4][5]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both barnidipine hydrochloride and amlodipine involves the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the signaling pathway involved in vascular smooth muscle contraction and the point of intervention for dihydropyridine calcium channel blockers like barnidipine and amlodipine.

Dihydropyridine_MoA cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling Cascade L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Allows Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Opens Calmodulin Calmodulin Activation Ca_ion->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P Contraction Muscle Contraction (Vasoconstriction) Myosin_LC_P->Contraction Drug Barnidipine / Amlodipine Drug->L_type_Ca_Channel Blocks

Mechanism of action of dihydropyridine calcium channel blockers.
Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical workflow for a randomized controlled trial comparing barnidipine and amlodipine.

Clinical_Trial_Workflow Start Patient Recruitment (Essential Hypertension) Screening Screening & Inclusion/Exclusion Criteria Assessment Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: Barnidipine Treatment Randomization->GroupA GroupB Group B: Amlodipine Treatment Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection: - Office BP - Ambulatory BP - Heart Rate - Renal Function Tests - Adverse Events FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Comparative Efficacy & Safety Results Analysis->Results

Typical workflow of a comparative clinical trial.

Conclusion

Both barnidipine hydrochloride and amlodipine are effective antihypertensive agents. While their efficacy in blood pressure reduction is comparable, barnidipine may offer advantages in terms of renal protection, particularly in reducing proteinuria. Additionally, some studies suggest a more favorable side effect profile for barnidipine, with a lower incidence of peripheral edema. The choice between these two agents may therefore depend on the individual patient's clinical profile, including the presence of comorbidities such as chronic kidney disease, and their susceptibility to specific adverse effects. Further large-scale, long-term comparative studies are warranted to definitively establish the relative benefits of these two calcium channel blockers on cardiovascular and renal outcomes.

References

Comparative

Comparative Guide to Analytical Method Validation for Barnidipine Hydrochloride Using Reference Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of validated analytical methods for the quantification of barnidipine (B1667753) hydrochloride in various mat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of barnidipine (B1667753) hydrochloride in various matrices, including bulk drug substances and pharmaceutical formulations. The focus is on providing objective performance data and detailed experimental protocols to assist in the selection of the most appropriate analytical technique for a given application. The importance of using well-characterized reference standards in method validation is a central theme throughout this document.

Introduction to Barnidipine and Analytical Method Validation

Barnidipine hydrochloride is a dihydropyridine (B1217469) calcium channel blocker used as an antihypertensive agent.[1] Accurate and precise analytical methods are crucial for its quantification to ensure the quality, safety, and efficacy of pharmaceutical products.[1] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. A critical component of this process is the use of high-purity (typically ≥98%) barnidipine hydrochloride reference standards, which are available from various commercial suppliers.[1] These standards are essential for creating calibration curves and evaluating the accuracy and precision of the analytical method under validation.[1]

This guide compares the following analytical techniques for barnidipine hydrochloride analysis:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

  • High-Performance Thin-Layer Chromatography (HPTLC)

  • UV-Visible Spectrophotometry

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Comparison of Analytical Methods

The choice of an analytical method depends on several factors, including the nature of the sample, required sensitivity, and available instrumentation.[1] The following tables summarize the performance characteristics of different analytical techniques for barnidipine hydrochloride analysis.

Table 1: Performance Comparison of Analytical Methods for Barnidipine Hydrochloride

ParameterRP-HPLC MethodHPTLC MethodUV-Vis Spectrophotometric MethodLC-MS/MS Method
Principle Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.[1]Separation based on differential migration of components on a thin layer of adsorbent material.[1]Measurement of light absorption by the analyte in a solution.[1]Separation by liquid chromatography followed by mass-based detection.[1]
Linearity Range 3-18 µg/mL[1][2]500-5000 ng/spot[1]2-16 µg/mL[1]0.03-3.0 ng/mL[3] & 5-8005.88 pg/mL[4]
Lower Limit of Quantification (LLOQ) 3 µg/mL[5]Not explicitly stated, but linearity starts at 500 ng/spot.Not explicitly stated, but linearity starts at 2 µg/mL.0.03 ng/mL[3] to 5 pg/mL[4]
Accuracy (% Recovery) 99.83% to 99.91%[2]Information not available in the provided search results.Information not available in the provided search results.Intra- and inter-day accuracy ≤ 11.8% (as relative error)[3]
Precision (%RSD) < 2%[1]Information not available in the provided search results.Information not available in the provided search results.Intra- and inter-day precision ≤ 11.8% (as coefficient of variation)[3]
Specificity High[5]ModerateLowVery High[5]
Throughput Low to Medium[5]HighHighMedium[5]
Cost per Sample Medium[5]LowLowHigh[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical method. The following sections outline the experimental protocols for the compared methods.

3.1. RP-HPLC Method

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[1]

  • Chromatographic Conditions:

    • Column: C8 (250 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Methanol (B129727): Water (80:20 v/v)[1][2]

    • Flow Rate: 1 mL/min[1][2]

    • Detection Wavelength: 237 nm[2] or 260 nm[1][6]

  • Standard Solution Preparation: Accurately weigh 10 mg of Barnidipine Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[1] Further dilutions are made with the mobile phase to prepare working standards within the linearity range.[1][2]

  • Sample Preparation (for Tablets): Weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 10 mg of Barnidipine Hydrochloride to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.[1]

  • Validation Parameters:

    • Linearity: Analyze a series of standard solutions in the concentration range of 3-18 µg/mL. The correlation coefficient (r²) should be close to 0.999.[1][2]

    • Accuracy: Perform recovery studies by spiking a known amount of standard drug into the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.[1][2]

    • Precision: Evaluate repeatability (intra-day precision) by analyzing six replicate injections of the standard solution. Assess intermediate precision (inter-day precision) by repeating the analysis on different days. The relative standard deviation (%RSD) should be less than 2%.[1]

3.2. HPTLC Method

  • Instrumentation: HPTLC system with a sample applicator and a densitometric scanner.[1]

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[1]

    • Mobile Phase: Toluene: Ethyl acetate: Diethyl amine (8:2.5:0.5 v/v/v)[1]

    • Application Volume: 10 µL[1]

    • Detection Wavelength: 290 nm[1]

  • Standard Solution Preparation: Prepare a stock solution of Barnidipine Hydrochloride reference standard (e.g., 100 µg/mL) in methanol. Prepare working standard solutions to cover the calibration range of 500–5000 ng/spot.[1]

  • Sample Preparation: Extract a known amount of the powdered tablet with methanol. Filter the extract and dilute appropriately to obtain a concentration within the linearity range.[1]

  • Validation Parameters:

    • Linearity: Apply different volumes of the standard solution on the HPTLC plate to obtain a concentration range of 500–5000 ng/spot. Scan the plate and plot the peak area against the concentration.[1]

    • Accuracy: Perform recovery studies by the standard addition method at three levels.[1]

    • Precision: Determine intra-day and inter-day precision by analyzing the standard solution multiple times on the same day and on different days, respectively.[1]

3.3. UV-Visible Spectrophotometric Method

  • Instrumentation: A double beam UV-Visible Spectrophotometer.[1]

  • Methodology:

    • Solvent: Methanol[1]

    • Wavelength of Maximum Absorbance (λmax): 237 nm[1]

  • Standard Solution Preparation: Prepare a stock solution of Barnidipine Hydrochloride reference standard (e.g., 100 µg/mL) in methanol. From this, prepare a series of dilutions in the concentration range of 2-16 µg/mL.[1]

  • Sample Preparation: Prepare a sample solution from the pharmaceutical formulation with a concentration expected to be within the linear range using methanol as the solvent.[1]

  • Validation Parameters:

    • Linearity: Measure the absorbance of the standard solutions at 237 nm and plot a calibration curve of absorbance versus concentration.[1]

    • Accuracy: Determine the accuracy by the standard addition method.[1]

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for validating an analytical method using a reference standard.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Validation Parameters A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, HPTLC, UV-Vis) A->B C Optimize Method Parameters (e.g., Mobile Phase, Wavelength) B->C D Procure High-Purity Reference Standard C->D Proceed to Validation E Prepare Standard & Sample Solutions D->E F Perform Validation Experiments E->F G Evaluate Validation Parameters F->G P1 Specificity F->P1 P2 Linearity & Range F->P2 P3 Accuracy F->P3 P4 Precision (Repeatability & Intermediate) F->P4 P5 LOD & LOQ F->P5 P6 Robustness F->P6 H Document Results & Prepare Validation Report G->H

Caption: Workflow for analytical method validation using a reference standard.

Conclusion

The choice of an analytical method for barnidipine hydrochloride quantification should be based on the specific requirements of the application.

  • RP-HPLC offers a good balance of specificity, accuracy, and precision and is suitable for routine quality control of bulk drugs and formulations.[1][2][6]

  • HPTLC provides a high-throughput and cost-effective option for screening purposes.[1]

  • UV-Visible Spectrophotometry is a simple and rapid method suitable for preliminary analysis or in resource-limited settings.[1]

  • LC-MS/MS is the gold standard for applications requiring the highest sensitivity and specificity, such as pharmacokinetic studies in biological matrices.[3][4][5][7]

Regardless of the method chosen, proper validation using a well-characterized reference standard is paramount to ensure reliable and accurate results. This guide provides the necessary data and protocols to aid researchers and scientists in making informed decisions for their analytical needs.

References

Validation

A Comparative Analysis of Barnidipine and Nifedipine: Onset and Duration of Action

A definitive guide for researchers and drug development professionals on the differential pharmacokinetics and pharmacodynamics of two key dihydropyridine (B1217469) calcium channel blockers. In the landscape of antihype...

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the differential pharmacokinetics and pharmacodynamics of two key dihydropyridine (B1217469) calcium channel blockers.

In the landscape of antihypertensive therapeutics, dihydropyridine calcium channel blockers (CCBs) represent a cornerstone of treatment. Among these, barnidipine (B1667753) and nifedipine (B1678770) are two prominent agents that, while sharing a common mechanism of action, exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical application. This guide provides a detailed comparison of the onset and duration of action of barnidipine and nifedipine, supported by experimental data, detailed methodologies, and mechanistic insights.

Pharmacokinetic Profile: A Tale of Two Formulations

The onset and duration of action of a drug are fundamentally governed by its pharmacokinetic properties. Barnidipine is typically available in a modified-release formulation, designed for a gradual onset and sustained effect. Nifedipine, conversely, is available in both immediate-release and extended-release formulations, such as the Gastrointestinal Therapeutic System (GITS), leading to significant differences in its pharmacokinetic profile.

ParameterBarnidipine (Modified Release)Nifedipine (Immediate Release)Nifedipine (GITS - Extended Release)
Time to Peak Plasma Concentration (Tmax) 1.0 - 1.6 hours[1]~20 minutes6 - 12 hours
Elimination Half-life (t1/2) Long-acting2 - 5 hours~24 hours
Dosing Frequency Once daily[2]Multiple times dailyOnce daily[3]
Onset of Action Slow and gradual[2][4]RapidSlow and controlled
Duration of Antihypertensive Effect Sustained over 24 hours[5]ShortSustained over 24 hours[3]

Table 1: Comparative Pharmacokinetic Parameters of Barnidipine and Nifedipine Formulations. This table summarizes the key pharmacokinetic parameters that dictate the onset and duration of action for barnidipine and different formulations of nifedipine.

Experimental Evidence: Head-to-Head Cellular Dynamics

While direct head-to-head clinical trials comparing the pharmacokinetics of barnidipine and nifedipine GITS are limited, preclinical studies offer valuable insights into their differential effects at a cellular level. A study investigating the effects of barnidipine and nifedipine on L-type Ca2+ currents (ICa(L)) in rat ventricular cardiomyocytes revealed significant differences in their kinetics.

The onset of the blocking effect on the L-type calcium channels was found to be three times faster for barnidipine compared to nifedipine. Conversely, the offset of the block (unbinding from the channel) was three times slower for barnidipine than for nifedipine. This suggests that barnidipine has a higher affinity for the inactivated state of the Ca2+ channel. These cellular-level kinetics contribute to barnidipine's characteristically slow onset and long duration of action.

Mechanism of Action: Targeting the L-type Calcium Channel

Both barnidipine and nifedipine exert their therapeutic effects by blocking L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells.[6] This inhibition prevents the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction and vasoconstriction. The resulting vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_Channel L-type Ca²⁺ Channel (Cav1.2) Ca2+->L_type_Channel Influx Ca2+_inc ↑ [Ca²⁺]i L_type_Channel->Ca2+_inc Relaxation Vasodilation L_type_Channel->Relaxation Inhibition of Ca²⁺ Influx Barnidipine_Nifedipine Barnidipine / Nifedipine Barnidipine_Nifedipine->L_type_Channel Blockade CaM Calmodulin (CaM) Ca2+_inc->CaM Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) Ca_CaM->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activation MLC Myosin Light Chain (MLC) MLCK_active->MLC MLC_P Phosphorylated MLC MLC->MLC_P Phosphorylation Contraction Vasoconstriction MLC_P->Contraction Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Drug_Admin Drug Administration (Barnidipine or Nifedipine) Randomization->Drug_Admin PK_Sampling Pharmacokinetic Sampling (Blood Draws at Timed Intervals) Drug_Admin->PK_Sampling PD_Measurement Pharmacodynamic Measurement (Ambulatory Blood Pressure Monitoring) Drug_Admin->PD_Measurement Data_Analysis Data Analysis PK_Sampling->Data_Analysis PD_Measurement->Data_Analysis PK_Analysis PK Parameter Calculation (Tmax, Cmax, t1/2) Data_Analysis->PK_Analysis PD_Analysis PD Parameter Calculation (Trough-to-Peak Ratio, BP reduction) Data_Analysis->PD_Analysis Comparison Comparative Analysis PK_Analysis->Comparison PD_Analysis->Comparison

References

Comparative

A Comparative Analysis of Barnidipine and Benazepril on Renal Function

For researchers and professionals in drug development, understanding the nuanced effects of antihypertensive agents on renal function is paramount. This guide provides a comparative study of two commonly prescribed antih...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of antihypertensive agents on renal function is paramount. This guide provides a comparative study of two commonly prescribed antihypertensives, the calcium channel blocker barnidipine (B1667753) and the angiotensin-converting enzyme (ACE) inhibitor benazepril (B1667978), with a focus on their impact on renal hemodynamics and proteinuria.

Executive Summary

Both barnidipine and benazepril have demonstrated efficacy in managing hypertension, a key risk factor for chronic kidney disease. Their mechanisms of action, however, confer distinct effects on renal physiology. Benazepril, by inhibiting the renin-angiotensin-aldosterone system (RAAS), offers well-documented renoprotective effects, including a reduction in proteinuria. Barnidipine, a dihydropyridine (B1217469) calcium channel blocker, primarily exerts its renal effects through vasodilation of the afferent and efferent arterioles, which can also contribute to renal protection. This guide synthesizes available clinical data to compare their performance on key renal function parameters.

Data Presentation: Barnidipine vs. Benazepril on Renal Function

The following tables summarize the effects of barnidipine and benazepril on glomerular filtration rate (GFR), serum creatinine (B1669602), and urinary protein excretion based on available clinical studies. It is important to note that direct head-to-head trials with comprehensive renal endpoints are limited, and the data presented is compiled from studies with varying patient populations and methodologies.

Table 1: Effect of Barnidipine on Renal Function Parameters

Study PopulationBarnidipine DosageDurationChange in GFRChange in Serum CreatinineChange in Urinary Protein Excretion
Patients with renal parenchymal hypertension10-15 mg/day4 weeksNot ReportedNot ReportedNot Reported[1][2]
Spontaneously hypertensive rats53 mg/kg/day3 weeksNot ReportedNot ReportedSignificantly reduced[3]

Table 2: Effect of Benazepril on Renal Function Parameters

Study PopulationBenazepril DosageDurationChange in GFRChange in Serum CreatinineChange in Urinary Protein Excretion
Patients with advanced chronic renal insufficiency (non-diabetic)20 mg/dayMean 3.4 yearsRate of decline reduced by 23%Doubling of serum creatinine risk reducedProteinuria level reduced by 52%[4]
Patients with renal parenchymal hypertension10-20 mg/day4 weeksNot ReportedNot ReportedNot Reported[1][2]
Spontaneously hypertensive rats10 mg/kg/day12 weeksNot ReportedNot ReportedAlleviated proteinuria[5]

Experimental Protocols

Chen et al. (2006): A Comparative Study in Renal Parenchymal Hypertension [1][2]

This open-label, randomized, controlled clinical trial included 85 Chinese patients with renal parenchymal hypertension and a sitting diastolic blood pressure (DBP) of 95-110 mmHg.

  • Intervention: Patients were randomly assigned to receive either barnidipine 10 mg/day or benazepril 10 mg/day orally for 4 weeks. If DBP remained >90 mmHg after 2 weeks, the dosage was increased to 15 mg/day for barnidipine or 20 mg/day for benazepril.

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in sitting systolic and diastolic blood pressure.

  • Renal Function Assessment: While the study focused on blood pressure, it did not report specific quantitative data on changes in GFR, serum creatinine, or urinary protein excretion.

Hou et al. (2006): Benazepril in Advanced Chronic Renal Insufficiency [4]

This randomized, double-blind, placebo-controlled study enrolled 422 non-diabetic patients with advanced renal insufficiency.

  • Intervention: After a run-in period with benazepril, patients with serum creatinine levels of 3.1 to 5.0 mg/dL were randomly assigned to receive either benazepril 20 mg/day or a placebo, in addition to conventional antihypertensive therapy, for a mean of 3.4 years.

  • Primary Outcome: The primary endpoint was a composite of a doubling of the serum creatinine level, end-stage renal disease, or death.

  • Renal Function Assessment: Secondary endpoints included changes in the level of proteinuria and the rate of decline in renal function.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of barnidipine and benazepril translate to different signaling pathways through which they exert their effects on the kidney.

cluster_barnidipine Barnidipine cluster_benazepril Benazepril L-type Ca2+ Channels L-type Ca2+ Channels Afferent & Efferent Arterioles Afferent & Efferent Arterioles L-type Ca2+ Channels->Afferent & Efferent Arterioles Inhibition T-type Ca2+ Channels T-type Ca2+ Channels T-type Ca2+ Channels->Afferent & Efferent Arterioles Inhibition Vasodilation Vasodilation Afferent & Efferent Arterioles->Vasodilation Increased RBF Increased RBF Vasodilation->Increased RBF Reduced Glomerular Pressure Reduced Glomerular Pressure Vasodilation->Reduced Glomerular Pressure Reduced Proteinuria Reduced Proteinuria Reduced Glomerular Pressure->Reduced Proteinuria PDGF B-chain mRNA PDGF B-chain mRNA PDGF B-chain mRNA->Reduced Proteinuria Barnidipine Barnidipine Barnidipine->L-type Ca2+ Channels Barnidipine->T-type Ca2+ Channels Barnidipine->PDGF B-chain mRNA Reduces expression ACE ACE Angiotensin II Angiotensin II ACE->Angiotensin II Blocks conversion of Angiotensin I to AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Activates Reduced Proteinuria_B Reduced Proteinuria Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone (B195564) Secretion Aldosterone Secretion AT1 Receptor->Aldosterone Secretion TGF-beta TGF-beta AT1 Receptor->TGF-beta NF-kB NF-kB AT1 Receptor->NF-kB Oxidative Stress Oxidative Stress AT1 Receptor->Oxidative Stress Vasodilation_B Vasodilation Vasoconstriction->Vasodilation_B Inhibition leads to Aldosterone Secretion->Reduced Proteinuria_B Reduction leads to Renal Fibrosis Renal Fibrosis TGF-beta->Renal Fibrosis NF-kB->Renal Fibrosis Oxidative Stress->Renal Fibrosis Benazepril Benazepril Benazepril->ACE Inhibition

Caption: Comparative signaling pathways of barnidipine and benazepril in the kidney.

Barnidipine acts by blocking L-type and potentially T-type calcium channels in the smooth muscle cells of both afferent and efferent glomerular arterioles.[6] This dual vasodilation leads to a reduction in intraglomerular pressure and an increase in renal blood flow, which can be renoprotective. Additionally, studies in spontaneously hypertensive rats have shown that barnidipine can reduce the excretion of urinary protein and decrease the expression of platelet-derived growth factor (PDGF) B-chain mRNA in the glomeruli.[3]

Benazepril , as an ACE inhibitor, exerts its primary effect by blocking the conversion of angiotensin I to angiotensin II.[7][8] This leads to several downstream effects beneficial for renal function, including vasodilation (primarily of the efferent arteriole), reduced aldosterone secretion, and consequently, decreased sodium and water retention. Furthermore, by reducing angiotensin II levels, benazepril can mitigate profibrotic and pro-inflammatory signaling pathways involving transforming growth factor-beta (TGF-β) and nuclear factor-kappa B (NF-κB), as well as reduce oxidative stress, thereby slowing the progression of renal disease.[5][9][10]

Conclusion

Both barnidipine and benazepril demonstrate properties that can be beneficial for renal function in hypertensive patients. Benazepril's role in mitigating the RAAS pathway provides a strong, well-established mechanism for reducing proteinuria and slowing the progression of chronic kidney disease. Barnidipine's ability to vasodilate both afferent and efferent arterioles offers an alternative mechanism for reducing intraglomerular pressure.

The choice between these agents may depend on the specific clinical context, including the patient's comorbidities and the primary therapeutic goal. For patients with significant proteinuria, an ACE inhibitor like benazepril is often a first-line therapy due to the extensive evidence supporting its antiproteinuric effects.[4] Barnidipine may be a suitable alternative or add-on therapy, particularly in patients who cannot tolerate ACE inhibitors or require additional blood pressure control. Further head-to-head clinical trials with comprehensive renal endpoints are needed to definitively delineate the comparative long-term renal outcomes of these two antihypertensive agents.

References

Validation

Assessing Cross-Reactivity of Barnidipine Metabolites in Immunoassays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the cross-reactivity of barnidipine (B1667753) metabolites in immunoassays. Accurate quantifica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of barnidipine (B1667753) metabolites in immunoassays. Accurate quantification of therapeutic drugs is critical in pharmacokinetic and pharmacodynamic studies. Immunoassays, valued for their high throughput and sensitivity, can be susceptible to interference from structurally similar compounds, such as metabolites, leading to inaccurate measurements. Therefore, a thorough assessment of assay specificity is paramount.

While specific immunoassays for barnidipine are not widely documented in commercial literature, this guide outlines the necessary principles and protocols for such an evaluation, applicable to the development of a novel immunoassay or the validation of an existing one for dihydropyridine (B1217469) calcium channel blockers.

Understanding Barnidipine Metabolism

Barnidipine undergoes extensive metabolism, primarily in the liver. The main metabolic pathways include oxidation of the 1,4-dihydropyridine (B1200194) ring, hydrolysis of the methyl ester, N-debenzylation of the side chain, and hydrolysis of the N-benzylpyrrolidine ester.[1] These transformations result in a variety of metabolites that could potentially interfere with an immunoassay designed to quantify the parent barnidipine molecule.

The major metabolites identified in human plasma and urine are the hydrolyzed product of the benzyl-pyrrolidinyl ester (M-3) and its oxidized pyridine (B92270) product (M-4).[2] Other significant metabolites include the pyridine form of unchanged barnidipine and the N-debenzylated product.[2] A comprehensive cross-reactivity assessment should, at a minimum, include these major metabolites.

Barnidipine_Metabolism Barnidipine Barnidipine M3 M-3 (Hydrolyzed benzyl-pyrrolidinyl ester) Barnidipine->M3 Hydrolysis N_debenzylated N-debenzylated metabolite Barnidipine->N_debenzylated N-debenzylation Pyridine_form Pyridine form of Barnidipine Barnidipine->Pyridine_form Oxidation M4 M-4 (Oxidized pyridine product of M-3) M3->M4 Oxidation ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with Barnidipine-protein conjugate p2 Block non-specific binding sites p1->p2 a1 Add standards, controls, and metabolite solutions p2->a1 a2 Add anti-Barnidipine primary antibody a1->a2 a3 Incubate (Competition) a2->a3 a4 Wash plate a3->a4 a5 Add enzyme-conjugated secondary antibody a4->a5 a6 Incubate a5->a6 a7 Wash plate a6->a7 d1 Add substrate a7->d1 d2 Incubate (Color development) d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4

References

Comparative

Clinical Efficacy of Barnidipine vs. Placebo in the Management of Hypertension

This guide provides a comprehensive comparison of the clinical efficacy of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker, against a placebo control for the treatment of hypertension. The in...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the clinical efficacy of barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker, against a placebo control for the treatment of hypertension. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

Data Presentation: Barnidipine vs. Placebo

The following table summarizes the quantitative data from a randomized, double-blind, placebo-controlled, crossover study evaluating the effect of barnidipine on blood pressure.

Clinical EndpointBarnidipine (20 mg once daily)Placebo
Change in Office Sitting Systolic Blood Pressure (mmHg) -11.1Not specified
Change in Office Sitting Diastolic Blood Pressure (mmHg) -5.9Not specified

Data from an Intent-to-Treat (ITT) population analysis. Barnidipine demonstrated a significantly greater reduction in both systolic and diastolic blood pressure compared to placebo.

Experimental Protocols

The clinical efficacy of barnidipine has been evaluated in multiple placebo-controlled trials. The methodologies of these studies share common features:

1. Dose-Ranging Study:

  • Study Design: A multicenter, double-blind, placebo-controlled, dose-ranging study was conducted to evaluate the antihypertensive effects and tolerability of once-daily barnidipine.[1]

  • Patient Population: The study included 190 patients with sitting diastolic blood pressure (DBP) ranging from 95-114 mmHg.[1]

  • Protocol:

    • A 4-week single-blind placebo run-in period was implemented.[1]

    • Patients were then randomized to receive either a placebo or barnidipine in modified-release capsules at doses of 10 mg, 20 mg, or 30 mg once daily for 6 weeks.[1]

    • Blood pressure and heart rate were measured at each clinic visit, approximately 24 hours after the last dose.[1]

2. Crossover Study:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted to confirm the 24-hour efficacy of barnidipine.

  • Patient Population: The study involved 20 patients.

  • Protocol:

    • Patients were administered 6-week regimens of both barnidipine (20 mg) and a placebo.

    • 24-hour ambulatory blood pressure monitoring was performed at the end of each treatment period.

Mechanism of Action: Signaling Pathway

Barnidipine is a calcium channel blocker that exhibits high selectivity for L-type calcium channels located in vascular smooth muscle cells.[2] By blocking the influx of calcium ions into these cells, barnidipine induces vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a decrease in blood pressure.[2]

cluster_effect Barnidipine Barnidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Barnidipine->L_type_Ca_Channel Ca_Influx Calcium Ion Influx Barnidipine->Ca_Influx Inhibits L_type_Ca_Channel->Ca_Influx Mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Causes Vasodilation Vasodilation Blood_Pressure_Reduction Blood Pressure Reduction Vasoconstriction->Blood_Pressure_Reduction Leads to Increased Blood Pressure Vasodilation->Blood_Pressure_Reduction Leads to

Barnidipine's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for a placebo-controlled clinical trial evaluating barnidipine.

cluster_screening Screening & Enrollment cluster_run_in Run-in Period cluster_randomization Randomization cluster_treatment Treatment Period cluster_follow_up Follow-up & Analysis Screening Patient Screening (Hypertension Diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Placebo_Run_In Placebo Run-in (e.g., 4 weeks) Enrollment->Placebo_Run_In Randomization Randomization Placebo_Run_In->Randomization Barnidipine_Arm Barnidipine Group (e.g., 10, 20, or 30 mg/day) Randomization->Barnidipine_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Visits (Blood Pressure Monitoring) Barnidipine_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Clinical trial workflow.

References

Validation

barnidipine versus other calcium channel blockers: a meta-analysis of in vitro data

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro pharmacological properties of barnidipine (B1667753), a third-generation dihydropyridine (B12174...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological properties of barnidipine (B1667753), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), with other prominent CCBs. The information presented is collated from a meta-analysis of published in vitro studies, focusing on key parameters such as binding affinity to L-type calcium channels and vasoselectivity. This document aims to assist researchers and drug development professionals in evaluating the preclinical profile of these antihypertensive agents.

Executive Summary

Barnidipine exhibits a high affinity for L-type calcium channels, comparable to other dihydropyridine CCBs. In vitro studies consistently demonstrate its potent vasodilatory effects. A key characteristic of barnidipine highlighted in the literature is its high vasoselectivity, suggesting a preferential action on vascular smooth muscle over cardiac tissue. This profile indicates a potentially lower risk of cardiac side effects, such as negative inotropy. The onset of action for barnidipine in in vitro models is described as slow and long-lasting.

Quantitative Data Comparison

The following tables summarize the in vitro data for barnidipine and other calcium channel blockers. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: L-Type Calcium Channel Binding Affinity

CompoundRadioligandTissue/Cell PreparationKi (nM)Reference(s)
Barnidipine [3H]nitrendipineNot specified0.21[1][2]

Ki (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Vasorelaxant Potency in Isolated Arterial Preparations

CompoundVascular PreparationAgonistIC50 (nM)Reference(s)
Amlodipine Rabbit AortaKCl (80 mM)95 (at 4h)[3]
Amlodipine Human Arteria MammariaK+0.8[4]
Lercanidipine (B1674757) Rabbit AortaKCl (80 mM)730 (at 4h)[3]
Lercanidipine Human Arteria MammariaK+0.5[4]
Felodipine Rabbit AortaKCl (80 mM)6 (at 4h)[3]
Nitrendipine Rabbit AortaKCl (80 mM)3 (at 4h)[3]
Nifedipine Human Arteria MammariaK+5.9[4]

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 3: In Vitro Vasoselectivity: Comparison of Vascular vs. Cardiac Effects

CompoundIC50 Vascular (nM) (Rabbit Aorta, KCl-induced contraction)IC50 Cardiac (nM) (Rabbit Heart Ventricle, Negative Inotropy)Vasoselectivity Ratio (Cardiac IC50 / Vascular IC50)Reference(s)
Lercanidipine 730>10,000>13.7[3]
Lacidipine 193>10,000>51.8[3]
Amlodipine 95900094.7[3]
Felodipine 6355.8[3]
Nitrendipine 3103.3[3]

A higher vasoselectivity ratio indicates a greater preference for vascular smooth muscle over cardiac muscle.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the methods used for in vitro comparison, the following diagrams are provided.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers cluster_cell Vascular Smooth Muscle Cell DHP Dihydropyridine CCB (e.g., Barnidipine) LType_Ca_Channel L-Type Voltage-Gated Calcium Channel (α1 subunit) DHP->LType_Ca_Channel Binds to and inhibits Vasodilation Vasodilation Ca_Influx Ca²⁺ Influx LType_Ca_Channel->Ca_Influx Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_Phosphorylation Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Contraction Contraction->Vasodilation Inhibition leads to

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Experimental Workflow for In Vitro Vasodilation Assay start Start tissue_prep Isolate and prepare arterial rings (e.g., rat aorta) start->tissue_prep mounting Mount rings in organ baths with physiological salt solution tissue_prep->mounting equilibration Equilibrate under resting tension mounting->equilibration contraction Induce contraction with a vasoconstrictor (e.g., KCl, Phenylephrine) equilibration->contraction drug_addition Cumulative addition of calcium channel blocker contraction->drug_addition response_measurement Measure isometric tension (relaxation) drug_addition->response_measurement data_analysis Calculate IC₅₀ values response_measurement->data_analysis end End data_analysis->end

References

Comparative

Validating the Specificity of an Anti-Barnidipine Antibody: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The development of a robust immunoassay for the quantification of barnidipine (B1667753), a potent calcium channel blocker, hinges on the specificity of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a robust immunoassay for the quantification of barnidipine (B1667753), a potent calcium channel blocker, hinges on the specificity of the primary antibody. An antibody that cross-reacts with metabolites or other structurally related compounds can lead to inaccurate measurements, impacting pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comprehensive overview of key experimental approaches to validate the specificity of an anti-barnidipine antibody, comparing its performance to alternative analytical methods.

Comparison of Analytical Methods for Barnidipine Quantification

The choice of an analytical method for barnidipine quantification depends on a balance of sensitivity, specificity, throughput, and cost. While immunoassays offer high throughput and are cost-effective, chromatographic methods are the gold standard for specificity.[1]

ParameterAnti-Barnidipine Antibody Immunoassay (e.g., Competitive ELISA)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation based on polaritySeparation based on polarity and mass-to-charge ratio
Specificity Potential for cross-reactivity with metabolites and structurally related compounds.[1][2]HighVery High[1]
Sensitivity (LLOQ) ng/mL to pg/mL range (Hypothetical)[1]~3 µg/mL[1]0.5 pg/mL to 5 pg/mL[3]
Throughput High (96-well plate format)[1]Low to MediumMedium
Cost per Sample LowMediumHigh
Expertise Required ModerateHighVery High

Experimental Protocols for Antibody Specificity Validation

A multi-tiered approach is recommended to thoroughly validate the specificity of an anti-barnidipine antibody.[4][5][6] This involves a combination of immunoassays and biophysical techniques to assess binding to the target molecule and potential cross-reactivity with related compounds.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a fundamental technique to determine the antibody's specificity and to quantify barnidipine in samples.[2][7][8] The principle lies in the competition between unlabeled barnidipine (in the sample or as a standard) and a fixed amount of labeled or coated barnidipine for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of barnidipine in the sample.[7]

Protocol:

  • Coating: A 96-well microtiter plate is coated with a barnidipine-protein conjugate (e.g., barnidipine-BSA).[1]

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or casein solution) to prevent non-specific binding.[1]

  • Competition: Standards, controls, and samples containing barnidipine are added to the wells, followed by the anti-barnidipine antibody.[1]

  • Incubation: The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove unbound components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-barnidipine antibody is added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[1]

  • Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of barnidipine.[1]

Cross-Reactivity Testing:

To assess specificity, the competitive ELISA is performed with potential cross-reactants, which are structurally similar molecules. The concentration of each competitor required to inhibit the antibody binding by 50% (IC50) is determined and compared to the IC50 of barnidipine.

Potential Cross-Reactants for an Anti-Barnidipine Antibody: [1]

  • Barnidipine Metabolites:

    • M-3: Hydrolyzed product of the benzyl-pyrrolidinyl ester.

    • M-4: Oxidized pyridine (B92270) product of M-3.

    • N-debenzylated product.

    • Pyridine form of barnidipine.

  • Other Dihydropyridine Calcium Channel Blockers:

    • Amlodipine

    • Nifedipine

    • Felodipine

Data Presentation: Cross-Reactivity Profile

CompoundIC50 (ng/mL)Cross-Reactivity (%) = (IC50 of Barnidipine / IC50 of Compound) x 100
BarnidipineValue100
Metabolite M-3ValueValue
Metabolite M-4ValueValue
N-debenzylated productValueValue
Pyridine form of barnidipineValueValue
AmlodipineValueValue
NifedipineValueValue
FelodipineValueValue
Western Blot Analysis

Western blotting can be used as a preliminary step to confirm that the antibody recognizes barnidipine when conjugated to a carrier protein.[2][9]

Protocol:

  • Sample Preparation: Run different concentrations of a barnidipine-protein conjugate (e.g., barnidipine-BSA) and the unconjugated carrier protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the anti-barnidipine antibody.

  • Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or colorimetric substrate and visualize the bands. A specific antibody should only detect the barnidipine-protein conjugate and not the unconjugated carrier protein.[9]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of antibody-antigen interactions.[10] It provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates, which are crucial for characterizing the specificity and stability of the antibody-barnidipine interaction.[10][11]

Protocol:

  • Immobilization: The anti-barnidipine antibody is immobilized on a sensor chip.

  • Analyte Injection: Solutions of barnidipine and potential cross-reactants are flowed over the sensor chip surface at various concentrations.

  • Association & Dissociation: The binding (association) and unbinding (dissociation) of the analyte to the immobilized antibody are monitored in real-time by detecting changes in the refractive index at the sensor surface.[10]

  • Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for multiple binding cycles.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the kinetic parameters (ka, kd) and the affinity constant (KD).

Data Presentation: Kinetic and Affinity Data from SPR

AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
BarnidipineValueValueValue
Metabolite M-3ValueValueValue
AmlodipineValueValueValue

Visualizing Experimental Workflows

To better illustrate the methodologies described, the following diagrams have been generated using the DOT language.

competitive_ELISA_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection coat Coat Plate with Barnidipine-BSA Conjugate block Block Unbound Sites coat->block add_samples Add Samples/Standards & Anti-Barnidipine Ab block->add_samples incubate Incubate add_samples->incubate wash1 Wash incubate->wash1 add_secondary Add HRP-conjugated Secondary Ab wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate (TMB) wash2->add_substrate measure Measure Absorbance add_substrate->measure

Caption: Workflow of a competitive ELISA for barnidipine quantification.

spr_workflow start Start immobilize Immobilize Anti-Barnidipine Ab on Sensor Chip start->immobilize inject_analyte Inject Barnidipine or Potential Cross-Reactant immobilize->inject_analyte association Association Phase: Monitor Binding inject_analyte->association dissociation Dissociation Phase: Monitor Unbinding association->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate analyze Analyze Sensorgram Data (ka, kd, KD) dissociation->analyze regenerate->inject_analyte Next Cycle end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

References

Validation

Third-Generation Calcium Channel Blockers: A Comparative Analysis of Safety Profiles

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the safety profiles of third-generation dihydropyridine (B1217469) calcium channel blockers (CCBs), w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the safety profiles of third-generation dihydropyridine (B1217469) calcium channel blockers (CCBs), with a focus on lercanidipine (B1674757), lacidipine (B1674219), and manidipine, benchmarked against the widely prescribed CCB, amlodipine (B1666008). This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Introduction to Third-Generation CCBs

Third-generation dihydropyridine CCBs are characterized by their high lipophilicity and vasoselectivity.[1] These properties contribute to a slower onset and longer duration of action, which may translate to an improved safety profile, particularly a lower incidence of adverse effects related to vasodilation, such as peripheral edema, headache, flushing, and dizziness.[2][3]

Comparative Safety Profile: A Quantitative Overview

The following table summarizes the incidence of common adverse events associated with third-generation CCBs in comparison to amlodipine, based on data from various clinical trials.

Adverse EventLercanidipineLacidipineAmlodipine
Peripheral Edema 9%[4][5]4%[4][5]19%[4][5]
Headache Incidence not statistically different from lercanidipine[6]No significant difference reported in comparative studiesReduced with low/medium doses (2.5-5mg) vs. placebo[7]
Flushing Incidence not statistically different from lercanidipine[6]No significant difference reported in comparative studiesMore common with dihydropyridines[2]
Dizziness Common vasodilatory side effect[2]Common vasodilatory side effectCommon vasodilatory side effect[2]

In-Depth Analysis of Key Adverse Events

Peripheral Edema

Peripheral edema is one of the most frequently reported side effects of dihydropyridine CCBs and a common reason for treatment discontinuation.[2] Third-generation CCBs, particularly lercanidipine and lacidipine, have demonstrated a significantly lower incidence of peripheral edema compared to amlodipine.[4][5] A meta-analysis revealed that lercanidipine was associated with a reduced risk of peripheral edema compared to first-generation CCBs like amlodipine.[6] The lower incidence of edema with third-generation agents is attributed to their higher lipophilicity and greater vasoselectivity, leading to a more balanced vasodilation of both arterioles and venules.

Headache, Flushing, and Dizziness

These adverse events are also related to the vasodilatory effects of CCBs.[2] While data directly comparing the incidence of headache, flushing, and dizziness among all third-generation CCBs is limited, studies suggest that the frequency of these events with lercanidipine is not statistically different from other second-generation dihydropyridine CCBs.[6] The slower onset of action of third-generation CCBs may contribute to a better tolerability profile regarding these side effects.

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, parallel-group clinical trials. Below are summaries of typical experimental methodologies employed in these studies.

Study Design for Comparative Safety and Efficacy

A multicenter, randomized, double-blind, active-controlled, parallel-group trial is a common design.

  • Patient Population: Typically includes elderly patients (e.g., aged ≥60 years) with essential hypertension.[4]

  • Wash-out Period: A period (e.g., 2 weeks) where previous antihypertensive medications are discontinued.[4]

  • Randomization: Patients are randomly assigned to receive one of the study drugs (e.g., lercanidipine, lacidipine, or amlodipine) in a predefined ratio.[4]

  • Dosage and Titration: Treatment usually starts with a standard dose. If blood pressure is not adequately controlled after a specific period (e.g., 4 weeks), the dose may be doubled.[4]

  • Follow-up: Patients are followed for a specified duration (e.g., an average of 12 months), with regular assessments of blood pressure, heart rate, and adverse events.[5]

Measurement of Peripheral Edema

Water displacement volumetry is a highly reproducible and widely accepted method for the quantitative assessment of peripheral edema in clinical trials.[8][9]

  • Principle: The volume of a limb is measured by the amount of water it displaces when submerged in a container.

  • Procedure:

    • A specialized volumeter filled with water to a known level is used.

    • The patient's leg is immersed in the water up to a standardized anatomical landmark (e.g., the tibial tuberosity).

    • The volume of displaced water is collected and measured.

  • Reproducibility: This method has a low coefficient of variation, making it a reliable tool for detecting changes in limb volume over time.[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dihydropyridine CCBs

Third-generation CCBs, like other dihydropyridines, exert their antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a reduction in blood pressure.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Action of Third-Generation CCBs Depolarization Membrane Depolarization LTypeChannel L-type Ca2+ Channel (Open) Depolarization->LTypeChannel Opens CaInflux Ca2+ Influx LTypeChannel->CaInflux LTypeChannel_blocked L-type Ca2+ Channel (Blocked) CaCalmodulin Ca2+-Calmodulin Complex CaInflux->CaCalmodulin Binds to Calmodulin MLCK_active Active MLCK CaCalmodulin->MLCK_active Activates MLCK Contraction Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain CCB Third-Generation CCB CCB->LTypeChannel_blocked Blocks ReducedCaInflux Reduced Ca2+ Influx LTypeChannel_blocked->ReducedCaInflux Vasodilation Vasodilation ReducedCaInflux->Vasodilation G cluster_0 Phase 1: Pre-Trial cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Analysis & Reporting Protocol Protocol Development & Ethics Approval Recruitment Patient Screening & Recruitment Protocol->Recruitment Consent Informed Consent Recruitment->Consent Baseline Baseline Assessment (BP, Edema, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Drug Administration (Test Drug vs. Comparator) Randomization->DrugAdmin Monitoring Regular Follow-up Visits (Adverse Event Monitoring) DrugAdmin->Monitoring DataCollection Data Collection & Blinding Monitoring->DataCollection Analysis Statistical Analysis DataCollection->Analysis Reporting Results Interpretation & Publication Analysis->Reporting

References

Comparative

Barnidipine's Heart Rate Profile: A Comparative Analysis with Other Dihydropyridine Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the effects of barnidipine (B1667753) on heart rate versus other dihydropyridine (B1217469) calcium channel b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of barnidipine (B1667753) on heart rate versus other dihydropyridine (B1217469) calcium channel blockers, supported by experimental data from clinical trials. Dihydropyridine calcium channel blockers are a widely used class of drugs for the management of hypertension; however, their effects on heart rate can vary significantly, with some older agents being associated with reflex tachycardia. This guide will delve into the nuanced differences in their cardiac effects, providing researchers and drug development professionals with a comprehensive overview.

Mechanism of Action and its Influence on Heart Rate

Dihydropyridine calcium channel blockers exert their antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells.[1] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1] However, a rapid and significant drop in blood pressure can trigger the baroreceptor reflex, a homeostatic mechanism designed to maintain stable blood pressure. This reflex involves the activation of the sympathetic nervous system, leading to an increase in heart rate, a phenomenon known as reflex tachycardia.

The propensity of a dihydropyridine to induce reflex tachycardia is closely linked to its pharmacokinetic and pharmacodynamic properties. Agents with a rapid onset of action and a short half-life are more likely to cause a sudden drop in blood pressure, thereby provoking a strong baroreflex response. Conversely, dihydropyridines with a more gradual onset and longer duration of action, like barnidipine, allow for a smoother blood pressure reduction, which may attenuate or prevent the reflex tachycardia.[2][3][4] Barnidipine's high lipophilicity contributes to its slow release from the lipid membranes of vascular smooth muscle cells, ensuring a sustained therapeutic effect without a sharp peak in plasma concentration.[1]

Quantitative Comparison of Heart Rate Effects

The following tables summarize the quantitative data on heart rate changes observed in comparative clinical trials involving barnidipine and other dihydropyridine calcium channel blockers.

Table 1: Barnidipine vs. Other Dihydropyridines - Heart Rate Changes

Drug ComparisonDosageDurationChange in Heart Rate (beats per minute)Study Reference
Barnidipine 10 mg/day3 months-2.2 (95% CI: -2.0 to -2.4) in patients ≤55 yearsBASIC-HT Study[5][6]
-1.4 (95% CI: -1.30 to -1.6) in patients >55 years
20 mg/day3 months-3.1 (95% CI: -2.3 to -3.9) in patients ≤55 years
-2.0 (95% CI: -1.5 to -2.5) in patients >55 years
Barnidipine vs. Felodipine (B1672334) Barnidipine: 5-15 mg/day12 weeksNo significant difference between groups. More patients on felodipine experienced palpitations.Liau et al.[7][8]
Felodipine: 5-10 mg/day
Barnidipine vs. Amlodipine (B1666008) Barnidipine: 10 mg/day24 weeksBarnidipine: -1.5 (95% CI: -7.1 to 4.1)Rossetti et al.[9][10][11]
Amlodipine: 5-10 mg/dayAmlodipine: -2.0 (95% CI: -7.7 to 3.6)
No significant difference between groups.
Lercanidipine (B1674757) vs. Amlodipine Lercanidipine: 10-20 mg/day12 weeksNo significant change from baseline in either group.Raparti et al.[12][13]
Amlodipine: 5-10 mg/day
Nitrendipine (B1678957) vs. Nifedipine (B1678770) Nitrendipine: 5 mg (sublingual)60 minutes-19 (from 106 ± 17 to 87 ± 11)Kellner et al.[14]
Nifedipine: 20 mg (sublingual)+14 (from 89 ± 13 to 103 ± 14)
Nitrendipine: 20 mg/day7 daysNo tachycardia induced.Guazzi et al.[15][16]
Nifedipine (long-acting): 20 mg/8 hrNo tachycardia induced.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

1. BASIC-HT (Barnidipine Real-Life Safety and Tolerability in Chronic Hypertension) Study

  • Study Design: A post-marketing, open-label, prospective, observational study.

  • Patient Population: 20,275 patients with essential hypertension, including those with diabetes mellitus, for whom barnidipine was considered a clinically appropriate treatment.

  • Intervention: Barnidipine administered at a starting dose of 10 mg once daily, which could be increased to 20 mg once daily if deemed necessary by the treating physician. Patients could receive barnidipine as monotherapy or in combination with other antihypertensive drugs.

  • Data Collection: Efficacy and tolerability were assessed over a 3-month period. Blood pressure and heart rate were measured at baseline and at two follow-up visits.

  • Outcome Measures: Change in systolic and diastolic blood pressure, and change in heart rate from baseline.[5][6]

2. Comparative Study of Barnidipine and Felodipine in Chinese Patients with Essential Hypertension

  • Study Design: An open-label, randomized, parallel-group study.

  • Patient Population: 59 Chinese patients with mild-to-moderate essential hypertension.

  • Intervention: Patients were randomized to receive either barnidipine (starting at 5 mg once daily, titrated to 10 mg or 15 mg once daily as needed) or felodipine (5 mg once daily, titrated to 10 mg once daily as needed) for 12 weeks.

  • Data Collection: Blood pressure and heart rate were measured at baseline and at follow-up visits.

  • Outcome Measures: Change in systolic and diastolic blood pressure, and change in heart rate. The incidence of adverse events, including palpitations, was also recorded.[7][8]

3. Antihypertensive effect of barnidipine 10 mg or amlodipine 5 to 10 mg once daily in treatment-naive patients with essential hypertension

  • Study Design: A 24-week, randomized, open-label, pilot study.

  • Patient Population: 30 treatment-naive patients with grade I or II essential hypertension.

  • Intervention: Patients were randomized to receive either barnidipine 10 mg once daily or amlodipine 5 mg once daily. The amlodipine dose could be doubled to 10 mg after 12 weeks if blood pressure control was inadequate.

  • Data Collection: Office blood pressure and heart rate were measured at baseline, 12 weeks, and 24 weeks.

  • Outcome Measures: The primary endpoints were the effects on office and ambulatory blood pressure, left ventricular mass index, and markers of cardiac damage. Heart rate changes were also assessed.[9][10][11]

4. A randomized comparison between lercanidipine and amlodipine for efficacy and tolerability in patients with essential hypertension

  • Study Design: A prospective, double-blind, parallel-group study.

  • Patient Population: 100 patients with essential hypertension.

  • Intervention: Patients were randomized to receive either lercanidipine 10 mg once daily or amlodipine 5 mg once daily for 12 weeks. The dose could be titrated at 4 and 8 weeks if the target blood pressure of 140/90 mmHg was not achieved.

  • Data Collection: Systolic and diastolic blood pressure and heart rate were recorded in a sitting position at 2, 4, 8, and 12 weeks.

  • Outcome Measures: Antihypertensive efficacy and tolerability, including changes in heart rate.[12][13]

5. Treatment of hypertensive urgencies and emergencies with nitrendipine, nifedipine, and clonidine (B47849)

  • Study Design: A randomized trial.

  • Patient Population: 45 patients with hypertensive urgencies or emergencies.

  • Intervention: Patients received either 5 mg of nitrendipine (sublingually), 20 mg of nifedipine (sublingually), or 0.15 mg of clonidine (intravenously).

  • Data Collection: Blood pressure and heart rate were assessed for 8 hours after drug administration.

  • Outcome Measures: Reduction in blood pressure and change in heart rate.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in the regulation of heart rate by dihydropyridine calcium channel blockers and a typical experimental workflow for a comparative clinical trial.

Baroreflex_Pathway cluster_DHP Dihydropyridine Action cluster_Vascular Vascular Smooth Muscle cluster_Baroreflex Baroreflex Arc cluster_Heart Cardiac Effect cluster_Barnidipine Barnidipine's Attenuation DHP Dihydropyridine CCB Vasodilation Vasodilation DHP->Vasodilation Blocks L-type Ca2+ channels Slow_Onset Gradual Onset & Long Duration of Action BP_Drop Blood Pressure Drop Vasodilation->BP_Drop Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) BP_Drop->Baroreceptors Decreased Stretch Brainstem Brainstem (Medulla) Baroreceptors->Brainstem Decreased Afferent Signals SNS_Activation Sympathetic Nervous System Activation Brainstem->SNS_Activation Increased Efferent Signals Heart_Rate_Increase Increased Heart Rate (Reflex Tachycardia) SNS_Activation->Heart_Rate_Increase Norepinephrine Release Slow_BP_Drop Gradual Blood Pressure Reduction Slow_Onset->Slow_BP_Drop Attenuated_Baroreflex Attenuated Baroreflex Response Slow_BP_Drop->Attenuated_Baroreflex No_Tachycardia Neutral or Decreased Heart Rate Attenuated_Baroreflex->No_Tachycardia

Caption: Dihydropyridine-induced baroreflex pathway and barnidipine's attenuation.

Clinical_Trial_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Randomization Phase 2: Randomization & Treatment cluster_Data_Collection Phase 3: Data Collection cluster_Analysis Phase 4: Data Analysis Patient_Population Hypertensive Patient Population (e.g., Mild-to-Moderate) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Barnidipine Randomization->Group_A Group_B Group B: Other Dihydropyridine Randomization->Group_B Treatment_Period Treatment Period (e.g., 12-24 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Visits (e.g., 2, 4, 8, 12 weeks) Treatment_Period->Follow_Up Baseline Baseline Measurements (BP, HR) Measurements BP & HR Monitoring Follow_Up->Measurements Adverse_Events Adverse Event Reporting Follow_Up->Adverse_Events Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Measurements->Statistical_Analysis Adverse_Events->Statistical_Analysis Comparison Comparison of Heart Rate & Blood Pressure Changes Statistical_Analysis->Comparison Conclusion Conclusion on Efficacy & Cardiac Safety Comparison->Conclusion

Caption: Generalized workflow of a comparative clinical trial.

Conclusion

The available evidence from comparative clinical trials indicates that barnidipine has a neutral or even slightly negative chronotropic effect, distinguishing it from some other dihydropyridine calcium channel blockers that are associated with reflex tachycardia. This favorable heart rate profile is attributed to its gradual onset of action and long duration of effect, which leads to a smoother reduction in blood pressure and less activation of the baroreceptor reflex. For researchers and drug development professionals, these findings highlight the importance of considering the pharmacokinetic and pharmacodynamic properties of dihydropyridines when evaluating their cardiovascular safety and therapeutic potential. The distinct profile of barnidipine suggests it may be a particularly suitable option for hypertensive patients where an increase in heart rate would be undesirable.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Barnidipine Hydrochloride: A Guide for Laboratory Professionals

The safe and compliant disposal of barnidipine (B1667753) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. As a dihydropyridine (B1217469) calcium channel blocker used in research...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of barnidipine (B1667753) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. As a dihydropyridine (B1217469) calcium channel blocker used in research and development, its handling and disposal require adherence to strict protocols to mitigate potential hazards to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of barnidipine hydrochloride in a laboratory setting.

Hazard Classification Summary

Safety Data Sheets (SDS) for barnidipine hydrochloride present varied hazard classifications. Due to this lack of consensus, it is imperative to handle the compound with a high degree of caution, assuming it to be hazardous.

Issuing EntityGHS Classification
Cayman ChemicalToxic if swallowed (Acute toxicity - oral 3); Suspected of damaging fertility or the unborn child (Reproductive toxicity 2)[1]
MedChemExpressMay cause an allergic skin reaction (Sensitisation, skin 1); Causes serious eye irritation (Serious eye damage/eye irritation 2A)[2]
ChemicalBookToxic if swallowed (H301); Suspected of damaging fertility or the unborn child (H361)[3]
AbMole BioScienceNot a hazardous substance or mixture[4]
KM Pharma SolutionNot classified as hazardous[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of barnidipine hydrochloride waste, including pure compound, contaminated materials, and solutions.

Personal Protective Equipment (PPE)

Before handling barnidipine hydrochloride, ensure appropriate PPE is worn to minimize exposure.

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.[2]

  • Body Protection: Don an impervious lab coat or clothing.[2]

  • Respiratory Protection: In situations with potential for dust or aerosol formation, a suitable respirator should be used.[2][5]

Waste Segregation and Collection

Proper segregation of waste is the first step in compliant disposal.

  • Solid Waste:

    • Collect unused or expired barnidipine hydrochloride powder, contaminated spill-absorbent materials, and contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked as "Hazardous Pharmaceutical Waste" and should specify the contents, including "Barnidipine Hydrochloride."

    • In accordance with Resource Conservation and Recovery Act (RCRA) guidelines, many facilities use black containers for RCRA hazardous pharmaceutical waste.[6]

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing barnidipine hydrochloride should be collected in a separate, designated hazardous waste container for liquids.

    • Crucially, do not dispose of barnidipine hydrochloride solutions down the drain. [2][7] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8]

Spill Management

In the event of a spill, follow these procedures to contain and clean the area safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2][4]

  • Containment: Prevent further spread of the spill. For liquid spills, use an inert, absorbent material like diatomite or universal binders.[2]

  • Collection: Carefully sweep or vacuum up the solid material or absorbed liquid, avoiding dust generation.[7] Place the collected material into the designated hazardous waste container.

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol, followed by soap and water.[2] Dispose of all cleaning materials as hazardous waste.

Storage of Waste

Store the sealed hazardous waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2] This area should be clearly marked as a hazardous waste accumulation site.

Final Disposal

The ultimate disposal of barnidipine hydrochloride waste must be conducted through a licensed hazardous waste management company.

  • Engage a Professional Service: Arrange for collection by a specialized disposal company that handles pharmaceutical or chemical waste in accordance with all local, state, and federal regulations.[9]

  • Documentation: Ensure all required waste manifests and documentation are completed accurately to maintain a clear chain of custody and compliance record.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[6][8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for barnidipine hydrochloride waste.

BarnidipineDisposalWorkflow start Barnidipine Hydrochloride Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid collect_solid Collect in Labeled RCRA Hazardous Solid Waste Container (e.g., Black Container) is_liquid->collect_solid Solid collect_liquid Collect in Labeled RCRA Hazardous Liquid Waste Container is_liquid->collect_liquid Liquid storage Store Sealed Container in Designated Secondary Containment Area collect_solid->storage no_sewer DO NOT dispose down the drain collect_liquid->no_sewer collect_liquid->storage disposal_company Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_company end Waste Manifested and Incinerated disposal_company->end

Caption: Workflow for the safe disposal of barnidipine hydrochloride waste.

This comprehensive approach ensures that the disposal of barnidipine hydrochloride aligns with the highest standards of laboratory safety and regulatory compliance, thereby protecting researchers and the environment.

References

Handling

Essential Safety and Logistical Information for Handling Barnidipine Hydrochloride

This document provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling barnidipine (B1667753) hydrochloride. The following procedural gu...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling barnidipine (B1667753) hydrochloride. The following procedural guidance is based on established best practices for potent pharmaceutical compounds to ensure laboratory safety and proper chemical management.

Compound Overview: Barnidipine hydrochloride is a dihydropyridine (B1217469) calcium channel blocker used as an antihypertensive agent.[1] While specific occupational exposure limits have not been established, the available safety data indicates that it may cause allergic skin reactions, serious eye irritation, and is suspected of causing reproductive harm and being toxic if swallowed. Therefore, it must be handled with a high degree of caution as a potent compound.

Quantitative Data Summary

The following table summarizes key physicochemical and safety data for barnidipine hydrochloride.

ParameterValueReference
Chemical Identity
CAS Number104757-53-1[2]
Molecular FormulaC₂₇H₃₀ClN₃O₆[2]
Molecular Weight528.0 g/mol [2]
Physicochemical Properties
Melting Point223-228 °C[2]
pKa (Strongest Basic)7.91 - 8.11[2]
LogP3.51 - 5.41[2]
SolubilityVery slightly soluble in water, soluble in methanol.[2][3]
Occupational Exposure
Occupational Exposure Limit (OEL)Not Established[4][5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. All personnel must be trained on the proper donning and doffing of PPE to avoid cross-contamination.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides robust protection against chemical permeation and allows for safe removal of the outer glove in case of contamination. Nitrile offers good resistance to a range of chemicals.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects against splashes, aerosols, and airborne powder, preventing serious eye irritation.[2]
Body Protection A disposable, long-sleeved gown that closes in the back, with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Back-closing gowns offer better protection.
Respiratory Protection For handling powders, a NIOSH-approved N95 or higher-rated particulate respirator is required.Minimizes the risk of inhaling the potent compound, especially during weighing and transfer operations where dust and aerosols can be generated.[4]

Operational Plans: Step-by-Step Guidance

All handling of barnidipine hydrochloride, particularly as a solid, must be performed within a certified chemical fume hood, a glove box, or a similar ventilated enclosure to ensure containment.

Experimental Protocol: Weighing Barnidipine Hydrochloride
  • Preparation:

    • Designate a specific area within a fume hood or ventilated balance enclosure for weighing.

    • Cover the work surface with disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) within the containment area.

    • Don all required PPE as specified in the table above.

  • Weighing Procedure:

    • Carefully open the stock container inside the fume hood.

    • Use a dedicated, clean spatula to gently transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust.

    • Once the desired weight is achieved, securely close the stock container.

    • Transfer the weighed compound to a sealable container for transport to the next step.

  • Post-Weighing:

    • Wipe down the spatula and any surfaces with a damp cloth or a cloth moistened with alcohol to collect any residual powder.

    • Dispose of the bench paper, weigh boat, and cleaning materials as hazardous waste.

    • Decontaminate the balance and surrounding surfaces as per the decontamination protocol.

Experimental Protocol: Dissolving Barnidipine Hydrochloride
  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Select an appropriate solvent (e.g., methanol, in which it is soluble) and a suitable flask or beaker.[2]

    • Have all necessary equipment, including a magnetic stirrer and stir bar, ready within the hood.

  • Dissolution Procedure:

    • Add the weighed barnidipine hydrochloride to the flask.

    • Slowly add the solvent to the solid to prevent splashing.

    • Cover the flask (e.g., with a stopper or parafilm) and begin stirring.

    • If necessary, gentle heating or sonication can be applied, ensuring the container remains covered to the extent possible.

  • Post-Dissolution:

    • Once dissolved, the solution should be clearly labeled.

    • Clean any non-disposable equipment (e.g., stir bar) with an appropriate solvent.

    • Dispose of any contaminated disposable items as hazardous waste.

Disposal Plan

The disposal of barnidipine hydrochloride and any associated contaminated materials must be handled as hazardous pharmaceutical waste in accordance with all local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, gowns, weigh boats, bench paper, excess powder) in a dedicated, clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Collect all waste solutions containing barnidipine hydrochloride in a separate, clearly labeled, leak-proof, and chemically compatible container. Do not dispose of this waste down the drain.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.

  • Container Management:

    • All waste containers must be kept securely closed when not in use.

    • Store waste containers in a designated, secondary containment area away from general lab traffic.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through a licensed environmental management company.

    • The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration.

Emergency Procedures

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For liquid spills, cover with an absorbent material (e.g., diatomite). For powder spills, gently cover with a damp paper towel to avoid generating dust.[7]

  • Cleanup: Working from the outside in, carefully collect all contaminated materials and place them in a hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly using a suitable solvent (e.g., alcohol) or soap and water, followed by a final rinse.[7]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse. If an allergic reaction occurs, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Visual Workflow Diagrams

HandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Required PPE (Gloves, Gown, Goggles, Respirator) weigh Weigh Powder (Minimize Dust) don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for handling barnidipine hydrochloride.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal solids Contaminated Solids (Gloves, Gowns, Paper) solid_container Labeled Solid Hazardous Waste Bin solids->solid_container liquids Waste Solutions liquid_container Labeled Liquid Hazardous Waste Bottle liquids->liquid_container sharps Contaminated Sharps sharps_container Labeled Sharps Container sharps->sharps_container pickup Arrange Pickup by Licensed Contractor solid_container->pickup liquid_container->pickup sharps_container->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Waste disposal plan for barnidipine hydrochloride.

References

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